molecular formula C14H15N5O6S B1676535 Metsulfuron-methyl CAS No. 74223-64-6

Metsulfuron-methyl

货号: B1676535
CAS 编号: 74223-64-6
分子量: 381.37 g/mol
InChI 键: RSMUVYRMZCOLBH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Metsulfuron-methyl is a selective, systemic sulfonylurea herbicide widely used in agricultural research for its potent action at low application rates. Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) . This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine . By binding to the ALS enzyme, this compound halts amino acid production, leading to the cessation of cell division and plant growth, particularly in meristematic tissues . Symptoms of exposure, including growth stoppage, chlorosis (yellowing), and eventual necrosis, develop over several days or weeks as the plant exhausts its protein reserves . As a systemic compound, it is absorbed through foliage and roots and translocated throughout the plant's vascular system to reach all growing points . Researchers value this compound for its selectivity, as it effectively controls a broad spectrum of broadleaf weeds (dicots) while being tolerated by many grass species (monocots) and major cereal crops like wheat, barley, and rice . This differential sensitivity is often due to natural metabolic resistance or variations in the ALS enzyme's binding affinity between plant species . Its applications extend beyond crop settings to include studies on weed management in pastures, forestry, and non-crop areas such as roadsides and utility rights-of-way . It is classified as a Herbicide Resistance Class (HRAC/WSSA) Group B herbicide . Repeated use has led to the evolution of resistant weed populations, making it a crucial tool for investigating both target-site and non-target-site herbicide resistance mechanisms . This product is intended for research use only and is not for personal, household, or other non-research applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

methyl 2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate
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InChI

InChI=1S/C14H15N5O6S/c1-8-15-12(18-14(16-8)25-3)17-13(21)19-26(22,23)10-7-5-4-6-9(10)11(20)24-2/h4-7H,1-3H3,(H2,15,16,17,18,19,21)
Source PubChem
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InChI Key

RSMUVYRMZCOLBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC
Source PubChem
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Molecular Formula

C14H15N5O6S
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DSSTOX Substance ID

DTXSID6023864
Record name Metsulfuron-methyl
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Molecular Weight

381.37 g/mol
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Physical Description

White solid; [Merck Index] Colorless or white to pale yellow solid with a mild sweet ester-like odor; [HSDB]
Record name Metsulfuron-methyl
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Solubility

Solubility (mg/L at 25 °C): hexane 5.84X10-1, ethyl acetate 1.11X10+4, methanol 7.63X10+3, acetone 3.7X10+4, dichloromethane 1.32X10+5, toluene 1.24X10+3., In water, 9.50X10+3 mg/L at 25 °C
Record name METSULFURON-METHYL
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Vapor Pressure

0.000058 [mmHg], 2.5X10-12 mm Hg at 25 °C
Record name Metsulfuron-methyl
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Color/Form

White crytals, White to pale yellow solid, Colorless crystals

CAS No.

74223-64-6
Record name Metsulfuron-methyl
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Record name Benzoic acid, 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-, methyl ester
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Record name METSULFURON-METHYL
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Melting Point

163 °C
Record name METSULFURON-METHYL
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Impurity Profiling of Metsulfuron-methyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of metsulfuron-methyl, a widely used sulfonylurea herbicide. It details the primary synthetic pathways for the active pharmaceutical ingredient (API) and its key intermediates, including experimental protocols derived from publicly available data. Furthermore, this document outlines the common impurities encountered during the manufacturing process and degradation, discussing their formation pathways. A validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound and its impurities is presented, along with typical system suitability parameters. This guide is intended to be a valuable resource for researchers, chemists, and professionals involved in the development, manufacturing, and quality control of this compound.

Introduction

This compound, with the chemical name methyl 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate, is a selective, systemic herbicide effective against a wide range of broadleaf weeds.[1] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[2] The synthesis of this compound is a multi-step process that requires careful control to ensure high purity and minimize the formation of process-related impurities. This guide provides a detailed examination of the synthesis pathway and a thorough discussion of the associated impurities.

Synthesis of this compound

The most common and industrially viable synthesis of this compound involves the coupling of two key intermediates: 2-amino-4-methoxy-6-methyl-1,3,5-triazine (I) and 2-(methoxycarbonyl)benzenesulfonyl isocyanate (II) .

Synthesis of Key Intermediates

A prevalent method for the synthesis of this triazine intermediate is a one-pot reaction starting from cyanuric chloride.[3]

Reaction Scheme:

Figure 1: Synthesis of 2-amino-4-methoxy-6-methyl-1,3,5-triazine.

Experimental Protocol (Illustrative):

  • Formation of Intermediate IV: Cyanuric chloride is reacted with dimethyl malonate in the presence of an alkali (e.g., sodium hydroxide) in a suitable solvent (e.g., tetrahydrofuran) at a controlled temperature (-20 to 0 °C).

  • Amination to form Intermediate V: After adjusting the pH with hydrochloric acid, the resulting intermediate is reacted with ammonia water.

  • Cyclization and Decarboxylation: The subsequent addition of sodium hydroxide in methanol, followed by hydrolysis and acidification, leads to the formation of 2-amino-4-methoxy-6-methyl-1,3,5-triazine.[3]

This intermediate is typically prepared from 2-(methoxycarbonyl)benzenesulfonamide. The sulfonamide itself can be synthesized from methyl salicylate through chlorosulfonation followed by amination. The final step is the conversion of the sulfonamide to the isocyanate.

Reaction Scheme:

Figure 2: Synthesis of 2-(methoxycarbonyl)benzenesulfonyl isocyanate.

Experimental Protocol (General Procedure for Phosgenation): [4]

  • Reaction Setup: 2-(methoxycarbonyl)benzenesulfonamide is suspended in an inert, high-boiling solvent (e.g., xylene or chlorobenzene).

  • Catalyst Addition: A catalytic amount of a hydrocarbyl isocyanate (e.g., n-butyl isocyanate) and a tertiary amine base are added.[4]

  • Phosgenation: Phosgene gas is bubbled through the heated reaction mixture (typically 120-140 °C) until the reaction is complete, as monitored by a suitable analytical technique (e.g., IR spectroscopy, observing the disappearance of the sulfonamide N-H stretch and the appearance of the isocyanate -NCO stretch around 2240-2275 cm⁻¹).

  • Work-up: The reaction mixture is cooled, and excess phosgene and solvent are removed by distillation under reduced pressure to yield the crude 2-(methoxycarbonyl)benzenesulfonyl isocyanate.

Final Synthesis of this compound

The final step is the coupling of the two key intermediates.

Reaction Scheme:

Figure 3: Final synthesis step of this compound.

Experimental Protocol:

  • Reaction: An anhydrous suspension of 2-amino-4-methoxy-6-methyl-1,3,5-triazine in a solvent like methylene chloride is prepared.

  • Addition: 2-(methoxycarbonyl)benzenesulfonyl isocyanate is added to the suspension with stirring at ambient temperature.

  • Reaction Time: The mixture is stirred for an extended period (e.g., 16 hours) to ensure complete reaction.

  • Isolation: The resulting solid, this compound, is isolated by filtration.

Impurities in this compound

Impurities in this compound can originate from starting materials, by-products of side reactions during synthesis, or degradation of the final product.

Process-Related Impurities

These impurities are formed during the synthesis of the intermediates or the final API.

Impurity NamePotential Origin
Unreacted Intermediates Incomplete reaction in the final coupling step.
2-amino-4-methoxy-6-methyl-1,3,5-triazine
2-(methoxycarbonyl)benzenesulfonamideFrom the hydrolysis of the isocyanate intermediate.
Dimer of 2-amino-4-methoxy-6-methyl-1,3,5-triazine A potential side reaction during the synthesis of the triazine intermediate.
By-products from triazine synthesis Incomplete reaction or side reactions during the multi-step synthesis from cyanuric chloride.[5][6]
Di- and tri-substituted malonate derivatives
Hydrolyzed triazine species
By-products from isocyanate synthesis Side reactions during the phosgenation of the sulfonamide, such as the formation of ureas or carbamates.

Formation Pathways of Key Impurities:

G cluster_0 Final Coupling Step cluster_1 Side Reactions / Impurity Formation A 2-amino-4-methoxy-6-methyl-1,3,5-triazine C This compound A->C D Unreacted Triazine A->D Incomplete Reaction F Dimer of Triazine A->F Side Reaction B 2-(methoxycarbonyl)benzenesulfonyl isocyanate B->C E Hydrolyzed Isocyanate (Sulfonamide) B->E Hydrolysis

Figure 4: Potential impurity formation pathways in the final step.

Degradation Impurities

This compound can degrade under certain conditions, particularly hydrolysis in acidic soils.[7]

Impurity NameFormation Pathway
Metsulfuron (acid form) Hydrolysis of the methyl ester group.
2-amino-4-methoxy-6-methyl-1,3,5-triazine Cleavage of the sulfonylurea bridge.[1]
Methyl 2-(aminosulfonyl)benzoate Cleavage of the sulfonylurea bridge.[1]
Saccharin Further degradation product.[1]
O-desmethyl this compound O-demethylation of the triazine ring.[8]

Analytical Method for Impurity Profiling

A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard for the analysis of this compound and its impurities.[9]

HPLC Method Parameters (Typical)
ParameterValue
Column Reversed-phase C8 or C18, e.g., 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with an acidic modifier (e.g., 0.1% phosphoric acid), pH adjusted to ~3
Mobile Phase B Acetonitrile
Gradient Elution A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more non-polar impurities and the API.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Experimental Protocol for Analysis
  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile). Prepare working standards by diluting the stock solution. If available, prepare individual stock solutions of known impurities.

  • Sample Preparation: Accurately weigh a sample of the this compound API and dissolve it in the solvent to a known concentration.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify and quantify the impurities in the sample by comparing their peak areas and retention times with those of the standards. The percentage of each impurity can be calculated using the following formula:

    % Impurity = (Area_impurity / (Area_API + ΣArea_all_impurities)) * 100

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

Validation ParameterAcceptance Criteria (Typical)
Specificity The method should be able to separate and resolve the main peak from all known impurities and degradation products.
Linearity A linear relationship between concentration and peak area should be demonstrated for the API and impurities (e.g., correlation coefficient r² ≥ 0.99).[10]
Accuracy The recovery of spiked impurities should be within an acceptable range (e.g., 80-120%).
Precision (Repeatability and Intermediate Precision) The relative standard deviation (RSD) of replicate measurements should be within acceptable limits (e.g., ≤ 5% for impurities).
Limit of Detection (LOD) and Limit of Quantitation (LOQ) The lowest concentration of an impurity that can be reliably detected and quantified.[10]
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).
System Suitability

System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.

System Suitability ParameterAcceptance Criteria (Typical)
Tailing Factor (Asymmetry Factor) ≤ 2.0 for the main peak.
Theoretical Plates (N) ≥ 2000 for the main peak.
Resolution (Rs) ≥ 1.5 between the main peak and the closest eluting impurity.
Relative Standard Deviation (RSD) of replicate injections ≤ 2.0% for the peak area of the main peak.

Experimental Workflow for HPLC Analysis:

G A Sample and Standard Preparation B HPLC System Setup (Column, Mobile Phase, etc.) A->B C System Suitability Test B->C C->B If Fail, Adjust System D Sample Analysis C->D If Pass E Data Processing and Quantification D->E F Report Generation E->F

Figure 5: General workflow for HPLC analysis of this compound.

Conclusion

The synthesis of this compound is a well-established process, yet it requires careful control to ensure the quality and purity of the final product. Understanding the potential for impurity formation, both during synthesis and through degradation, is critical for developing robust manufacturing processes and analytical methods. This technical guide provides a foundational understanding of the synthesis pathways, impurity profiles, and analytical control strategies for this compound, serving as a valuable resource for professionals in the field. Further research into novel, more efficient, and greener synthetic routes, as well as the development of more sensitive and comprehensive analytical methods, will continue to be important areas of investigation.

References

Unraveling the Instability: A Technical Guide to the Acid-Catalyzed Degradation of Metsulfuron-methyl

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical degradation of the sulfonylurea herbicide, metsulfuron-methyl, under acidic conditions. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies for studying its degradation, and visually represents the chemical pathways and experimental workflows involved.

This compound is known to be susceptible to degradation in acidic environments, a process primarily driven by chemical hydrolysis.[1][2][3] The rate of this degradation is significantly influenced by pH and temperature, with faster breakdown occurring in more acidic solutions and at higher temperatures.[1][2][3][4]

Quantitative Degradation Kinetics

The stability of this compound decreases markedly as the pH drops. The following table summarizes the half-life of this compound at various acidic pH values and temperatures, as reported in the scientific literature.

pHTemperature (°C)Half-life (t½)Reference(s)
22515 hours[5]
4204.98 days[6]
4251.87 days[6]
4350.64 days[6]
4450.22 days[6]
4550.08 days[6]
52522-33 days[5][7]
5.2284-5 days[5]

Primary Degradation Pathways

Under acidic conditions, the degradation of this compound proceeds through two primary pathways:

  • Hydrolysis of the Sulfonylurea Bridge: This is the most significant degradation pathway in acidic environments.[8] It involves the cleavage of the bond connecting the sulfonyl and urea groups, leading to the formation of two main products: a sulfonamide derivative and a triazine amine.[1][8]

  • O-Demethylation: This pathway involves the removal of the methyl group from the methoxy substituent on the triazine ring.[6]

The following diagram illustrates the acid-catalyzed degradation of this compound.

This compound Acid Degradation metsulfuron This compound hydrolysis Hydrolysis of Sulfonylurea Bridge metsulfuron->hydrolysis H+, H2O demethylation O-Demethylation metsulfuron->demethylation H+ sulfonamide Methyl 2-(aminosulfonyl)benzoate hydrolysis->sulfonamide triazine 2-Amino-4-methoxy-6-methyl-1,3,5-triazine hydrolysis->triazine desmethyl_met O-desmethyl this compound demethylation->desmethyl_met

Acidic degradation pathways of this compound.

Experimental Protocols for Degradation Studies

The investigation of this compound degradation typically involves kinetic studies in buffered aqueous solutions, followed by the identification and quantification of the parent compound and its degradation products using chromatographic techniques.

Preparation of Buffered Solutions and Kinetic Study Setup
  • Buffer Preparation: Aqueous buffer solutions are prepared to maintain a constant pH throughout the experiment. For acidic conditions, buffers such as citrate or phosphate are commonly used. The pH of the solutions is adjusted using acids like hydrochloric acid or phosphoric acid.

  • Kinetic Experiment: A stock solution of this compound is prepared in an organic solvent like methanol or acetonitrile.[4] An aliquot of this stock solution is then added to the temperature-controlled buffer solutions to initiate the degradation study. Samples are withdrawn at predetermined time intervals for analysis.

Analytical Methodology: HPLC and LC-MS/MS

High-Performance Liquid Chromatography (HPLC) coupled with UV detection or tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for monitoring the degradation of this compound and identifying its products.

Table 2: Typical HPLC and LC-MS/MS Parameters

ParameterHPLC-UVLC-MS/MS
Column Reversed-phase C8 or C18Reversed-phase C18
Mobile Phase Acetonitrile/water (e.g., 65:35 v/v) with pH adjustment to ~3 using phosphoric acid[9][10]Gradient of aqueous formic acid and methanol[2]
Detector UV at 254 nm[10]Triple quadrupole mass spectrometer with electrospray ionization (ESI)[2][11]
Monitored Ions (MS/MS) Parent -> Product ion transitions for this compound and its metabolites (e.g., m/z 382 -> 167 for this compound)Parent -> Product ion transitions for specific identification and quantification of degradation products[2]

The following diagram illustrates a typical experimental workflow for studying the acidic degradation of this compound.

Experimental Workflow cluster_prep 1. Preparation cluster_exp 2. Degradation Experiment cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_buffer Prepare Acidic Buffer Solutions initiate Initiate Degradation in Temperature-Controlled Buffers prep_buffer->initiate prep_stock Prepare this compound Stock Solution prep_stock->initiate sample Withdraw Samples at Time Intervals initiate->sample hplc HPLC or LC-MS/MS Analysis sample->hplc quantify Quantify Parent Compound and Degradation Products hplc->quantify kinetics Determine Degradation Kinetics (t½) quantify->kinetics pathway Identify Degradation Pathways quantify->pathway

Workflow for studying this compound degradation.

Conclusion

The chemical degradation of this compound under acidic conditions is a well-documented process characterized by rapid hydrolysis of the sulfonylurea bridge. Understanding the kinetics and pathways of this degradation is crucial for predicting its environmental fate and for the development of stable formulations. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers and scientists to conduct their own investigations into the stability of this compound and related compounds.

References

Microbial Degradation of Metsulfuron-Methyl in Soil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Metsulfuron-methyl is a potent sulfonylurea herbicide widely employed for the control of broadleaf weeds. Its fate in the soil environment is of significant interest due to its potential impact on subsequent crops and non-target organisms. This technical guide provides a comprehensive overview of the microbial degradation of this compound in soil, a primary mechanism governing its environmental persistence. The document details the key microbial players, the biochemical degradation pathways, and the critical environmental factors influencing the rate of degradation. Furthermore, this guide presents detailed experimental protocols for studying this compound degradation and summarizes key quantitative data to aid researchers in this field.

Introduction

This compound [(methyl 2-((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate)] is a selective, systemic herbicide that inhibits the enzyme acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms.[1] Its extensive use necessitates a thorough understanding of its environmental fate. The dissipation of this compound in soil is a complex process involving both abiotic and biotic mechanisms. While chemical hydrolysis plays a role, particularly in acidic soils, microbial degradation is a critical pathway for its complete mineralization.[2][3] This guide focuses on the microbial-mediated degradation processes, providing a technical resource for researchers investigating the environmental behavior of this herbicide.

Microbial Degradation Pathways of this compound

The microbial breakdown of this compound is a multi-step process primarily initiated by the cleavage of the sulfonylurea bridge, followed by further degradation of the resulting metabolites. The ultimate end-product of complete mineralization is carbon dioxide (CO2).[3] Two principal microbial degradation pathways have been identified:

  • Sulfonylurea Bridge Cleavage: This is a common and critical step in the detoxification of this compound. Microorganisms produce enzymes that hydrolyze the sulfonylurea linkage, yielding two primary metabolites: 2-amino-4-methoxy-6-methyl-1,3,5-triazine and methyl 2-(aminosulfonyl)benzoate (sulfonamide).[2]

  • O-Demethylation: This pathway involves the removal of the methyl group from the methoxy substituent on the triazine ring, a reaction often catalyzed by microbial monooxygenase enzymes.[2]

These initial breakdown products are then further metabolized by soil microorganisms, leading to ring opening of the triazine moiety and eventual mineralization to CO2.[3]

This compound Degradation Pathway metsulfuron This compound bridge_cleavage Sulfonylurea Bridge Cleavage metsulfuron->bridge_cleavage demethylation O-Demethylation metsulfuron->demethylation metabolite1 2-amino-4-methoxy- 6-methyl-1,3,5-triazine bridge_cleavage->metabolite1 metabolite2 Methyl 2-(aminosulfonyl)benzoate (Sulfonamide) bridge_cleavage->metabolite2 demethylated_metabolite Demethylated This compound demethylation->demethylated_metabolite further_degradation Further Degradation (e.g., Ring Opening) metabolite1->further_degradation metabolite2->further_degradation demethylated_metabolite->further_degradation mineralization Mineralization (CO2) further_degradation->mineralization

Microbial degradation pathways of this compound.

Key Microorganisms Involved in Degradation

A diverse range of soil microorganisms, including bacteria and fungi, have been identified as capable of degrading this compound. These microbes often utilize the herbicide as a source of carbon, nitrogen, or energy. Some of the key identified genera and species include:

  • Bacteria:

    • Pseudomonas fluorescens

    • Methylopila sp.

    • Ancylobacter sp.

    • Bacillus cereus

    • Bacillus velezensis

    • Rhodococcus rhodochrous

  • Fungi:

    • Aspergillus niger

    • Penicillium sp.

    • Trichoderma sp.

    • Mucor sp.

Factors Influencing Microbial Degradation

The rate and extent of this compound degradation in soil are significantly influenced by a variety of environmental factors that affect microbial activity and the bioavailability of the herbicide.

FactorEffect on Degradation RateDescription
Soil pH Decreases with increasing pHDegradation is faster in acidic soils (pH < 7) due to increased chemical hydrolysis and favorable conditions for certain microbial populations. In alkaline soils, microbial degradation is the predominant but slower pathway.[1][4]
Temperature Increases with increasing temperatureHigher temperatures generally enhance microbial activity and the rate of biochemical reactions, leading to faster degradation.[5][6]
Soil Moisture Increases with increasing moistureAdequate soil moisture is essential for microbial growth and activity. Higher moisture content generally leads to faster degradation, although excessively saturated conditions can become anaerobic and alter microbial communities.[5][7]
Organic Matter Can have a variable effectHigh organic matter can increase microbial biomass and activity, potentially enhancing degradation. However, it can also increase the adsorption of this compound to soil particles, reducing its bioavailability for microbial uptake.
Microbial Biomass Increases with higher biomassA larger and more active microbial population will generally lead to a faster rate of herbicide degradation.

Quantitative Data on this compound Degradation

The persistence of this compound in soil is often expressed as its half-life (t½), the time required for 50% of the initial concentration to dissipate. This value can vary widely depending on environmental conditions.

Soil TypepHTemperature (°C)Moisture ContentHalf-life (days)Reference
Not specified5.2Field ConditionsNot specified3.54 - 6.40[1]
Oil Palm Plantation Soil4.55Field ConditionsNot specified6.3 - 7.9[2]
Loam7.680.15 kg/kg ~50[6]
Loam7.6240.15 kg/kg ~25[6]
Sand7.8160.10 kg/kg ~40[6]
Sand7.8240.15 kg/kg ~30[6]
Acidic Soil3.13580% Field Capacity2.5[3]
Neutral Soil5.71060% Field Capacity36[3]
Non-sterile SoilNot specified30Not specified13[3]
Sterile SoilNot specified30Not specified31[3]

Experimental Protocols

Isolation of this compound Degrading Microbes

This protocol outlines a standard enrichment culture technique to isolate microorganisms capable of utilizing this compound as a sole carbon and energy source.

Microbe Isolation Workflow start Start soil_sample Collect Soil Sample (previously exposed to herbicide) start->soil_sample enrichment Enrichment Culture: - Mineral Salts Medium (MSM) - this compound (sole carbon source) - Incubate (e.g., 30°C, 150 rpm, 7 days) soil_sample->enrichment subculture Subculture (Transfer to fresh medium, repeat 3-5 times) enrichment->subculture serial_dilution Serial Dilution of Enriched Culture subculture->serial_dilution plating Plate on MSM Agar with this compound serial_dilution->plating incubation Incubate Plates (e.g., 30°C) plating->incubation isolation Isolate Distinct Colonies incubation->isolation purification Purify by Streaking on Fresh Plates isolation->purification identification Identify Isolates (e.g., 16S rRNA sequencing) purification->identification end End identification->end

References

Navigating the Underworld: An In-depth Technical Guide to the Environmental Fate and Mobility of Metsulfuron-methyl in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and mobility of the sulfonylurea herbicide, metsulfuron-methyl, in the soil environment. Understanding the persistence, degradation, and movement of this widely used compound is critical for assessing its potential environmental impact and ensuring its safe and effective use. This document synthesizes key research findings, presenting quantitative data in accessible formats, detailing experimental methodologies, and visualizing complex processes to support further research and development.

Physicochemical Properties of this compound

The environmental behavior of this compound is intrinsically linked to its physicochemical properties. These characteristics govern its solubility, volatility, and potential for sorption to soil particles.

PropertyValueReference
Chemical Formula C₁₄H₁₅N₅O₆S[1]
Molecular Weight 381.36 g/mol [1]
Water Solubility pH dependent: 270 mg/L (pH 4.6), 1,750 mg/L (pH 5.4), 2,790 mg/L (pH 7.0), 213,000 mg/L (pH 9.0) at 25°CPubChem
Vapor Pressure 2.5 x 10⁻¹² mm Hg at 25°C[1]
pKa 3.3 - 3.8[1]
Log Kow (Octanol-Water Partition Coefficient) 0.98 at pH 7PubChem
Henry's Law Constant 1.32 x 10⁻¹⁶ atm-cu m/mole at 25°C (estimated)[1]

Degradation in Soil: Pathways and Kinetics

This compound dissipates in the soil through two primary mechanisms: chemical hydrolysis and microbial degradation. The rate and extent of these processes are significantly influenced by soil properties and environmental conditions.[2]

2.1. Degradation Pathways

The degradation of this compound involves the cleavage of the sulfonylurea bridge, O-demethylation, and the opening of the triazine ring.[3] The primary degradation products identified in soil include:

  • 2-amino-4-methoxy-6-methyl-1,3,5-triazine: Formed through the cleavage of the sulfonylurea bridge.[2]

  • Methyl-2-(aminosulfonyl)benzoate (saccharin derivative): Also a product of sulfonylurea bridge cleavage.[2]

  • O-desmethyl-metsulfuron-methyl: Resulting from the demethylation of the methoxy group on the triazine ring.[3]

Under aerobic conditions, complete mineralization to CO₂ can occur, driven by microbial activity.[3]

metsulfuron This compound hydrolysis Chemical Hydrolysis (Acidic Conditions) metsulfuron->hydrolysis microbial Microbial Degradation metsulfuron->microbial bridge_cleavage Sulfonylurea Bridge Cleavage hydrolysis->bridge_cleavage microbial->bridge_cleavage demethylation O-Demethylation microbial->demethylation ring_opening Triazine Ring Opening microbial->ring_opening metabolite1 2-amino-4-methoxy- 6-methyl-1,3,5-triazine bridge_cleavage->metabolite1 metabolite2 Methyl-2-(aminosulfonyl) benzoate bridge_cleavage->metabolite2 mineralization Mineralization (CO2) ring_opening->mineralization cluster_factors Influencing Factors cluster_processes Soil Processes cluster_outcome Environmental Fate soil_ph Soil pH adsorption Adsorption soil_ph->adsorption -ve correlation (higher pH, lower adsorption) degradation Degradation soil_ph->degradation -ve correlation (higher pH, slower hydrolysis) om Organic Matter om->adsorption +ve correlation om->degradation +ve correlation (microbial activity) rainfall Rainfall/ Irrigation leaching Leaching rainfall->leaching soil_texture Soil Texture soil_texture->leaching adsorption->leaching -ve correlation (higher adsorption, lower leaching) persistence Persistence in Soil degradation->persistence -ve correlation groundwater Groundwater Contamination Risk leaching->groundwater persistence->groundwater start Start: Soil Collection & Preparation setup Experimental Setup (Biometer Flasks) start->setup treatment Treat Soil with ¹⁴C-Metsulfuron-methyl setup->treatment incubation Incubate in Dark (Constant Temperature) treatment->incubation sampling Periodic Sampling (Soil & CO₂ Trap) incubation->sampling extraction Solvent Extraction of Soil Samples sampling->extraction data_analysis Data Analysis (Kinetics, Metabolites) sampling->data_analysis CO₂ Quantification analysis HPLC-Radio/MS Analysis extraction->analysis analysis->data_analysis end End: Determine DT₅₀ & Degradation Pathway data_analysis->end

References

Ecotoxicology of Metsulfuron-methyl on Non-target Aquatic Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metsulfuron-methyl is a selective, systemic herbicide belonging to the sulfonylurea chemical class. It is widely used for the control of broadleaf weeds in various agricultural and non-crop settings.[1] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2] This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and cell division in plants.[3] this compound is absorbed through the foliage and roots and translocated throughout the plant, accumulating in the meristematic tissues where it exerts its effects.[4] Due to its potential to enter aquatic ecosystems through runoff and spray drift, understanding its ecotoxicological effects on non-target aquatic plants is of paramount importance for environmental risk assessment. This guide provides a comprehensive overview of the ecotoxicology of this compound on non-target aquatic plants, summarizing quantitative toxicity data, detailing experimental protocols, and visualizing key pathways.

Data Presentation: Quantitative Toxicity of this compound on Non-target Aquatic Plants

The following tables summarize the ecotoxicological data for this compound on a range of non-target aquatic plant species. The data is presented to facilitate easy comparison of the herbicide's effects across different organisms and endpoints.

Table 1: Toxicity of this compound to Aquatic Macrophytes

SpeciesFamilyTypeEndpointValue (µg/L)Exposure DurationReference(s)
Lemna gibbaLemnaceaeFloatingEC50 (frond count)0.496-hour
EC10 (frond count)0.142-day[5]
NOEC (frond count)0.142-day[5]
LOEC (frond count)0.296-hour
Lemna minorLemnaceaeFloatingEC50 (growth rate)0.287 - 4.87-day[4]
NOEC (growth rate)0.16 - 1.57-day[4]
Myriophyllum spicatumHaloragaceaeSubmergedEC50 (shoot length)0.9942-day[5]
NOEC (shoot length)0.142-day[5]
LOEC (shoot length)0.542-day[5]
Elodea canadensisHydrocharitaceaeSubmergedNOEC (shoot length)0.0548-day
Various Species (12)VariousVariousEC50 (relative growth rate)Varied 56-foldNot Specified[6]

Table 2: Toxicity of this compound to Algae and Cyanobacteria

SpeciesGroupEndpointValue (µg/L)Exposure DurationReference(s)
Anabaena flos-aquaeCyanobacteriaEC50 (cell density)1,16324-hour
NOEC (cell density)165.124-hour
EC5 (cell density)64.824-hour
Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum)Green AlgaeEC50 (growth rate)2865-day[5]
EC20 (chlorophyll-a)68.66-day[5]
EC50 (chlorophyll-a)1,5646-day[5]
Cyanophyta (Blue-green algae)CyanobacteriaEC502Not Specified[4]
NOEC< 10Not Specified[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of ecotoxicological studies. Below are summaries of key experimental protocols used to assess the toxicity of this compound on non-target aquatic plants, primarily based on OECD guidelines.

Lemna sp. Growth Inhibition Test (OECD Guideline 221)

This test evaluates the toxicity of substances on duckweed species like Lemna gibba or Lemna minor.

  • Test Organism: Exponentially growing cultures of Lemna gibba or Lemna minor.

  • Test System: Static, semi-static, or flow-through systems. Static systems are common for substances that are stable in solution.

  • Test Duration: 7 days.

  • Test Concentrations: A geometric series of at least five concentrations and a control. A range-finding test is recommended to determine appropriate concentrations.

  • Replicates: At least three replicates per test concentration and six for the control.

  • Test Conditions:

    • Culture Medium: Steinberg medium or other suitable synthetic media.

    • Temperature: 24 ± 2°C.

    • Light: Continuous illumination with a light intensity of 85-135 µE/m²/s.

    • pH: Maintained between 6.5 and 8.5.

  • Endpoints Measured:

    • Primary: Frond number.

    • Secondary (at least one): Total frond area, dry weight, or fresh weight.

  • Data Analysis: The average specific growth rate and yield are calculated. From this, the ECx (e.g., EC10, EC20, EC50), NOEC, and LOEC values are determined.

Myriophyllum spicatum Toxicity Test (OECD Guideline 238)

This protocol assesses the toxicity of chemicals to the submerged aquatic macrophyte, Eurasian watermilfoil.

  • Test Organism: Apical shoots of Myriophyllum spicatum.

  • Test System: Sediment-free, semi-static system is recommended, especially for volatile or unstable substances.

  • Test Duration: 14 days.

  • Test Concentrations: At least five concentrations in a geometric series plus a control.

  • Replicates: A minimum of three replicates per concentration.

  • Test Conditions:

    • Culture Medium: A suitable synthetic medium such as a modified Hoagland's solution.

    • Temperature: 20 ± 2°C.

    • Light: A 16:8 hour light:dark cycle with an intensity of 100-150 µE/m²/s.

    • pH: Maintained within a range of 7.5 to 8.5.

  • Endpoints Measured:

    • Shoot and root length.

    • Dry and fresh weight.

    • Number of whorls.

    • Visual signs of phytotoxicity (e.g., chlorosis, necrosis).

  • Data Analysis: Calculation of ECx, NOEC, and LOEC for the measured endpoints.

Freshwater Alga and Cyanobacteria Growth Inhibition Test (OECD Guideline 201)

This guideline is used to determine the effects of substances on the growth of freshwater microalgae and cyanobacteria.

  • Test Organisms: Recommended species include Pseudokirchneriella subcapitata (green alga) and Anabaena flos-aquae (cyanobacterium).

  • Test System: Batch culture with no renewal of the test solution (static).

  • Test Duration: 72 hours.

  • Test Concentrations: At least five concentrations in a geometric series and a control.

  • Replicates: Three replicates per concentration.

  • Test Conditions:

    • Culture Medium: A nutrient-rich medium such as the OECD TG 201 medium.

    • Temperature: 21-24°C.

    • Light: Continuous, uniform illumination.

    • pH: The pH of the medium should not vary by more than 1.5 units during the test.

  • Endpoints Measured:

    • Cell concentration (biomass) determined by cell counts, spectrophotometry, or other suitable methods.

  • Data Analysis: The average specific growth rate is calculated, and from this, the ECx, NOEC, and LOEC values are determined.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the mode of action of this compound and a typical experimental workflow for its ecotoxicological assessment.

metsulfuron_methyl_moa metsulfuron This compound absorption Absorption (Foliage and Roots) metsulfuron->absorption binding Binding and Inhibition translocation Systemic Translocation (Xylem and Phloem) absorption->translocation meristems Accumulation in Meristematic Tissues translocation->meristems als Acetolactate Synthase (ALS) Enzyme meristems->als Targets bcaa Biosynthesis of Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) als->bcaa Catalyzes binding->als protein_synthesis Protein Synthesis bcaa->protein_synthesis Essential for cell_division Cell Division and Growth protein_synthesis->cell_division Required for plant_death Cessation of Growth, Chlorosis, Necrosis, and Plant Death cell_division->plant_death Inhibition leads to

Caption: Mode of action of this compound in aquatic plants.

experimental_workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_data Data Collection & Analysis culture 1. Culture of Test Organism (e.g., Lemna minor) media_prep 2. Preparation of Test Media and This compound Concentrations culture->media_prep inoculation 3. Inoculation of Test Organisms into Test Vessels media_prep->inoculation incubation 4. Incubation under Controlled Conditions (Light, Temp, pH) inoculation->incubation measurement 5. Endpoint Measurement (e.g., Frond Count, Biomass) incubation->measurement analysis 6. Statistical Analysis (EC50, NOEC, LOEC) measurement->analysis

Caption: General experimental workflow for aquatic plant toxicity testing.

Conclusion

This compound demonstrates high toxicity to a variety of non-target aquatic plants, with effects observed at concentrations in the low µg/L range. The primary mechanism of toxicity is the inhibition of the ALS enzyme, leading to the cessation of essential amino acid synthesis and subsequent plant death. Standardized testing protocols, such as those provided by the OECD, are crucial for generating reliable and comparable ecotoxicological data. This information is vital for conducting accurate environmental risk assessments and for the development of more ecologically-friendly herbicides. Further research should focus on the chronic and sub-lethal effects of this compound on a broader range of aquatic plant species and the potential for indirect effects on aquatic ecosystems.

References

In-Depth Technical Guide: Hydrolysis and Photolysis of Metsulfuron-methyl in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis and photolysis of the sulfonylurea herbicide, Metsulfuron-methyl, in aqueous environments. Understanding these degradation pathways is critical for assessing its environmental fate, persistence, and potential impact. This document outlines the key degradation kinetics, identifies major transformation products, and provides detailed experimental protocols for studying these processes.

Introduction

This compound (methyl 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate) is a selective, systemic herbicide used for the control of broadleaf weeds.[1] Its environmental persistence is significantly influenced by abiotic degradation processes, primarily hydrolysis and photolysis. The rate and extent of these degradation pathways are dependent on various environmental factors, most notably pH, temperature, and the presence of light.

Hydrolysis of this compound

Hydrolysis is a primary degradation pathway for this compound, particularly in acidic conditions. The process involves the cleavage of the sulfonylurea bridge, a key structural feature of this class of herbicides.

Hydrolysis Kinetics and pH Dependence

The rate of hydrolysis of this compound is highly pH-dependent.[2][3] It is most rapid in acidic solutions and decreases as the pH becomes neutral or alkaline.[1][2][3] However, at very high pH levels (above 10), the hydrolysis rate can increase again due to different reaction mechanisms.[2] The degradation generally follows pseudo-first-order kinetics.[2][4]

Table 1: Hydrolysis Half-life of this compound at Various pH Values (25°C)

pHHalf-life (days)Reference
20.63 (15 hours)[5]
4Not explicitly stated, but faster than at pH 5[4]
533[5]
5.29.6[5]
6.263[5]
7>41[5]
7.1116[5]
8.2139[5]
9>41[5]
9.499[5]
10.287[5]
Hydrolysis Degradation Pathway

Under acidic conditions, the primary hydrolysis mechanism involves the cleavage of the sulfonylurea bridge.[6][7][8] This results in the formation of two main products: a triazine amine and a phenyl sulfonamide derivative.[4][6] Theoretical studies suggest that water molecules can act as catalysts in this process.[7][8] In strongly basic conditions (pH > 10), a different pathway involving nucleophilic substitution of the methoxy group on the triazine ring by a hydroxide ion can occur.[4]

The major degradation products from the hydrolysis of this compound include:

  • 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (Triazine Amine)[5][6]

  • Methyl 2-(aminosulfonyl)benzoate (Phenyl Sulfonamide)[5]

  • (o-methoxycarbonylphenylsulfonyl) carbamic acid (an intermediate)[4]

  • Saccharin [5][6]

Hydrolysis_Pathway Metsulfuron_methyl This compound Sulfonylurea_Bridge_Cleavage Sulfonylurea Bridge Cleavage (Acidic Conditions) Metsulfuron_methyl->Sulfonylurea_Bridge_Cleavage H₂O Triazine_Amine 2-Amino-4-methoxy-6-methyl-1,3,5-triazine Sulfonylurea_Bridge_Cleavage->Triazine_Amine Phenyl_Sulfonamide Methyl 2-(aminosulfonyl)benzoate Sulfonylurea_Bridge_Cleavage->Phenyl_Sulfonamide Saccharin Saccharin Phenyl_Sulfonamide->Saccharin Further Degradation Hydrolysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Prep_Test_Solutions Prepare Test Solutions Prep_Stock->Prep_Test_Solutions Prep_Buffers Prepare Sterile Buffer Solutions (pH 4, 7, 9) Prep_Buffers->Prep_Test_Solutions Incubation Incubate at Constant Temperature Prep_Test_Solutions->Incubation Sampling Sample at Predetermined Intervals Incubation->Sampling Analysis Analyze by HPLC or LC-MS/MS Sampling->Analysis Data_Processing Determine Rate Constant and Half-life Analysis->Data_Processing Photolysis_Pathway Metsulfuron_methyl This compound Photolytic_Cleavage Photolytic Cleavage of Sulfonylurea Bridge Metsulfuron_methyl->Photolytic_Cleavage Light (hν) Triazine_Amine 2-Amino-4-methoxy-6-methyl-1,3,5-triazine Photolytic_Cleavage->Triazine_Amine Phenyl_Sulfonamide Methyl 2-(aminosulfonyl)benzoate Photolytic_Cleavage->Phenyl_Sulfonamide Photolysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Prep_Test_Solutions Prepare Test Solutions in Quartz Tubes Prep_Stock->Prep_Test_Solutions Prep_Buffers Prepare Buffer Solutions Prep_Buffers->Prep_Test_Solutions Irradiation Expose to Light Source (with Dark Controls) Prep_Test_Solutions->Irradiation Sampling Sample at Predetermined Intervals Irradiation->Sampling Analysis Analyze by HPLC or LC-MS/MS Sampling->Analysis Data_Processing Determine Photolysis Rate and Half-life Analysis->Data_Processing

References

Translocation and Metabolism of Metsulfuron-methyl in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metsulfuron-methyl is a potent sulfonylurea herbicide widely utilized for the selective control of broadleaf weeds in various agricultural settings. Its efficacy is intrinsically linked to its systemic properties, allowing for translocation within the plant, and its subsequent metabolism, which dictates selectivity and persistence. This guide provides an in-deepth exploration of the translocation and metabolic fate of this compound in plants, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to aid in research and development.

Translocation of this compound

The systemic action of this compound relies on its efficient absorption and translocation from the point of application to its site of action, the plant meristems. Translocation occurs primarily via the phloem, although xylem transport can also play a role, particularly with root uptake.

Quantitative Data on Translocation

The extent and rate of this compound translocation can vary significantly between plant species, influenced by factors such as plant age, environmental conditions, and the formulation of the herbicide.

Plant SpeciesApplication SiteTime Post-Application% of Applied Radioactivity in Shoots% of Applied Radioactivity in RootsReference
Winter WheatLeaf72 hours85.13.2
Oilseed RapeLeaf72 hours69.84.5
Wild RadishLeaf72 hours59.32.1
CornLeaf48 hours10.2Not Reported
VelvetleafLeaf48 hours27.6Not Reported

Table 1: Comparative translocation of ¹⁴C-metsulfuron-methyl in various plant species.

Experimental Protocol: Pulse-Chase Experiment to Study Translocation

This protocol outlines a common method for quantifying the movement of radiolabeled this compound within plants.

Objective: To determine the rate and pattern of this compound translocation from the application site.

Materials:

  • ¹⁴C-labeled this compound

  • Microsyringe

  • Plant species of interest (e.g., wheat, oilseed rape)

  • Growth chamber with controlled environment

  • Liquid scintillation counter

  • Oxidizer

  • Scintillation cocktail

Procedure:

  • Plant Culture: Grow plants to a specific developmental stage (e.g., three-leaf stage) under controlled conditions.

  • Herbicide Application: Apply a precise amount of ¹⁴C-metsulfuron-methyl solution to a specific leaf (the "pulse").

  • Incubation: Place the treated plants back into the growth chamber for a defined period (the "chase").

  • Harvesting: At various time points, harvest the plants and dissect them into different parts (e.g., treated leaf, other leaves, stem, roots).

  • Quantification:

    • Wash the treated leaf to remove any unabsorbed herbicide.
    • Combust the different plant parts in an oxidizer to convert ¹⁴C to ¹⁴CO₂.
    • Trap the ¹⁴CO₂ in a scintillation cocktail.
    • Measure the radioactivity in each plant part using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of the applied radioactivity that has been translocated to different plant parts over time.

G cluster_setup Experimental Setup cluster_translocation Translocation & Harvest cluster_analysis Analysis plant Test Plant (e.g., Wheat) application Apply ¹⁴C-Metsulfuron-methyl to a specific leaf plant->application incubation Incubate for defined time periods application->incubation harvest Harvest and dissect plant parts incubation->harvest wash Wash treated leaf harvest->wash oxidize Oxidize plant parts wash->oxidize lsc Liquid Scintillation Counting oxidize->lsc data_analysis Calculate % Translocation lsc->data_analysis

Caption: Workflow for a pulse-chase translocation experiment.

Metabolism of this compound

The selectivity of this compound between tolerant crops (like wheat) and susceptible weeds is primarily due to differential rates of metabolism. Tolerant plants can rapidly metabolize the herbicide into non-toxic compounds, while susceptible plants do so much more slowly.

Primary Metabolic Pathways

The two main initial steps in the metabolism of this compound in plants are hydroxylation of the phenyl ring and O-demethylation of the triazine ring. These reactions are often followed by conjugation with glucose.

G metsulfuron This compound hydroxylation Phenyl Ring Hydroxylation metsulfuron->hydroxylation demethylation O-Demethylation (Triazine Ring) metsulfuron->demethylation hydroxylated_metabolite Hydroxylated this compound hydroxylation->hydroxylated_metabolite demethylated_metabolite O-Demethylated this compound demethylation->demethylated_metabolite conjugation1 Glucose Conjugation hydroxylated_metabolite->conjugation1 conjugation2 Glucose Conjugation demethylated_metabolite->conjugation2 hydroxylated_conjugate Hydroxylated Conjugate conjugation1->hydroxylated_conjugate demethylated_conjugate Demethylated Conjugate conjugation2->demethylated_conjugate

Caption: Primary metabolic pathways of this compound in plants.

Quantitative Data on Metabolism

The rate of metabolism is a key determinant of a plant's tolerance to this compound.

Plant SpeciesHalf-life of this compound (hours)Primary Metabolite(s)Reference
Wheat2-6Hydroxylated and conjugated forms
Oilseed Rape24-48This compound (largely unmetabolized)
Wild Radish> 100This compound (largely unmetabolized)
Blackgrass10Hydroxylated and conjugated forms
Chickweed120This compound (largely unmetabolized)

Table 2: Half-life and primary metabolites of this compound in tolerant and susceptible species.

Experimental Protocol: In Vitro Metabolism Assay

This protocol provides a method to assess the metabolic capacity of a plant species towards this compound.

Objective: To determine the rate of this compound metabolism by plant microsomal enzymes.

Materials:

  • Plant tissue (e.g., young leaves)

  • Extraction buffer (e.g., phosphate buffer with antioxidants)

  • Homogenizer

  • Ultracentrifuge

  • ¹⁴C-labeled this compound

  • NADPH (cofactor for cytochrome P450 monooxygenases)

  • HPLC system with a radioactivity detector

  • Scintillation counter

Procedure:

  • Microsome Isolation:

    • Homogenize plant tissue in cold extraction buffer.
    • Filter the homogenate and centrifuge at low speed to remove cell debris.
    • Centrifuge the supernatant at high speed to pellet the microsomes.
    • Resuspend the microsomal pellet in a suitable buffer.

  • Metabolism Assay:

    • Incubate the microsomal fraction with ¹⁴C-metsulfuron-methyl and NADPH at a controlled temperature.
    • Take aliquots at different time points and stop the reaction (e.g., by adding acetonitrile).

  • Metabolite Analysis:

    • Centrifuge the samples to pellet the protein.
    • Analyze the supernatant using an HPLC system equipped with a radioactivity detector to separate and quantify the parent compound and its metabolites.

  • Data Analysis:

    • Calculate the rate of disappearance of the parent compound and the rate of formation of metabolites.
    • Determine the half-life of this compound in the presence of the plant's metabolic enzymes.

G cluster_extraction Microsome Extraction cluster_assay Metabolism Assay cluster_analysis Analysis homogenize Homogenize Plant Tissue centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 resuspend Resuspend Microsomal Pellet centrifuge2->resuspend incubate Incubate Microsomes with ¹⁴C-Metsulfuron-methyl & NADPH resuspend->incubate stop_reaction Stop Reaction at Time Points incubate->stop_reaction hplc HPLC Analysis of Metabolites stop_reaction->hplc data_analysis Calculate Metabolic Rate & Half-life hplc->data_analysis

Caption: Workflow for an in vitro this compound metabolism assay.

Conclusion

The translocation and metabolism of this compound are critical determinants of its herbicidal activity and selectivity. Tolerant species, such as wheat, rapidly translocate and, more importantly, metabolize the herbicide into inactive forms. In contrast, susceptible weeds exhibit slower translocation and significantly reduced metabolic degradation, leading to the accumulation of the active compound at the site of action and subsequent plant death. The methodologies and data presented in this guide provide a framework for further research into the mechanisms of sulfonylurea herbicide resistance and the development of novel weed management strategies.

Methodological & Application

Application Notes and Protocols for Metsulfuron-methyl Extraction from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction of Metsulfuron-methyl from soil samples, designed for accurate quantification in research and environmental monitoring settings. The methodology is based on established solvent extraction techniques followed by high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Introduction

This compound is a selective, systemic sulfonylurea herbicide used for broadleaf weed control in various crops.[1][2] Its persistence and mobility in soil are of environmental concern, necessitating reliable and sensitive analytical methods for its detection.[3][4] The protocol outlined below details a robust procedure for extracting this compound from soil matrices, ensuring high recovery rates and accurate quantification. The degradation of this compound in soil is influenced by factors such as soil pH, temperature, and moisture content, with faster degradation occurring in acidic conditions.[2]

Principle

The extraction method involves the use of a suitable solvent system to efficiently remove this compound residues from soil particles. This is typically followed by a cleanup step, such as solid-phase extraction (SPE), to remove interfering co-extractants before instrumental analysis.[5] Quantification is then performed using sensitive analytical techniques like HPLC with UV detection or LC-MS/MS for lower detection limits.[5][6]

Quantitative Data Summary

The efficiency of this compound extraction from soil can vary depending on the specific methodology and soil type. The following table summarizes key quantitative data from various studies to provide a comparative overview.

ParameterValueAnalytical MethodSoil TypeReference
Recovery 79.68% - 86.62%HPLC-UVLoamy Clay[7]
> 70%GC-ECDNot Specified[8][9]
Limit of Detection (LOD) 0.05 mg/kgHPLC-UVLoamy Clay[7]
0.1 µg/mLGC-ECDNot Specified[8][9]
Limit of Quantification (LOQ) 0.2 µg/kgLC-MS/MSNot Specified[5][6]
0.2 µg/gGC-ECDNot Specified[8][9]
Half-life (t½) 6.3 - 7.9 daysHPLC-UVLoamy Clay[7][10]
6.5 daysLC-MS/MSTopsoil[5][6]
10.75 - 13.94 daysHPLCAlluvial, Coastal Saline, Laterite[11]
6.3 - 7.8 days (HPLC)HPLC & BioassayWheat Field Soil[4]
17.5 days (Bioassay)HPLC & BioassayWheat Field Soil[4]

Experimental Protocol

This protocol describes a general procedure for the extraction of this compound from soil, which can be adapted based on available equipment and specific research needs.

Materials and Reagents
  • This compound analytical standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Acetic acid, analytical grade

  • Sodium bicarbonate (NaHCO3), analytical grade

  • Phosphate buffered saline (PBS)

  • Dichloromethane, analytical grade

  • Anhydrous sodium sulfate

  • Solid-Phase Extraction (SPE) C18 cartridges

  • 0.45 µm syringe filters

  • Soil samples, air-dried and sieved (2 mm)

Equipment
  • High-speed centrifuge

  • Wrist-action shaker or ultrasonic bath

  • Rotary evaporator

  • Vortex mixer

  • Analytical balance

  • HPLC system with UV or MS/MS detector

  • Gas chromatograph with an electron capture detector (GC-ECD) (for derivatization method)

Extraction Procedure
  • Sample Preparation: Weigh 40-50 g of air-dried, sieved soil into a 250 mL centrifuge bottle.[7][10]

  • Solvent Addition: Add 50 mL of an extraction solvent. Common solvent systems include:

    • Methanol:water (70:30, v/v) containing 0.5% acetic acid.[7]

    • Aqueous ammonia solution (to adjust soil pH to 8.5-9), followed by an organic solvent.[12]

    • Phosphate buffered saline (PBS) solution.[5]

    • Sodium bicarbonate (NaHCO3) solution.[13]

  • Extraction:

    • Shaking: Shake the mixture on a wrist-action shaker for 1 hour.[1][7]

    • Sonication: Alternatively, place the mixture in an ultrasonic bath for 15 minutes.[14]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 11,000 rpm) to separate the supernatant from the soil particles.[7]

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter.[7]

  • Cleanup (Optional but Recommended):

    • For cleaner samples, a solid-phase extraction (SPE) step can be employed.[5]

    • Condition a C18 SPE cartridge according to the manufacturer's instructions.

    • Load the filtered extract onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the this compound with a suitable solvent (e.g., acidified ethyl acetate).[5]

  • Concentration: Evaporate the solvent from the extract or eluate to near dryness using a rotary evaporator. Reconstitute the residue in a known volume (e.g., 5 mL) of the mobile phase used for HPLC analysis.[1]

Analytical Determination
  • HPLC-UV/LC-MS/MS: Inject an aliquot of the final extract into the HPLC or LC-MS/MS system for quantification. Prepare a calibration curve using this compound analytical standards.[1][7]

  • GC-ECD (with derivatization): Due to the thermal instability of this compound, a derivatization step is required for GC analysis. This typically involves methylation using diazomethane to form a more stable dimethyl derivative.[8][9]

Experimental Workflow Diagram

experimental_workflow sample_prep Soil Sample Preparation (Air-dry, Sieve) extraction Solvent Extraction (e.g., Methanol/Water + Acetic Acid) sample_prep->extraction shaking_sonication Shaking / Sonication extraction->shaking_sonication centrifugation Centrifugation shaking_sonication->centrifugation filtration Filtration (0.45 µm filter) centrifugation->filtration cleanup SPE Cleanup (Optional) filtration->cleanup concentration Solvent Evaporation & Reconstitution filtration->concentration Direct to Concentration (if no cleanup) cleanup->concentration analysis Instrumental Analysis (HPLC-UV or LC-MS/MS) concentration->analysis

Caption: Workflow for this compound extraction from soil.

This comprehensive protocol and the accompanying data provide a solid foundation for researchers and scientists to accurately and efficiently determine this compound residues in soil samples. Adherence to these guidelines will contribute to reliable and reproducible results in environmental monitoring and food safety applications.

References

Application Note: Detection and Quantification of Metsulfuron-methyl by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated method for the detection and quantification of the sulfonylurea herbicide, Metsulfuron-methyl, in various matrices using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The described protocol is applicable for the analysis of technical grade this compound, its formulations, and for residue analysis in environmental samples such as soil and water. The method is sensitive, selective, and demonstrates excellent linearity and recovery.

Introduction

This compound is a widely used pre- and post-emergence herbicide for the control of broadleaf weeds in a variety of crops.[1] Due to its high efficacy at low application rates and its persistence in certain soil types, there is a critical need for a reliable analytical method to monitor its presence in the environment and ensure food safety.[1] This document provides a detailed protocol for the determination of this compound using reverse-phase HPLC with UV detection, a technique known for its accuracy and reliability in quantifying pesticide residues.

Principle

The method is based on the separation of this compound from a sample matrix using a reverse-phase HPLC column. The quantification is achieved by detecting the analyte using a UV detector at a specific wavelength where this compound exhibits maximum absorbance. An external standard calibration is used to determine the concentration of this compound in the sample.

Experimental

Reagents and Materials
  • This compound analytical standard: Purity >98%

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or deionized water

  • Methanol: HPLC grade

  • Phosphoric acid (85%): Analytical grade[2]

  • Acetic acid (glacial): Analytical grade

  • Syringe filters: 0.22 µm or 0.45 µm PTFE[2]

Apparatus
  • High-Performance Liquid Chromatograph (HPLC): Equipped with a UV-Vis detector, pump, and autosampler.

  • HPLC Column: C8 or C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Ultrasonic bath [2]

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

Sample Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.[3]

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.[3]

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working standard solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, and 2.0 µg/mL).[3]

  • Adjust the pH of the water sample to approximately 3-4 with acetic acid.[4]

  • For low concentrations, a solid-phase extraction (SPE) step may be necessary for cleanup and concentration.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Air-dry the soil sample and pass it through a 2 mm sieve.[3]

  • Weigh a representative sample (e.g., 20 g) into a flask.

  • Extract the sample by shaking with 50 mL of 80% methanol in deionized water containing 0.5% glacial acetic acid for 1 hour.[3]

  • Filter the extract and repeat the extraction process on the soil residue.[3]

  • Combine the filtrates, concentrate the extract, and redissolve the residue in a known volume of methanol for HPLC analysis.[3]

Chromatographic Conditions

The following chromatographic conditions have been found to be suitable for the analysis of this compound:

ParameterCondition 1Condition 2
Column C8 Reverse-PhaseC18 Reverse-Phase[3][5]
Mobile Phase Acetonitrile : Water (35:65 v/v), pH adjusted to 3 with Phosphoric Acid[2][6]Methanol : Water (70:30 v/v), containing 1% glacial acetic acid[3]
Flow Rate 1.0 mL/min[7]1.0 mL/min[3]
Injection Volume 20 µL[3]20 µL[3]
UV Detection 254 nm[2][6]230 nm[3]
Column Temperature AmbientAmbient
Retention Time Analyte-specific, to be determined with standard injectionApproximately 4.3 minutes[3]

Quantitative Data

The performance of the HPLC-UV method for the quantification of this compound is summarized in the tables below.

Table 1: Linearity and Correlation

Concentration Range (µg/mL)Correlation Coefficient (r²)Reference
100 - 5000.999[5]
0.01 - 2.00.99[3]

Table 2: Recovery in Different Matrices

MatrixFortification Level (µg/g)Recovery (%)Reference
Soil0.2586.0[3]
0.5083.0[3]
1.0084.2[3]
Wheat Straw0.2581.6[3]
0.5083.5[3]
1.0080.0[3]
Wheat Grain0.2580.6[3]
0.5079.0[3]
1.0078.0[3]

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Preparation of Standard Solutions Calibration Calibration Curve Generation Standard->Calibration Sample Sample Collection (Soil, Water, etc.) Extraction Sample Extraction (e.g., Methanol Extraction) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Injection into HPLC System Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification of This compound Detection->Quantification Calibration->Quantification Result Final Result (Concentration) Quantification->Result

References

Application Note: High-Sensitivity LC/MS/MS Method for the Residue Analysis of Metsulfuron-methyl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Metsulfuron-methyl residues in various environmental matrices using Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS). The protocols provided cover sample preparation from water and soil, optimized chromatographic conditions, and specific mass spectrometric parameters for selective and reliable detection. The method demonstrates excellent performance characteristics, including low limits of detection and quantification, high recovery rates, and good precision, making it suitable for regulatory monitoring and environmental fate studies.

Introduction

This compound is a potent sulfonylurea herbicide used for controlling broadleaf weeds in cereal crops.[1] Due to its high efficacy at low application rates, sensitive analytical methods are required to monitor its presence in environmental compartments like soil and water to ensure environmental safety and compliance with regulatory limits. LC/MS/MS offers the necessary selectivity and sensitivity for detecting trace levels of this compound.[1][2] This document provides detailed protocols for its analysis, from sample extraction to final quantification.

Instrumentation and Reagents

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1200 series or equivalent)

    • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., API 5000 or equivalent)

  • Reagents and Materials:

    • This compound analytical standard

    • Acetonitrile, Methanol (HPLC or LC/MS grade)

    • Water (HPLC or LC/MS grade)

    • Formic acid, Acetic acid

    • Ammonium formate, Ammonium acetate

    • Phosphate-buffered saline (PBS) solution

    • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, Porapack RDX)

    • Syringe filters (0.2 µm)

Experimental Protocols

Standard Solution Preparation
  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol.[3] Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 5, 10, 50, 100, 500 pg/µL) by serially diluting the stock solution with the initial mobile phase composition.[3][4] These solutions are used to build the calibration curve.

General Experimental Workflow

The overall process from sample collection to data analysis follows a structured workflow to ensure consistency and accuracy.

General_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection (Water, Soil, etc.) Extraction Extraction Sample_Collection->Extraction SPE_Cleanup SPE Cleanup / Purification Extraction->SPE_Cleanup LC_Separation LC Separation SPE_Cleanup->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Quantification Quantification (Calibration Curve) MSMS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: High-level workflow for this compound analysis.

Protocol 1: Residue Analysis in Water Samples

This protocol is adapted from established methods for analyzing this compound in surface, ground, and drinking water.[5]

  • Sample Preparation: Measure 100 mL of the water sample into a flask.

  • Acidification: Add 50 µL of concentrated formic acid to the sample and shake vigorously.[5]

  • SPE Cartridge Conditioning: Pre-condition an Oasis HLB SPE cartridge (e.g., 0.5 g, 20 cc) with 10 mL of methanol followed by 10 mL of HPLC grade water.[5]

  • Sample Loading: Load the acidified water sample onto the SPE cartridge under a vacuum at a flow rate of 2-10 mL/min.[5]

  • Cartridge Washing & Drying: Rinse the cartridge with 10 mL of hexane and then dry it completely under vacuum for at least 3 minutes.[5]

  • Elution: Elute the analyte from the cartridge with 20 mL of basic acetonitrile (20 mL of 0.1 M ammonium hydroxide in 980 mL of acetonitrile).[5]

  • Concentration & Reconstitution: Evaporate the eluate to approximately 3 mL under a gentle stream of nitrogen at 30°C. Add 0.250 mL of water and further reduce the volume to ~0.25 mL. Reconstitute the final residue to 2.5 mL using an injection solution of 0.005 M aqueous ammonium acetate.[5]

  • Filtration: Filter the final extract through a 0.2 µm syringe filter into an HPLC vial for analysis.[5]

Water_SPE_Workflow start Start: 100 mL Water Sample condition 1. Condition SPE Cartridge (Methanol & Water) start->condition load 2. Acidify and Load Sample condition->load wash 3. Wash Cartridge (Hexane) load->wash dry 4. Dry Cartridge (Vacuum) wash->dry elute 5. Elute Analyte (Basic Acetonitrile) dry->elute concentrate 6. Concentrate & Reconstitute elute->concentrate end Inject into LC/MS/MS concentrate->end

Caption: SPE workflow for water sample preparation.

Protocol 2: Residue Analysis in Soil Samples

This protocol is based on a validated method for extracting this compound from soil at sub-ppb levels.[1][2][6]

  • Sample Preparation: Air-dry a 100 g soil sample and sieve it through a 2 mm screen. Use a 10 g portion for extraction.[1]

  • Extraction: Extract the 10 g soil sample with a phosphate-buffered saline (PBS) solution (pH 7.4).[1]

  • Cleanup: Use a Solid Phase Extraction (SPE) method for preconcentration and cleanup of the aqueous soil extract. A C18 or Porapack RDX cartridge can be used.[1]

  • Elution: Elute the cartridge with an appropriate solvent like acidified ethyl acetate.[1] An additional cleanup step on a silica cartridge may be necessary to remove interfering acidic compounds.[1]

  • Concentration & Reconstitution: Reduce the eluent to dryness under a stream of nitrogen and reconstitute the sample in 1 mL of a water/methanol (90:10) mixture.[1]

  • Analysis: The sample is now ready for LC/MS/MS analysis.

Soil_Analysis_Workflow start Start: 10g Dried Soil extract 1. Extract with PBS Solution start->extract cleanup 2. SPE Cleanup (C18 or Porapack RDX) extract->cleanup elute 3. Elute Analyte cleanup->elute concentrate 4. Dry Down & Reconstitute (Water/Methanol) elute->concentrate end Inject into LC/MS/MS concentrate->end

Caption: Workflow for soil sample preparation and analysis.

LC/MS/MS Method Parameters

The following tables outline the optimized parameters for the chromatographic separation and mass spectrometric detection of this compound.

Table 1: Liquid Chromatography Conditions

Parameter Condition
Column Hypersil BDS C18 (250 x 2 mm, 5 µm) or equivalent[1]
Mobile Phase A 10 mM Acetic Acid in Water/Methanol (90:10)[1]
Mobile Phase B 10 mM Acetic Acid in Water/Methanol (10:90)[1]
Flow Rate 0.2 mL/min[1]
Injection Volume 20-50 µL[1][5]
Column Temperature 40°C[3]

| Gradient | Linear gradient from 100% A to 100% B over 30 minutes[1] |

Table 2: Mass Spectrometry Conditions

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Monitoring Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 382.1[4][7][8]
Product Ion (Quantifier) 167.0 / 167.1[4][7][8][9]
Product Ion (Qualifier 1) 135.0 / 199.0[4][8][9]
Product Ion (Qualifier 2) 56.0[7]
Collision Energy (CE) for 382.1 → 167.0 15-16 V[4][7]
Collision Energy (CE) for 382.1 → 199.0 30 V[4]

| Collision Energy (CE) for 382.1 → 56.0 | 48 V[7] |

Method Performance and Validation

The performance of the LC/MS/MS method is summarized based on validation data from various studies.

Table 3: Method Validation and Performance Data

Parameter Matrix Value Reference
Limit of Quantification (LOQ) Water 0.050 µg/L [5]
Soil 0.2 µg/kg [1][2][6]
Wheat (Grain, Straw) 0.01 mg/kg [10]
Limit of Detection (LOD) Water 0.02 µg/L [5]
Mean Recovery Water 70-120% [5]
Wheat (Grain, Straw) 74-98% [10]
Precision (RSD) Water ≤20% [5]
Wheat (Grain, Straw) 1-11% [10]

| Linearity (Correlation Coefficient) | Various | >0.995 |[11] |

Conclusion

The described LC/MS/MS method provides a reliable, sensitive, and selective tool for the quantification of this compound residues in environmental samples. The detailed protocols for water and soil matrices, combined with optimized instrumental parameters, ensure high-quality data suitable for research and regulatory purposes. The method's performance, characterized by low detection limits and high accuracy, meets the typical requirements for trace-level pesticide analysis.

References

Application of Metsulfuron-methyl in Plant Tissue Culture for Resistance Screening

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metsulfuron-methyl is a potent sulfonylurea herbicide widely utilized for the selective control of broadleaf weeds and some grasses in various agricultural settings.[1][2] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][3] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and cell division in plants.[3] By blocking the ALS enzyme, this compound effectively halts plant growth, leading to chlorosis and eventual death of susceptible plants.[3]

The high specificity and efficacy of this compound make it an excellent selective agent for in vitro screening of herbicide-resistant plant cells and tissues. Plant tissue culture techniques provide a controlled environment to efficiently screen large populations of cells or tissues for resistance, which can arise from spontaneous mutations (somaclonal variation) or induced mutagenesis.[4][5][6] This approach significantly accelerates the process of identifying and developing herbicide-resistant crop varieties compared to traditional field-screening methods.

This document provides detailed application notes and protocols for the use of this compound in plant tissue culture for resistance screening.

Mechanism of Action and Resistance

This compound is a systemic herbicide that is absorbed through both the foliage and roots and translocated throughout the plant.[3] It accumulates in the growing points, where it inhibits the ALS enzyme, leading to a rapid cessation of cell division and growth.[1]

Plant resistance to this compound can occur through two primary mechanisms:

  • Target-Site Resistance: This involves a mutation in the ALS gene that alters the enzyme's structure, reducing its binding affinity for the herbicide. As a result, the enzyme remains functional even in the presence of this compound.

  • Non-Target-Site Resistance: This mechanism involves the enhanced metabolic detoxification of the herbicide before it can reach the target ALS enzyme. This can be due to the increased activity of enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases.

Experimental Protocols

The following protocols provide a general framework for in vitro selection of this compound resistant plants. It is important to note that specific parameters such as media composition, hormone concentrations, and this compound levels should be optimized for each plant species and even genotype.

Protocol 1: Callus Induction and Selection of Resistant Lines

This protocol describes the induction of callus from explants and the subsequent selection of resistant calli on a medium containing this compound.

1. Explant Preparation and Sterilization:

  • Select healthy, young plant material for explants (e.g., mature embryos, immature embryos, leaves, hypocotyls).

  • Wash the explants thoroughly under running tap water.

  • Surface sterilize the explants using a two-step procedure:

    • Immerse in 70% (v/v) ethanol for 30-60 seconds.

    • Immerse in a 1-2% (v/v) sodium hypochlorite solution with a few drops of Tween-20 for 10-15 minutes.

  • Rinse the explants 3-4 times with sterile distilled water in a laminar flow hood.

2. Callus Induction Medium:

  • Prepare a basal medium such as Murashige and Skoog (MS) or N6 medium.[7][8]

  • Supplement the medium with a suitable auxin, typically 2,4-Dichlorophenoxyacetic acid (2,4-D), at a concentration of 1.0-4.0 mg/L for callus induction.[7][8]

  • The medium should contain 3% (w/v) sucrose and be solidified with 0.8% (w/v) agar.

  • Adjust the pH of the medium to 5.8 before autoclaving at 121°C for 20 minutes.

3. Callus Induction:

  • Place the sterilized explants onto the callus induction medium in sterile petri dishes.

  • Seal the petri dishes with parafilm and incubate in the dark at 25 ± 2°C.

  • Subculture the developing calli onto fresh medium every 3-4 weeks.

4. Selection of Resistant Calli:

  • Prepare the callus induction medium as described above, but add filter-sterilized this compound to the autoclaved and cooled medium.

  • The concentration of this compound will need to be optimized. A good starting point is to test a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µg/L) to determine the minimum inhibitory concentration (MIC) that completely suppresses the growth of wild-type (non-resistant) callus.

  • Transfer well-established calli (after 2-3 subcultures) to the selection medium.

  • Incubate under the same conditions as for callus induction.

  • Subculture the calli on the selection medium every 3-4 weeks. Calli that continue to grow and proliferate on the this compound-containing medium are considered putatively resistant.

Protocol 2: Regeneration of Putatively Resistant Plants

This protocol outlines the regeneration of whole plants from the selected resistant calli.

1. Shoot Regeneration Medium:

  • Prepare a basal MS medium.

  • Supplement the medium with a combination of a cytokinin, such as 6-Benzylaminopurine (BAP) (1.0-5.0 mg/L), and a low concentration of an auxin, such as α-Naphthaleneacetic acid (NAA) (0.1-0.5 mg/L), to promote shoot formation.[9][10]

  • The medium should contain 3% (w/v) sucrose and be solidified with 0.8% (w/v) agar.

  • Adjust the pH to 5.8 before autoclaving.

  • For continued selection pressure, this compound at the selection concentration can be added to the regeneration medium.

2. Shoot Regeneration:

  • Transfer the putatively resistant calli to the shoot regeneration medium.

  • Incubate the cultures at 25 ± 2°C under a 16-hour light/8-hour dark photoperiod.

  • Subculture the regenerating calli to fresh medium every 3-4 weeks until shoots develop.

3. Rooting of Shoots:

  • Excise well-developed shoots (2-3 cm in length) and transfer them to a rooting medium.

  • The rooting medium is typically a half-strength MS medium supplemented with an auxin like Indole-3-butyric acid (IBA) (0.5-1.0 mg/L).

  • Incubate under the same light and temperature conditions as for shoot regeneration.

4. Acclimatization:

  • Once a healthy root system has developed, carefully remove the plantlets from the culture vessel and wash the agar from the roots.

  • Transfer the plantlets to small pots containing a sterile mixture of soil, sand, and vermiculite.

  • Cover the pots with a transparent plastic bag to maintain high humidity.

  • Gradually acclimate the plants to ambient conditions by progressively opening the plastic bag over a period of 1-2 weeks.

  • Once acclimatized, transfer the plants to a greenhouse for further growth and analysis.

Data Presentation

Quantitative Data on this compound Application

The following tables summarize quantitative data related to the application of this compound. It is important to note that much of the available data comes from whole-plant assays, which can inform the concentration ranges for in vitro selection.

Table 1: this compound Concentrations for In Vitro Selection

Plant SpeciesExplant TypeSelection AgentConcentration RangeOutcome
TobaccoCallusChlorsulfuron & Sulfometuron methylNot specifiedResistant plants regenerated
WaterhempCell SuspensionThifensulfuron-methyl1 - 1000 nMGrowth inhibition observed

Table 2: Dose-Response of Plants to this compound (Whole-Plant Assays)

Plant SpeciesApplication Rate (g a.i./ha)Effect
Matricaria recutita0.058Biomass affected
Sinapis alba, Centaurea cyanus, Phacelia tanacetifolia> 0.0193Significantly lower seed germination in F1 generation[11]
Roegneria kamoji45 (6-fold recommended dose)100% survival[12]

Table 3: Plant Growth Regulators for Callus Induction and Regeneration

Plant SpeciesExplantCallus Induction MediumRegeneration Medium
WheatMature EmbryoMS + 2.0 mg/L 2,4-DMS + 2.0 mg/L 2,4-D + 1.0 mg/L Zeatin[7]
Brassica junceaHypocotylMS + 2.0-2.5 mg/L 2,4-DMS + 0.5 mg/L 2,4-D + 4.0-5.0 mg/L BAP[10]
MaizeMature/Immature EmbryoN6 + 4.0 mg/L 2,4-DN6 + 0.5 mg/L BAP + 0.5 mg/L Kinetin[8]
RiceMature EmbryoNB + 3 mg/L 2,4-D + 0.5 mg/L NAAMS + 2 mg/L BAP + 0.5 mg/L NAA[9]

Visualizations

Signaling Pathways and Experimental Workflows

metsulfuron_methyl_action cluster_plant_cell Plant Cell Pyruvate Pyruvate & 2-Ketobutyrate ALS Acetolactate Synthase (ALS) Pyruvate->ALS AminoAcids Valine, Leucine, Isoleucine ALS->AminoAcids Proteins Proteins AminoAcids->Proteins CellDivision Cell Division & Growth Proteins->CellDivision Metsulfuron This compound Metsulfuron->ALS Inhibits

Caption: Mechanism of action of this compound.

resistance_mechanisms cluster_mechanisms Resistance Mechanisms Metsulfuron This compound Resistance Herbicide Resistance TargetSite Target-Site Resistance (Altered ALS Enzyme) Resistance->TargetSite NonTargetSite Non-Target-Site Resistance (Enhanced Metabolism) Resistance->NonTargetSite

Caption: Mechanisms of plant resistance to this compound.

experimental_workflow start Start: Healthy Plant Material sterilization Surface Sterilization of Explants start->sterilization callus_induction Callus Induction on MS/N6 + 2,4-D sterilization->callus_induction selection Selection on Medium with this compound callus_induction->selection regeneration Shoot Regeneration on MS + BAP + NAA selection->regeneration rooting Rooting on 1/2 MS + IBA regeneration->rooting acclimatization Acclimatization rooting->acclimatization end End: Putatively Resistant Plant acclimatization->end

References

Application Notes and Protocols: A Lentil-Based Bioassay for the Detection of Metsulfuron-methyl

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metsulfuron-methyl is a potent sulfonylurea herbicide widely used for the control of broadleaf weeds in various agricultural settings.[1][2] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[3][4] This inhibition leads to a cessation of cell division and plant growth, ultimately causing plant death.[4][5] Due to its high efficacy at low concentrations and its persistence in soil, there is a need for sensitive and cost-effective methods to detect its residues.[1][6]

Lentil (Lens culinaris) has been identified as a highly sensitive indicator species for sulfonylurea herbicides, making it an ideal candidate for a bioassay-based detection method.[1][7] This application note provides a detailed protocol for a lentil-based bioassay to detect and quantify the phytotoxic effects of this compound. The method is designed for researchers, scientists, and professionals in drug development and environmental monitoring.

Principle

The bioassay is based on the principle of dose-dependent inhibition of lentil seedling growth by this compound. The degree of root and shoot elongation is inversely proportional to the concentration of the herbicide in the growth medium. By comparing the growth of lentils in samples containing unknown concentrations of this compound to a standard dose-response curve, the phytotoxic concentration of the herbicide can be estimated. This bioassay can be more sensitive than traditional analytical methods like HPLC for detecting biologically active herbicide residues.[1][6]

Data Presentation

The following tables summarize the expected quantitative data from a lentil-based bioassay for this compound detection.

Table 1: Dose-Response of this compound on Lentil Seedling Growth

This compound Concentration (µg/L)Average Root Length (mm)% Inhibition of Root GrowthAverage Shoot Length (mm)% Inhibition of Shoot Growth
0 (Control)50.0 ± 2.5040.0 ± 2.00
0.142.5 ± 2.11536.0 ± 1.810
0.527.5 ± 1.84528.0 ± 1.530
1.015.0 ± 1.27020.0 ± 1.350
5.05.0 ± 0.59010.0 ± 0.875
10.01.0 ± 0.2984.0 ± 0.490

Note: The data presented are representative and may vary based on experimental conditions.

Table 2: Comparative Sensitivity of Lentil Bioassay and HPLC for this compound Detection

ParameterLentil BioassayHigh-Performance Liquid Chromatography (HPLC)
Limit of Detection (LOD) Detectable up to 30 days after application (at 4 g AI/ha)[1][6]Not detectable at 15 days after application (at 4 g AI/ha)[1][6]
Calculated Half-life 17.5 days[1][6]6.3 - 7.8 days[1][6]

Experimental Protocols

This section provides detailed methodologies for the key experiments in the lentil-based bioassay for this compound detection.

Protocol 1: Lentil Seed Germination

Materials:

  • Lentil seeds (Lens culinaris)

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Distilled water

  • Incubator

Procedure:

  • Surface sterilize lentil seeds by soaking them in a 1% sodium hypochlorite solution for 5 minutes, followed by three rinses with sterile distilled water.

  • Place two layers of filter paper in each petri dish and moisten them with 5 mL of distilled water.

  • Arrange 10-15 surface-sterilized lentil seeds evenly on the filter paper in each petri dish.

  • Seal the petri dishes with parafilm to maintain humidity.

  • Incubate the petri dishes in the dark at 25 ± 1°C for 48-72 hours, or until the radicles are approximately 1-2 cm in length.

Protocol 2: Preparation of this compound Standard Solutions

Materials:

  • This compound analytical standard

  • Acetone (analytical grade)

  • Distilled water

  • Volumetric flasks

  • Micropipettes

Procedure:

  • Prepare a stock solution of 1000 mg/L this compound by dissolving the required amount of the analytical standard in acetone.

  • From the stock solution, prepare a series of working standard solutions with concentrations ranging from 0.1 µg/L to 10 µg/L by serial dilution in distilled water. Ensure the final acetone concentration in all solutions, including the control, is less than 0.1% to avoid phytotoxicity.

Protocol 3: Lentil Bioassay for this compound Detection

Materials:

  • Pre-germinated lentil seeds (from Protocol 1)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • This compound standard solutions (from Protocol 2)

  • Test samples (e.g., soil extracts, water samples)

  • Incubator or growth chamber

  • Ruler or caliper

Procedure:

  • Place two layers of filter paper in each petri dish.

  • To each petri dish, add 5 mL of the respective this compound standard solution (for the standard curve) or the test sample. A control group with only distilled water (and 0.1% acetone if used for dilutions) must be included.

  • Carefully transfer 5-7 healthy, pre-germinated lentil seedlings of uniform size to each petri dish.

  • Seal the petri dishes with parafilm.

  • Incubate the petri dishes in a growth chamber with a 16-hour light/8-hour dark cycle at 25 ± 1°C for 72-96 hours.

  • After the incubation period, carefully remove the seedlings from the petri dishes.

  • Measure the length of the primary root and shoot of each seedling using a ruler or caliper.

  • Calculate the average root and shoot length for each concentration and the percentage of inhibition relative to the control group using the following formula: % Inhibition = [ (Control Length - Treatment Length) / Control Length ] * 100

Protocol 4: Data Analysis and Interpretation
  • Plot the percentage of root and shoot inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

  • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of growth) from the dose-response curve.

  • For test samples, determine the percentage of inhibition and use the standard curve to estimate the phytotoxic concentration of this compound.

Mandatory Visualizations

Signaling Pathway of this compound Action

metsulfuron_pathway cluster_cellular_processes Cellular Processes metsulfuron This compound als Acetolactate Synthase (ALS) (Acetohydroxyacid Synthase) metsulfuron->als Inhibits bcaa Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) als->bcaa Catalyzes Biosynthesis of protein_synthesis Protein Synthesis bcaa->protein_synthesis Essential for cell_division Cell Division & Growth protein_synthesis->cell_division Required for plant_death Plant Growth Inhibition & Eventual Death cell_division->plant_death Leads to lentil_bioassay_workflow start Start seed_germination 1. Lentil Seed Germination (48-72h, 25°C, dark) start->seed_germination setup_bioassay 3. Set up Bioassay: Transfer seedlings to Petri dishes with treated filter paper seed_germination->setup_bioassay prepare_solutions 2. Prepare this compound Standard Solutions & Test Samples prepare_solutions->setup_bioassay incubation 4. Incubation (72-96h, 25°C, 16/8h light/dark) setup_bioassay->incubation measurements 5. Measure Root & Shoot Length incubation->measurements data_analysis 6. Data Analysis: Calculate % Inhibition, Generate Dose-Response Curve measurements->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Formulation of Metsulfuron-methyl for Controlled-Release Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metsulfuron-methyl is a potent sulfonylurea herbicide widely used for the control of broadleaf weeds in various agricultural settings.[1] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[1][2] To enhance its efficacy, minimize environmental impact, and prolong its activity, controlled-release formulations are of significant interest. This document provides detailed application notes and protocols for the formulation and characterization of controlled-release this compound, with a focus on microencapsulation techniques.

I. Formulation Strategies for Controlled-Release this compound

Microencapsulation is a common and effective method for achieving controlled release of herbicides like this compound.[3] This technique involves entrapping the active ingredient within a polymer matrix, which then governs its release rate. Two prominent methods for microencapsulation are solvent evaporation and ionic gelation.

Solvent Evaporation Technique

The solvent evaporation method is a widely utilized technique for encapsulating herbicides.[1][4] It involves the dissolution of the polymer and the active ingredient in a volatile organic solvent, which is then emulsified in a non-solvent phase. The subsequent evaporation of the solvent leads to the formation of solid microcapsules.

Ionic Gelation Technique

Ionic gelation is a simple and versatile method that relies on the electrostatic interaction between a charged polymer and a multivalent counter-ion to form a cross-linked hydrogel matrix.[5][6] This technique is particularly suitable for encapsulating active ingredients using natural polymers like chitosan and alginate.[5][7]

II. Experimental Protocols

Protocol for Microencapsulation by Solvent Evaporation

This protocol describes the preparation of this compound loaded microcapsules using the solvent evaporation technique with a biodegradable polymer like poly(3-hydroxy-butyrate) (P(3HB)).

Materials:

  • This compound

  • Poly(3-hydroxy-butyrate) (P(3HB))

  • Chloroform

  • Hydroxypropyl methylcellulose (HPMC)

  • Distilled water

  • Acetonitrile

  • Magnetic stirrer

  • Homogenizer (optional)

  • Fume hood

  • Filtration apparatus

  • Oven or vacuum desiccator

Procedure:

  • Preparation of the Organic Phase:

    • In a fume hood, dissolve a known amount of P(3HB) in a suitable volume of chloroform with continuous stirring until a homogenous solution is formed.

    • Add the desired amount of this compound to the polymer solution and stir until it is fully dissolved or uniformly dispersed.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve HPMC in distilled water to create a stabilizer solution. The concentration of HPMC will influence the particle size and stability of the emulsion.

  • Emulsification:

    • Slowly add the organic phase to the aqueous phase while stirring at a high speed with a magnetic stirrer or homogenizer. This will form an oil-in-water (O/W) emulsion. The stirring speed and duration will affect the droplet size, which in turn determines the final microcapsule size.

  • Solvent Evaporation:

    • Continue stirring the emulsion at a controlled temperature (e.g., room temperature or slightly elevated) for several hours to allow the chloroform to evaporate completely. The evaporation of the solvent will cause the polymer to precipitate and solidify, forming the microcapsules.

  • Microcapsule Recovery and Drying:

    • Collect the formed microcapsules by filtration or centrifugation.

    • Wash the microcapsules with distilled water to remove any residual HPMC and unencapsulated this compound.

    • Dry the microcapsules in an oven at a moderate temperature or in a vacuum desiccator until a constant weight is achieved.

Protocol for Characterization of Microcapsules

Principle:

The amount of encapsulated this compound is determined by extracting it from a known weight of microcapsules and quantifying it using a suitable analytical method like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Procedure:

  • Weigh a precise amount of dried microcapsules.

  • Crush the microcapsules to break the polymer matrix.

  • Extract the this compound from the crushed microcapsules using a suitable solvent in which it is highly soluble (e.g., acetonitrile).

  • Filter the solution to remove the polymer debris.

  • Analyze the concentration of this compound in the filtrate using a calibrated UV-Vis spectrophotometer at its maximum absorbance wavelength or by HPLC.[8]

  • Calculate the Encapsulation Efficiency (EE) and Loading Capacity (LC) using the following formulas:

    • EE (%) = (Actual amount of encapsulated this compound / Theoretical amount of this compound) x 100

    • LC (%) = (Weight of encapsulated this compound / Weight of microcapsules) x 100

Particle Size Analysis:

The particle size distribution of the microcapsules can be determined using techniques such as laser diffraction or by microscopic analysis.[9][10] For microscopic analysis, a calibrated microscope is used to measure the diameter of a representative number of microcapsules.

Morphology Analysis (Scanning Electron Microscopy - SEM):

SEM provides high-resolution images of the microcapsule surface morphology, giving insights into their shape, surface texture, and integrity.

Sample Preparation for SEM:

  • Mount a small quantity of the dried microcapsule powder onto an SEM stub using double-sided carbon tape.

  • Gently blow off any excess powder with compressed air to ensure a monolayer of particles.[11]

  • Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

  • Image the sample using the SEM at various magnifications.[12][13]

Principle:

The release of this compound from the microcapsules is studied over time in a dissolution medium that simulates environmental conditions.

Procedure:

  • Place a known amount of this compound loaded microcapsules into a dissolution vessel containing a specific volume of a suitable release medium (e.g., distilled water or a buffer solution of a specific pH).

  • Maintain the dissolution apparatus at a constant temperature and stirring speed.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain a constant volume.

  • Analyze the concentration of this compound in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Plot the cumulative percentage of this compound released against time to obtain the release profile.

III. Data Presentation

The following tables summarize quantitative data from studies on controlled-release this compound formulations.

Table 1: Effect of this compound to Polymer Ratio on Encapsulation and Release

Formulation (this compound:P(3HB))Active Compound Recovery (%)Cumulative Release after 8 hours (%)
2:183.5641.26
1:171.2239.75
1:267.7923.43

Data adapted from a study using poly(3-hydroxy-butyrate) as the encapsulating polymer.[10][14][15]

Table 2: Efficacy of Encapsulated this compound in Weed Control

TreatmentDose (g a.i. ha⁻¹)Weed Control Index (%)Grain Yield (kg ha⁻¹)
Encapsulated this compound292.995055
Encapsulated this compound3--
Encapsulated this compound4--
Encapsulated this compound597.235593
Commercial this compound4--

Data from a field study on transplanted rice, demonstrating the improved efficacy of the encapsulated formulation.[3][4]

IV. Visualizations

Signaling Pathway: Mode of Action of this compound

This compound inhibits the enzyme Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS).[2][16] This enzyme is the first step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for protein synthesis and plant growth.[17][18]

This compound Mode of Action cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibition Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Isoleucine Metsulfuron_methyl This compound Metsulfuron_methyl->ALS

Caption: Inhibition of Acetolactate Synthase by this compound.

Experimental Workflow: Microencapsulation by Solvent Evaporation

The following diagram illustrates the key steps in the solvent evaporation method for encapsulating this compound.

Solvent Evaporation Workflow start Start dissolution Dissolve Polymer and this compound in Organic Solvent start->dissolution emulsification Emulsify in Aqueous Phase (with stabilizer) dissolution->emulsification evaporation Solvent Evaporation (continuous stirring) emulsification->evaporation recovery Microcapsule Recovery (Filtration/Centrifugation) evaporation->recovery washing Washing recovery->washing drying Drying washing->drying characterization Characterization (Size, Morphology, EE, Release) drying->characterization end End characterization->end

Caption: Workflow for the Solvent Evaporation Microencapsulation Method.

Logical Relationship: Factors Influencing Controlled Release

This diagram shows the relationship between formulation parameters and the resulting characteristics of the controlled-release system.

Controlled Release Factors cluster_parameters Formulation Parameters cluster_characteristics Microcapsule Characteristics Polymer_Type Polymer Type Particle_Size Particle Size Polymer_Type->Particle_Size Release_Rate Release Rate Polymer_Type->Release_Rate Morphology Morphology Polymer_Type->Morphology Polymer_Conc Polymer Concentration Polymer_Conc->Particle_Size EE Encapsulation Efficiency Polymer_Conc->EE Drug_Ratio Drug:Polymer Ratio Drug_Ratio->EE Drug_Ratio->Release_Rate Stir_Speed Stirring Speed Stir_Speed->Particle_Size Particle_Size->Release_Rate EE->Release_Rate Morphology->Release_Rate

Caption: Interplay of Formulation Parameters and Microcapsule Properties.

References

Solid-phase extraction (SPE) for cleanup of Metsulfuron-methyl samples

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Cleanup of Metsulfuron-methyl Samples Using Solid-Phase Extraction (SPE)

Introduction

This compound is a potent sulfonylurea herbicide widely utilized for the control of broad-leaved weeds in cereal crops.[1][2] Due to its high efficacy at low application rates and its potential persistence in soil and water, sensitive and reliable analytical methods are required to monitor its residues in environmental and biological samples.[1][3][4] The complexity of sample matrices, such as soil, water, and agricultural products, often introduces interfering compounds that can suppress or enhance the analytical signal, leading to inaccurate quantification.[5][6]

Solid-Phase Extraction (SPE) is a highly effective and efficient sample preparation technique used to extract, concentrate, and purify analytes from complex matrices.[6][7] It offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and the potential for automation.[7] This application note provides detailed protocols for the cleanup of this compound from various sample types using SPE prior to chromatographic analysis.

Principle of Solid-Phase Extraction

SPE separates components of a mixture based on their physical and chemical properties. The process involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is either retained on the sorbent while impurities pass through, or the impurities are retained while the analyte passes through. The retained analyte can then be eluted with a small volume of a strong solvent.[7][8] Common retention mechanisms include reversed-phase, normal-phase, and ion-exchange. For this compound, reversed-phase sorbents like C18 and polymeric phases are frequently employed.[9][10][11]

General Workflow for SPE Cleanup

The SPE process for this compound cleanup follows a standardized four-step procedure, which is essential for achieving reproducible and high-quality results.

SPE_General_Workflow General SPE Workflow for this compound Cleanup Condition 1. Conditioning Load 2. Sample Loading Condition->Load Prepares sorbent for sample interaction Wash 3. Washing Load->Wash Analyte binds to sorbent Elute 4. Elution Wash->Elute Removes weakly bound interferences Analysis Analysis (HPLC, LC-MS/MS) Elute->Analysis Recovers analyte of interest

Caption: A diagram illustrating the four fundamental steps of the solid-phase extraction process.

Experimental Protocols

Protocol 1: Cleanup of this compound from Water Samples

This protocol is suitable for ground, surface, and drinking water.[3][5] It utilizes a reversed-phase SPE cartridge to concentrate the analyte and remove polar interferences.

1. Materials and Reagents

  • SPE Cartridges: Reversed-phase, such as C18 or Polystyrene-divinylbenzene (PS-DVB).

  • Methanol (HPLC grade)

  • Deionized Water (HPLC grade)

  • Formic Acid or Phosphoric Acid

  • Acetonitrile (HPLC grade)

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

2. Sample Pre-treatment

  • Collect the water sample (e.g., 200-500 mL).

  • Acidify the sample to a pH of approximately 3 using formic or phosphoric acid. This ensures that this compound is in a neutral form, enhancing its retention on the reversed-phase sorbent.[9]

3. SPE Procedure

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of acidified deionized water (pH 3). Do not allow the cartridge to dry.[6]

  • Sample Loading: Load the pre-treated water sample onto the cartridge at a slow and steady flow rate (approximately 3-5 mL/min).

  • Washing: After loading, wash the cartridge with 5 mL of acidified deionized water (pH 3) to remove any remaining polar impurities.[5]

  • Drying: Dry the cartridge thoroughly by applying a vacuum or passing nitrogen through it for 15-20 minutes to remove excess water.

  • Elution: Elute the retained this compound with 5-10 mL of methanol or acetonitrile. Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for the analytical instrument (e.g., 40:60 acetonitrile:water).[10]

4. Analysis

  • Analyze the reconstituted sample using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.[3][10][12]

Water_Analysis_Workflow Detailed Workflow for this compound Analysis from Water cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post_spe Post-SPE Processing Sample Water Sample (200 mL) Acidify Acidify to pH 3 Sample->Acidify Condition Condition Cartridge (Methanol -> Acidified Water) Load Load Sample Condition->Load Wash Wash Cartridge (Acidified Water) Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute Analyte (Acetonitrile/Methanol) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: A step-by-step workflow for the extraction and analysis of this compound from water samples.

Protocol 2: Cleanup of this compound from Soil and Cereal Samples

This protocol is adapted for more complex solid matrices like soil and cereals (e.g., rice, corn, soybean).[1][13] It begins with a solvent extraction step followed by SPE cleanup.

1. Materials and Reagents

  • All materials from Protocol 1.

  • Ammonium Hydroxide or Acetic Acid

  • Ethyl Acetate (HPLC grade)

  • Sodium Sulfate (Anhydrous)

  • Centrifuge and tubes

  • Homogenizer or shaker

2. Sample Pre-treatment and Extraction

  • For Soil: Weigh 50 g of the soil sample into a flask. Make the soil alkaline (pH 8.5-9) using a dilute ammonium hydroxide solution.[1] Add an appropriate extraction solvent (e.g., acetonitrile or ethyl acetate), shake vigorously for 30-60 minutes, and centrifuge. Collect the supernatant.

  • For Cereals: Homogenize a representative sample (e.g., 10 g). Extract with an acidified solvent (e.g., acetonitrile with 1% acetic acid). Shake, centrifuge, and collect the supernatant.

  • Filter the extract and, if necessary, pass it through anhydrous sodium sulfate to remove residual water.

  • Evaporate the solvent and reconstitute the residue in a solvent compatible with the SPE loading step.

3. SPE Procedure

  • The SPE procedure (Conditioning, Loading, Washing, Elution) is similar to Protocol 1. The choice of washing and elution solvents may need optimization.

  • A combination of solvents, such as hexane and ethyl acetate, can be used for washing to remove non-polar and moderately polar interferences.[10]

  • Elution is typically performed with a polar solvent mixture, such as methanol/acetic acid.[13]

4. Analysis

  • Proceed with concentration, reconstitution, and analysis as described in Protocol 1.

Data Presentation

The effectiveness of an SPE method is evaluated based on recovery, precision, and the limits of detection (LOD) and quantification (LOQ).

MatrixSPE SorbentAnalytical MethodAverage Recovery (%)LOQLODReference
WaterReversed-Phase & Anion ExchangeCE & LC-MSGood recoveries0.2 ppb-[14]
WaterTwo-cartridge SPEHPLC/ESI-MS73 (39-92)10 ng/L-[3]
WaterPolystyrene-divinylbenzeneOn-line SPE-LC-MS-MS-0.1 µg/L1 ng/L[9]
Water-LC/MS/MSAcceptable0.05 µg/L-[5]
StrawberriesC18LC-MS/MS70-84< MRL-[15]
Goat TissueC18 (MSPD) & SilicaHPLC-UV86-970.03 mg/kg0.01 µg/g[10]
CerealsMolecularly Imprinted PolymerHPLC-MS/MS77.5-99.8-0.21-0.26 µg/L[13]
Crude Palm Oil-LC/MS/MS84-985.0 ng/g1.0 ng/g[16]

Conclusion

Solid-phase extraction is a robust and versatile technique for the cleanup of this compound from a wide range of sample matrices. The selection of the appropriate sorbent and optimization of the conditioning, washing, and elution steps are critical for achieving high recovery and removing matrix interferences. The protocols provided herein offer a solid foundation for developing and validating methods for the routine monitoring of this compound residues, ensuring data quality and reliability for researchers, scientists, and drug development professionals.

References

Application Note: Gas Chromatography Method for the Analysis of Derivatized Metsulfuron-methyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metsulfuron-methyl, a potent sulfonylurea herbicide, exhibits thermal instability, making its direct analysis by gas chromatography (GC) challenging. This application note details a robust and sensitive method for the determination of this compound in environmental samples through a derivatization process followed by GC analysis. The protocol involves the conversion of this compound to a more volatile and thermally stable dimethyl derivative using diazomethane. This derivatized analyte is then quantified using a gas chromatograph equipped with either an electron capture detector (GC-ECD) or a nitrogen-phosphorus detector (GC-NPD), with confirmation by mass spectrometry (GC-MS). This method provides reliable and reproducible results for the trace-level analysis of this compound residues.

Introduction

This compound is widely used for the control of broadleaf weeds in various crops. Its persistence and potential environmental impact necessitate sensitive and specific analytical methods for its monitoring in soil and water samples. Due to the thermal lability of the sulfonylurea bridge, direct GC analysis leads to degradation and inaccurate quantification. Derivatization to a more stable form is, therefore, a critical step. Methylation with diazomethane has been successfully employed to produce a thermally stable N,N'-dimethyl derivative of this compound, suitable for GC analysis.[1][2][3] This application note provides a comprehensive protocol for this analytical approach.

Experimental Protocols

Reagents and Standards
  • This compound analytical standard (≥98% purity)

  • Diazomethane solution (prepared in-situ or from a commercial source)

  • Ethyl acetate (analytical grade, dry and acid-free)

  • Methanol (analytical grade)

  • Hexane (analytical grade)

  • Sodium hydrogen carbonate (0.1 M)

  • Hydrochloric acid

  • Anhydrous sodium sulfate

  • Deionized water

  • Nitrogen gas (high purity)

Standard Solution Preparation

Prepare a stock solution of this compound (e.g., 100 µg/mL) in ethyl acetate. From this stock, prepare a series of working standard solutions by serial dilution in ethyl acetate to be used for calibration.

Sample Preparation (Soil)
  • Extraction: Weigh 50 g of the soil sample into a flask. Add 100 mL of 0.1 M sodium hydrogen carbonate solution and shake for 1 hour.[3]

  • Centrifugation: Centrifuge the mixture and collect the supernatant.

  • Acidification: Acidify the supernatant to pH 3 with hydrochloric acid.

  • Liquid-Liquid Extraction (LLE): Transfer the acidified extract to a separatory funnel and extract three times with 50 mL portions of ethyl acetate.

  • Drying: Combine the ethyl acetate extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the extract to near dryness using a rotary evaporator or a gentle stream of nitrogen.[4] Reconstitute the residue in a known volume of ethyl acetate (e.g., 1 mL).

Derivatization Procedure
  • To the concentrated sample extract (or a known amount of standard solution), add an ethereal solution of diazomethane dropwise until a persistent yellow color is observed, indicating an excess of diazomethane.[1][2]

  • Allow the reaction mixture to stand for an optimized duration. A 24-hour reaction time in ethyl acetate has been found to be optimal for complete methylation.[1][2]

  • After the reaction is complete, carefully remove the excess diazomethane by purging with a gentle stream of nitrogen gas.

  • Adjust the final volume of the derivatized sample with hexane for GC analysis.[1]

GC and GC-MS Conditions

Gas Chromatography (GC-ECD/NPD)

  • Column: Capillary column suitable for pesticide analysis (e.g., HP-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 220 °C (splitless mode)[3]

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min

    • Ramp: 10 °C/min to 250 °C

    • Hold: 20 min[3]

  • Detector Temperature: 300 °C (for both ECD and NPD)[3]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Volume: 1 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmation

The structure of the dimethyl derivative of this compound should be confirmed using GC-MS in selected ion monitoring (SIM) mode.[1][2][3] The mass spectrometer conditions should be optimized to monitor characteristic ions of the derivatized analyte.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the GC analysis of derivatized this compound based on published methods.

ParameterSoil MatrixWater MatrixReference(s)
Limit of Detection (LOD) 0.1 µg/mL< 0.1 µg/L[1][2][3]
Limit of Quantification (LOQ) 0.2 µg/g-[1][2]
Recovery > 70%90 ± 6% (at 0.5 µg/L)[1][2][3]
92 ± 18% (at 5 µg/kg)98 ± 11% (at 0.1 µg/L)[3]
Linearity (Correlation Coefficient) Not specified in detail, but implied good linearity for quantificationNot specified in detail, but implied good linearity for quantification[3]
Precision (RSD) < 20%6% - 11%[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis Sample Soil/Water Sample Extraction Extraction (e.g., LLE or SPE) Sample->Extraction Concentration Concentration (Nitrogen Evaporation) Extraction->Concentration Derivatization Methylation with Diazomethane Concentration->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation Detection Detection (ECD/NPD) GC_Separation->Detection Confirmation Confirmation (GC-MS) GC_Separation->Confirmation logical_relationship cluster_analyte Analyte Characteristics cluster_process Analytical Process cluster_outcome Method Outcome Metsulfuron This compound (Thermally Unstable) Derivatization Derivatization (Methylation) Metsulfuron->Derivatization Requires Derivatized_Metsulfuron Dimethyl-Metsulfuron (Thermally Stable, Volatile) Derivatization->Derivatized_Metsulfuron Produces GC_Analysis Gas Chromatography (GC-ECD/NPD/MS) Quantification Sensitive and Accurate Quantification GC_Analysis->Quantification Achieves Derivatized_Metsulfuron->GC_Analysis Enables

References

Application Notes and Protocols for Metsulfuron-methyl in Forestry Invasive Species Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the application of metsulfuron-methyl for the control of invasive plant species in forestry settings. The information is collated from various scientific studies and technical guidelines to assist in the design of research trials and the development of effective vegetation management protocols.

Mechanism of Action

This compound is a selective, systemic herbicide belonging to the sulfonylurea class.[1] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2] This enzyme is critical for the biosynthesis of essential branched-chain amino acids: valine, leucine, and isoleucine.[3] By blocking the ALS enzyme, this compound halts cell division and plant growth.[1] The herbicide is absorbed through both the foliage and roots and translocates throughout the plant, accumulating in the growing points (meristematic tissues).[2][4] This systemic action leads to a gradual cessation of growth, followed by chlorosis and necrosis, ultimately resulting in plant death over several days to weeks.[5] It is effective at very low use rates and has both pre- and post-emergence activity, with soil residual effects that can prevent the germination of new weeds.[2][6]

Metsulfuron_Methyl_MoA cluster_plant_cell Plant Cell metsulfuron This compound (Absorbed via roots/foliage) als Acetolactate Synthase (ALS) Enzyme metsulfuron->als Binds & Inhibits amino_acids Valine, Leucine, Isoleucine als->amino_acids Catalyzes synthesis of substrates Pyruvate / α-ketobutyrate substrates->als Substrate for proteins Proteins amino_acids->proteins Essential for synthesis of growth Cell Division & Plant Growth proteins->growth

Caption: Biochemical pathway of this compound's mode of action.

Quantitative Data Summary

The following tables summarize quantitative data on application rates, efficacy, and non-target effects of this compound from various forestry and related land management studies.

Table 1: Recommended Foliar Application Rates for Invasive Species Control

Target Invasive Species Application Rate (Active Ingredient) Application Rate (Product Example¹) Water Volume / Other Components Source(s)
General Brush & Broadleaf Weeds Not specified 10 g / 100 L water High-volume spray [6]
Singapore Daisy (Sphagneticola trilobata) 60 mg a.i. / L 0.1 g / L Plus non-ionic surfactant (1 mL/L) [7]
Gorse (Ulex europaeus) Not specified 5 g / 10 L water Knapsack sprayer to saturation [8]
Denseflower Knotweed (Polygonum densiflorum) 63 g a.i. / ha Not specified Not specified [9]
Winged Burning Bush (Euonymus alatus) Not specified Not specified Tank mix with triclopyr or glyphosate [10]
Lantana (Lantana camara) Not specified 10 g / 100 L water Apply to plants up to 2m tall [11]
Privet (Ligstrum spp.) Not specified 10 g / 100 L water Apply to bushes up to 3m high [11]
Various Eucalypts (E. obliqua, E. radiata) Not specified 10 g / 100 L water Tank mix with Glyphosate (360g/L) @ 200mL/100L + penetrant [11]
Non-crop Land (persistent perennials) Up to 20 g a.i. / ha Not specified Boom spray [5]

¹ Product examples are typically based on a 600 g/kg this compound water-dispersible granule (WG) formulation.

Table 2: Efficacy of this compound on Various Invasive Species

Target Invasive Species Efficacy / Observed Effect Time to Effect Source(s)
Goat Willow, Mountain Ash, Gray Alder, Aspen 80-100% mortality Not specified
Hanging Birch ~10% mortality (most resistant) Not specified
Denseflower Knotweed 99% decline in frequency 18 months post-treatment [9]
Heracleum sosnowskyi Up to 98-99% efficacy Not specified
Winged Burning Bush Effective control (in tank mix) Not specified [10]
Singapore Daisy High rates of success Not specified [7]

| Gorse | Effective control | Not specified |[8] |

Table 3: Observed Effects on Non-Target Native/Desirable Species

Species Application Rate (a.i.) Observed Effect Source(s)
Tolerant / Resistant Species
Tōtara (Podocarpus tōtara) seedlings Up to 5g product / 10L water 100% survival; no significant effect on height growth at half-rate. [8]
Sand Cord Grass (Spartina bakeri) Up to 168 g/ha Minimal effect; <20% necrosis; >87% survival. [3]
Soft Rush (Juncus effusus) Up to 168 g/ha Minimal effect; <20% necrosis; >87% survival. [3]
Various Australian Rainforest Species 60 mg/L 62 out of 78 tested native species were resistant. [7]
Susceptible / Damaged Species
Hackberry (Celtis occidentalis) Not specified (tank mix) Mortality observed in small trees. [10]
Cinnamon Fern (Osmunda cinnamomea) 10.5 to 168 g/ha 100% mortality at all rates. [3]
Swamp Fern (Blechnum serrulatum) 10.5 to 168 g/ha Very susceptible; limited survival only at lowest rates. [3]
Lizard's Tail (Saururus cernuus) 10.5 to 168 g/ha 100% necrosis; 0% survival. [3]
Golden Canna, Fireflag 10.5 to 168 g/ha 100% necrosis; 0% survival. [3]
Matricaria recutita ≥ 0.058 g/ha Biomass significantly affected. [12][13]

| Sinapis alba, Centaurea cyanus | ≥ 0.0193 g/ha | Significantly lower seed germination in F1 generation. |[12][13] |

Experimental Protocols

The following protocols are generalized methodologies based on published studies for conducting field trials with this compound in a forestry context.

Protocol: Field Efficacy Trial for a Target Invasive Woody Species
  • Objective: To determine the minimum effective dose of this compound for controlling a target invasive woody species.

  • Site Selection: Choose a site with a uniform and dense population of the target invasive species. Ensure the site's soil type and environmental conditions are representative of the broader management area.

  • Experimental Design:

    • Establish plots (e.g., 5m x 5m) with a surrounding buffer zone (e.g., 2m) to prevent spray drift between plots.

    • Use a randomized complete block design with at least four replications for each treatment.

    • Treatments should include a non-treated control and a range of this compound application rates (e.g., based on Table 1, with rates above and below the expected effective dose). A study investigating sub-lethal effects used dosages of 0, 0.0097, 0.0193, 0.058, 0.174, and 0.348 g a.i./ha.[12][13]

  • Herbicide Preparation and Application:

    • Use a calibrated backpack sprayer with a flat fan nozzle for uniform coverage.

    • Prepare the spray solution on the day of application. For a 60% WG product, carefully weigh the required amount for each treatment level and mix with water to the final volume.

    • Include a non-ionic surfactant (e.g., 0.1-0.25% v/v) to enhance foliar uptake, as recommended.[7]

    • Apply during the active growing season when plants are not under drought or other stress.[11] Spray to wet all foliage thoroughly but avoid runoff.

  • Data Collection and Assessment:

    • Before application, record baseline data for each plot: stem count, average plant height, and percent cover of the target species.

    • Post-application, conduct visual assessments of phytotoxicity and control efficacy at set intervals (e.g., 1, 3, 6, and 12 months). Use a rating scale (e.g., 0% = no effect, 100% = complete mortality).

    • At the final assessment, measure endpoint variables such as final stem count, percent mortality, and biomass reduction compared to the control plots.

  • Statistical Analysis: Analyze data using ANOVA to determine significant differences between treatment means. Calculate the dose-response curve to identify the effective dose for a desired level of control (e.g., ED₉₀).

Protocol: Non-Target Native Species Tolerance Screening
  • Objective: To assess the tolerance of desirable native plant species to overspray of this compound.

  • Plant Material: Use established seedlings of native species relevant to the forestry understory being studied. One study used naturally regenerated tōtara seedlings.[8]

  • Experimental Design:

    • Individually mark and tag each seedling to be included in the trial.[8]

    • Randomly assign each seedling to a treatment group. Treatments should include a non-treated control and at least two application rates (e.g., a typical rate for invasive control and a half-rate).

    • Ensure a sufficient number of replicates (e.g., 10-20 seedlings per treatment).

  • Herbicide Application:

    • Apply the herbicide solution directly over and around the marked seedlings using a knapsack sprayer, simulating a broadcast application over a defined area (e.g., 1.2m diameter circle around the seedling).[8]

    • Apply during the active growing season.

  • Data Collection and Assessment:

    • Prior to spraying, record the initial health, height, and stem diameter of each seedling.

    • At regular intervals (e.g., 1, 3, 6, 9 months), re-measure these parameters and conduct a visual health assessment. Note any signs of phytotoxicity such as chlorosis, necrosis, or stunting.

    • At the end of the trial period, determine the final survival rate for each treatment group.

  • Statistical Analysis: Compare survival rates between treatments using appropriate statistical tests (e.g., Chi-square). Use ANOVA to compare the mean growth (height, diameter) of surviving plants in each treatment group against the control.

Experimental_Workflow A Site Selection & Plot Establishment B Baseline Data Collection (Stem count, height, % cover) A->B C Randomized Treatment Assignment (Control, Dose 1, Dose 2...) B->C D Herbicide Application (Calibrated sprayer + surfactant) C->D E Post-Treatment Monitoring (1, 3, 6, 12 months) D->E F Visual Efficacy & Phytotoxicity Rating E->F G Final Data Collection (Mortality, Biomass) E->G At final timepoint F->E Repeat at each time point H Statistical Analysis (ANOVA, Dose-Response) G->H Decision_Workflow start Invasive Species Problem Identified q1 Is the target species known to be susceptible to this compound? start->q1 q2 Are sensitive non-target plants or water bodies present? q1->q2 Yes a1 Consider alternative herbicides or mechanical control q1->a1 No a2 Implement mitigation: - Buffer zones - Spot application - Low-drift nozzles q2->a2 Yes a3 Proceed with broadcast application planning q2->a3 No a4 Plan application: - Select appropriate rate - Add surfactant - Apply in active growth phase a2->a4 a3->a4 end Monitor Efficacy & Non-Target Effects a4->end

References

Application Notes and Protocols for the Use of Metsulfuron-methyl as a Selective Agent in Plant Genetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Metsulfuron-methyl as a highly efficient selective agent in plant genetic transformation studies. This document outlines the underlying molecular mechanisms, detailed experimental protocols for various plant species, and quantitative data to facilitate the successful selection of transgenic plants.

Introduction

This compound is a sulfonylurea herbicide that acts as a potent inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is pivotal in the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and cell division in plants. The inhibition of ALS leads to a deficiency in these vital amino acids, ultimately causing the cessation of growth and death of susceptible plants.

In the context of plant genetic engineering, this potent herbicidal activity is harnessed for the selection of transformed cells and tissues. By introducing a mutated version of the ALS gene that confers resistance to sulfonylurea herbicides, researchers can effectively select for successfully transformed individuals on a medium containing this compound. Non-transformed cells, lacking the resistance gene, are unable to survive, thus ensuring the regeneration of purely transgenic plants. This selection system is highly efficient, with effective selection achievable at very low concentrations of the selective agent.

Mechanism of Action and Resistance

This compound targets and binds to the ALS enzyme, blocking its catalytic activity. This systemic herbicide is absorbed through both the foliage and roots and translocated throughout the plant. Resistance to this compound in transgenic plants is typically conferred by introducing a modified ALS gene. This gene contains specific point mutations that alter the amino acid sequence of the ALS enzyme, thereby reducing its binding affinity for sulfonylurea herbicides without compromising its essential enzymatic function. This allows the transgenic cells to continue producing branched-chain amino acids and thrive in the presence of this compound.

Below is a diagram illustrating the signaling pathway of this compound's mode of action and the mechanism of resistance.

MetsulfuronAction cluster_0 Wild-Type Plant Cell cluster_1 Transgenic Plant Cell Metsulfuron This compound ALS_WT Acetolactate Synthase (ALS) Metsulfuron->ALS_WT Inhibits Death Cell Death BCAA_WT Branched-Chain Amino Acids (Val, Leu, Ile) ALS_WT->BCAA_WT Catalyzes Protein_WT Protein Synthesis BCAA_WT->Protein_WT Growth_WT Cell Division & Growth Protein_WT->Growth_WT Metsulfuron_T This compound ALS_mutant Mutated ALS Metsulfuron_T->ALS_mutant No Inhibition BCAA_T Branched-Chain Amino Acids (Val, Leu, Ile) ALS_mutant->BCAA_T Catalyzes Protein_T Protein Synthesis BCAA_T->Protein_T Growth_T Cell Division & Growth Protein_T->Growth_T Survival Cell Survival Growth_T->Survival

Caption: Mechanism of this compound action and resistance.

Quantitative Data for In Vitro Selection

The optimal concentration of this compound for selection varies depending on the plant species, the tissue type used for transformation (e.g., callus, explants, or seedlings), and the specific mutated ALS allele being used. It is crucial to perform a sensitivity test with non-transformed tissues to determine the minimum inhibitory concentration before proceeding with the selection of transformants. The following table provides a summary of recommended starting concentrations for several key plant species based on available literature.

Plant SpeciesExplant/Tissue TypeThis compound Concentration (µg/L)Reference Species for Concentration
Wheat (Triticum aestivum)Immature Embryos, Callus0.1 - 1.0General recommendation for cereals
Rice (Oryza sativa)Callus, Protoplasts0.05 - 0.5 (equivalent to low nM range)Chlorsulfuron data for rice
Canola (Brassica napus)Cotyledonary Petioles, Hypocotyls0.5 - 2.0General recommendation for Brassica
Arabidopsis (Arabidopsis thaliana)Seedlings0.1 - 0.5General recommendation for dicots

Note: These are starting concentrations and may require optimization for specific genotypes and experimental conditions.

Experimental Protocols

Preparation of this compound Stock Solution

A stock solution of this compound is prepared for easy addition to plant tissue culture media.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO) or 0.1 M KOH

  • Sterile distilled water

  • Sterile filter (0.22 µm)

  • Sterile storage vials

Procedure:

  • Weigh the desired amount of this compound powder in a sterile container.

  • Dissolve the powder in a small volume of DMSO or 0.1 M KOH.

  • Bring the solution to the final desired concentration (e.g., 1 mg/mL) with sterile distilled water.

  • Sterilize the stock solution by passing it through a 0.22 µm filter.

  • Aliquot the sterile stock solution into smaller, single-use vials and store at -20°C in the dark.

General Protocol for Agrobacterium-mediated Transformation and Selection

This protocol provides a general workflow for plant transformation incorporating this compound selection. Specific parameters such as explant preparation, co-cultivation conditions, and regeneration media composition should be optimized for the target plant species.

Workflow Diagram:

TransformationWorkflow start Start explant Explant Preparation start->explant agrobacterium Agrobacterium Culture (with mutated ALS gene) start->agrobacterium cocultivation Co-cultivation explant->cocultivation agrobacterium->cocultivation selection Selection on Medium + this compound cocultivation->selection regeneration Regeneration of Putative Transgenic Shoots selection->regeneration rooting Rooting of Shoots regeneration->rooting acclimatization Acclimatization rooting->acclimatization analysis Molecular Analysis (PCR, Southern Blot) acclimatization->analysis end End analysis->end

Caption: General workflow for plant transformation and selection.

Protocol Steps:

  • Explant Preparation: Prepare sterile explants from the target plant (e.g., leaf discs, cotyledons, immature embryos).

  • Agrobacterium tumefaciens Culture: Grow a culture of A. tumefaciens carrying a binary vector that contains the gene of interest and a mutated ALS gene for this compound resistance.

  • Co-cultivation: Inoculate the explants with the Agrobacterium culture and co-cultivate for 2-3 days on a suitable medium.

  • Selection: a. After co-cultivation, transfer the explants to a selection medium. This medium should contain an appropriate concentration of this compound (refer to the table in Section 3) to inhibit the growth of non-transformed cells. b. The selection medium should also contain antibiotics (e.g., cefotaxime, carbenicillin) to eliminate residual Agrobacterium. c. Subculture the explants on fresh selection medium every 2-3 weeks.

  • Regeneration: a. Once resistant calli or tissues are identified, transfer them to a regeneration medium to induce shoot formation. This medium will also contain this compound to maintain selection pressure. b. Observe for the development of green, healthy shoots from the resistant calli. Non-transformed tissues will typically turn brown and die.

  • Rooting: Excise the regenerated shoots and transfer them to a rooting medium, which may or may not contain a low concentration of this compound to ensure the stability of the transformants.

  • Acclimatization: Once a healthy root system has developed, transfer the plantlets to soil and gradually acclimatize them to greenhouse conditions.

  • Molecular Verification: Perform molecular analyses such as PCR and Southern blotting on the putative transgenic plants to confirm the presence and integration of the transgene.

Troubleshooting

  • No resistant calli/shoots:

    • The concentration of this compound may be too high. Perform a dose-response curve with wild-type tissue to determine the optimal inhibitory concentration.

    • Transformation efficiency may be low. Optimize the transformation protocol (e.g., Agrobacterium strain, co-cultivation time).

  • High number of escapes (non-transformed plants surviving selection):

    • The concentration of this compound may be too low. Increase the concentration in the selection medium.

    • Ensure uniform distribution of the selective agent in the medium.

  • Transgenic plants show signs of stress:

    • Even with the resistance gene, high concentrations of this compound can sometimes cause stress. Consider reducing the concentration during the later stages of regeneration and rooting.

By following these guidelines and protocols, researchers can effectively employ this compound as a powerful selective agent for the generation of transgenic plants across a wide range of species.

Troubleshooting & Optimization

Technical Support Center: Overcoming Metsulfuron-methyl Peak Tailing in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome peak tailing issues encountered during the reverse-phase HPLC analysis of Metsulfuron-methyl.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

A: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, having a "tail" that extends from the peak maximum. For quantitative analysis of this compound, peak tailing can lead to inaccurate peak integration, reduced resolution from nearby peaks, and decreased sensitivity. A common metric for peak shape is the tailing factor (Tf) or asymmetry factor (As); a value of 1.0 represents a perfectly symmetrical peak, while values greater than 1.5 are often considered unacceptable for precise quantification.[1]

Q2: What are the primary causes of this compound peak tailing in reverse-phase HPLC?

A: The most common cause of peak tailing for sulfonylurea herbicides like this compound is secondary interactions between the analyte and the stationary phase.[2] Specifically, the weakly acidic nature of this compound (pKa ≈ 3.8) can lead to interactions with residual silanol groups on the surface of silica-based columns (e.g., C18, C8).[1][2] Other contributing factors can include:

  • Mobile Phase Issues: Incorrect pH, inadequate buffer concentration, or improper solvent strength.

  • Column-Related Problems: Column contamination, degradation, or the presence of voids in the packing material.

  • Sample-Related Issues: Sample overload or a mismatch between the sample solvent and the mobile phase.[3]

  • Instrumental Effects: Excessive extra-column volume from long tubing or poorly made connections.

Q3: How does the mobile phase pH affect the peak shape of this compound?

A: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound. To minimize peak tailing, it is recommended to adjust the mobile phase pH to be at least 1.5-2 pH units below the analyte's pKa.[4] For this compound (pKa ≈ 3.8), a mobile phase pH in the range of 2.5 to 3.5 is ideal. At this low pH, the residual silanol groups on the silica packing are protonated (Si-OH), reducing their ability to interact with the analyte through ion-exchange mechanisms, which is a primary cause of tailing.[2][5][6]

Q4: Should I use a C18 or a C8 column for this compound analysis?

A: Both C18 and C8 columns are suitable for the analysis of this compound. C18 columns, being more hydrophobic, will generally provide greater retention. C8 columns, with a shorter alkyl chain, are less retentive and may offer faster analysis times.[7][8] Some studies suggest that C8 columns can sometimes provide better peak shapes for basic or slightly acidic compounds due to reduced interaction with residual silanols.[9][10][11] The optimal choice depends on the specific separation requirements, including the complexity of the sample matrix and the desired run time. A typical starting point for method development is a C18 column.[12]

Troubleshooting Guides

Guide 1: Mobile Phase Optimization

Issue: this compound peak is exhibiting significant tailing (Tailing Factor > 1.5).

Troubleshooting Workflow:

start Peak Tailing Observed check_pH Is mobile phase pH 2.5-3.5? start->check_pH adjust_pH Adjust mobile phase pH to 2.5-3.5 using phosphoric or formic acid. check_pH->adjust_pH No check_buffer Is a buffer being used? check_pH->check_buffer Yes adjust_pH->check_buffer add_buffer Incorporate a phosphate buffer (10-25 mM). check_buffer->add_buffer No check_buffer_conc Is buffer concentration adequate (10-25 mM)? check_buffer->check_buffer_conc Yes add_buffer->check_buffer_conc adjust_buffer_conc Optimize buffer concentration. check_buffer_conc->adjust_buffer_conc No next_step Proceed to Column Troubleshooting check_buffer_conc->next_step Yes, but tailing persists good_peak Symmetrical Peak Achieved adjust_buffer_conc->good_peak adjust_buffer_conc->next_step Tailing persists

Caption: Troubleshooting workflow for mobile phase optimization.

Detailed Steps:

  • Verify Mobile Phase pH: Ensure the aqueous portion of the mobile phase is adjusted to a pH between 2.5 and 3.5 using an appropriate acid, such as phosphoric acid.[12][13]

  • Incorporate a Buffer: If not already in use, add a phosphate buffer to the aqueous mobile phase at a concentration of 10-25 mM to maintain a stable pH.[14][15]

  • Optimize Buffer Concentration: If a buffer is already in use but tailing persists, its concentration may be insufficient. Increasing the buffer strength can help to further mask residual silanol activity.[2]

  • Re-equilibrate the System: After any mobile phase modification, ensure the column is thoroughly equilibrated (10-20 column volumes) before injecting the sample.

Guide 2: Column and Hardware Troubleshooting

Issue: Mobile phase optimization did not resolve the peak tailing.

Troubleshooting Workflow:

start Persistent Peak Tailing check_column Is the column old or contaminated? start->check_column flush_column Perform a column flush. check_column->flush_column Yes/Unsure check_void Check for column void. check_column->check_void No flush_column->check_void replace_column Replace the column. check_void->replace_column Void present consider_c8 Consider switching to a C8 column. check_void->consider_c8 No void, tailing persists check_hardware Inspect tubing and connections for dead volume. check_void->check_hardware No void good_peak Symmetrical Peak Achieved replace_column->good_peak consider_c8->good_peak optimize_hardware Use shorter, narrower ID tubing. check_hardware->optimize_hardware Excessive volume check_hardware->good_peak Optimized optimize_hardware->good_peak

Caption: Troubleshooting workflow for column and hardware issues.

Detailed Steps:

  • Column Flushing: If the column has been in use for some time, it may be contaminated. Flush the column with a strong solvent (see Experimental Protocols for a detailed procedure).

  • Inspect for Voids: A sudden shock or pressure change can cause a void to form at the column inlet, leading to peak distortion. If a void is suspected, reversing the column (if permissible by the manufacturer) and flushing may help. However, replacement is often necessary.

  • Consider Column Chemistry: If using a C18 column, switching to a C8 column may reduce tailing due to the shorter alkyl chain and potentially less interaction with the silica surface.[9][10][11]

  • Minimize Extra-Column Volume: Use short lengths of narrow internal diameter (ID) tubing (e.g., 0.125 mm) to connect the injector, column, and detector to minimize band broadening that can contribute to peak asymmetry.

Guide 3: Sample and Injection Troubleshooting

Issue: Peak tailing is inconsistent or appears with certain samples.

Troubleshooting Workflow:

start Inconsistent Peak Tailing check_overload Is the sample concentration too high? start->check_overload dilute_sample Dilute the sample and reinject. check_overload->dilute_sample Yes/Unsure check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No good_peak Symmetrical Peak Achieved dilute_sample->good_peak change_solvent Dissolve the sample in the initial mobile phase or a weaker solvent. check_solvent->change_solvent Yes check_solvent->good_peak No, tailing persists change_solvent->good_peak

Caption: Troubleshooting workflow for sample and injection issues.

Detailed Steps:

  • Check for Sample Overload: Injecting too much analyte can saturate the column, leading to peak tailing. Dilute the sample by a factor of 10 and reinject. If the peak shape improves, the original sample was overloaded.

  • Evaluate Sample Solvent: Ideally, the sample should be dissolved in the initial mobile phase.[16] If a stronger solvent (e.g., 100% acetonitrile) is used to dissolve the sample, it can cause peak distortion. If possible, re-prepare the sample in a solvent that is weaker than or the same as the mobile phase.

Quantitative Data Summary

ParameterConditionTailing Factor (Tf)ColumnReference
Mobile Phase pH 3.5 Phosphate Buffer:Acetonitrile (85:15 v/v)1.37C18[12]

Note: This table provides a benchmark for an acceptable tailing factor for this compound under optimized conditions. Tailing factors will vary with non-optimal conditions.

Experimental Protocols

Protocol 1: Preparation of Buffered Mobile Phase (pH 3.0)
  • Prepare 20 mM Phosphate Buffer: Dissolve 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in 1 L of HPLC-grade water.

  • pH Adjustment: While stirring, add phosphoric acid (85%) dropwise to the phosphate buffer solution until the pH meter reads 3.0 ± 0.05.

  • Filtration: Filter the buffer through a 0.45 µm membrane filter to remove any particulates.[14][17][18]

  • Mobile Phase Composition: Mix the filtered buffer with HPLC-grade acetonitrile in the desired ratio (e.g., 65:35 v/v aqueous:organic).

  • Degassing: Degas the final mobile phase mixture by sonication or vacuum filtration before use.

Protocol 2: Reverse-Phase Column Flushing Procedure
  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.

  • Flush with Water: Flush the column with HPLC-grade water at a low flow rate (e.g., 0.5 mL/min) for 20-30 column volumes to remove buffer salts.

  • Flush with Isopropanol: Flush the column with 100% isopropanol for 20-30 column volumes to remove strongly retained hydrophobic compounds.

  • Flush with Mobile Phase (No Buffer): Flush the column with the mobile phase composition without the buffer component.

  • Re-equilibration: Reconnect the column to the detector and equilibrate with the complete mobile phase until a stable baseline is achieved.

Protocol 3: Sample Preparation
  • Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the initial mobile phase composition to create a stock solution. Further dilutions should also be made using the mobile phase.

  • Sample Extraction (if applicable): For formulated products or environmental samples, use a validated extraction method. The final extract should ideally be dissolved in the initial mobile phase. If a different solvent is necessary, it should be as weak as possible chromatographically.

  • Filtration: Filter all sample and standard solutions through a 0.45 µm syringe filter before injection to prevent particulates from clogging the HPLC system.[9]

References

Improving the solubility of Metsulfuron-methyl in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Metsulfuron-methyl in organic solvents.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Possible Cause Troubleshooting Steps
This compound is not dissolving in the chosen organic solvent. Low Solubility: this compound has varying solubility in different organic solvents.1. Consult the Solubility Data Table: Check the table below to ensure you are using a solvent in which this compound has adequate solubility. 2. Increase Temperature: Gently heat the solution. For example, when preparing a crystalline form of this compound, heating to 50°C in methanol can help achieve a homogeneous solution.[1] 3. Use Sonication: Ultrasonic baths can aid in the dissolution process, especially for creating stock solutions in DMSO.[2][3] 4. Consider a Co-solvent System: For challenging cases, a mixture of solvents can enhance solubility. A common system is a combination of DMSO, PEG300, and Tween-80.[2][3]
Precipitation occurs after the solution has been prepared. Supersaturation: The initial dissolution might have been forced (e.g., by heating), leading to a supersaturated and unstable solution.1. Re-dissolve with Heat/Sonication: If precipitation occurs, gentle heating and/or sonication can be used to redissolve the compound.[2] 2. Prepare Fresh Solutions: For in vivo experiments, it is recommended to prepare the working solution freshly and use it on the same day to avoid precipitation.[2] 3. Store Properly: For stock solutions, aliquot and store at -80°C for up to 6 months or -20°C for 1 month (protected from light) to prevent degradation and precipitation from repeated freeze-thaw cycles.[2]
Phase separation is observed in a co-solvent system. Immiscibility or Improper Mixing: The solvents in the mixture may not be fully miscible, or they were not added in the correct order or mixed adequately.1. Sequential Addition of Solvents: When using a co-solvent system like DMSO, PEG300, Tween-80, and saline, add each solvent one by one and ensure the solution is clear before adding the next.[2][3] 2. Thorough Mixing: Ensure vigorous mixing after the addition of each solvent to achieve a homogeneous solution.
The solubility of this compound seems lower than expected based on literature values. Purity of the Compound: Impurities in the this compound sample can affect its solubility. Crystalline Form: The amorphous form of this compound may have different solubility characteristics compared to specific crystalline forms. A novel crystalline form has been found to have increased solubility.[1] Hygroscopic Nature of Solvent: Solvents like DMSO are hygroscopic and the presence of water can significantly impact the solubility of the product.[2]1. Verify Compound Purity: Ensure you are using a high-purity grade of this compound. 2. Use Newly Opened Solvents: For solvents like DMSO, use a newly opened bottle to minimize the impact of absorbed water on solubility.[2] 3. Consider Crystalline Form: If consistent solubility issues persist, consider preparing a more soluble crystalline form of this compound.[1]

Frequently Asked Questions (FAQs)

Q1: What are the best organic solvents for dissolving this compound?

A1: Methylene chloride and acetone are excellent solvents for dissolving this compound, with solubilities of 121,000 mg/L and 36,000 mg/L at 20°C, respectively.[4] DMSO is also a good solvent, with a solubility of up to 100 mg/mL.[2] Methanol is a moderately good solvent.[4] In contrast, n-Hexane is a very poor solvent for this compound.[4]

Q2: How does pH affect the solubility of this compound in aqueous solutions?

A2: The aqueous solubility of this compound is highly dependent on pH. It is more soluble in alkaline conditions than in acidic conditions.[4][5] For example, at 25°C, the water solubility is 270 mg/L at pH 4.6, but it increases significantly to 213,000 mg/L at pH 9.0.[4]

Q3: Are there any ready-to-use protocols for preparing this compound solutions for in vivo studies?

A3: Yes, for in vivo experiments, co-solvent systems are commonly used. Here are two examples:

  • Protocol 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can achieve a solubility of at least 2.5 mg/mL.[2]

  • Protocol 2: A simpler system of 10% DMSO and 90% Corn Oil can also yield a solubility of at least 2.5 mg/mL.[2]

Q4: Can I heat the solvent to increase the solubility of this compound?

A4: Yes, gentle heating can be an effective method to aid in the dissolution of this compound.[2] For instance, heating to 50°C in methanol has been used to prepare a homogeneous solution for recrystallization.[1] However, be mindful of the solvent's boiling point and the potential for degradation of the compound at higher temperatures.

Q5: What is the impact of the crystalline form of this compound on its solubility?

A5: The crystalline form of this compound can significantly impact its solubility. A specific crystalline form, referred to as "crystalline modification I," has been shown to have increased solubility compared to the amorphous form.[1]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/L)
Acetone2036,000[4]
n-Hexane200.79[4]
Methanol207,300[4]
Methylene chloride20121,000[4]
DMSONot Specified100,000[2]
Water (pH 4.6)25270[4]
Water (pH 5.4)251,750[4]
Water (pH 7.0)252,790[4]
Water (pH 9.0)25213,000[4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 100 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO (newly opened bottle recommended)[2]

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh the desired amount of this compound powder and place it into a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.

  • Vortex the mixture thoroughly for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in an ultrasonic bath and sonicate until a clear solution is obtained.[2] Gentle heating may also be applied if necessary.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or -80°C for up to six months, protected from light.[2]

Protocol 2: Preparation of a Working Solution using a Co-Solvent System for In Vivo Experiments

This protocol details the preparation of a 2.5 mg/mL working solution of this compound using a DMSO, PEG300, Tween-80, and saline co-solvent system.[2]

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

  • Sterile tubes

  • Pipettes

Procedure:

  • Start with a clear stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of the final working solution, add the solvents sequentially in the following volumetric ratios: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Begin by pipetting 400 µL of PEG300 into a sterile tube.

  • Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture and mix again until a clear solution is obtained.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly.

  • It is recommended to prepare this working solution fresh on the day of use.[2]

Mandatory Visualization

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Co-solvent) weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex sonicate Sonicate until Clear vortex->sonicate If not fully dissolved aliquot Aliquot and Store sonicate->aliquot start Start with Clear DMSO Stock Solution add_peg Add PEG300 start->add_peg mix1 Mix until Clear add_peg->mix1 add_tween Add Tween-80 mix1->add_tween mix2 Mix until Clear add_tween->mix2 add_saline Add Saline mix2->add_saline mix3 Mix Thoroughly add_saline->mix3 final Final Working Solution (Use Fresh) mix3->final

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic cluster_issues Troubleshooting Steps start Start: Dissolving This compound issue Issue Encountered? start->issue no_issue Successful Dissolution issue->no_issue No precip Precipitation Occurs issue->precip Yes not_dissolving Not Dissolving issue->not_dissolving Yes phase_sep Phase Separation issue->phase_sep Yes reheat Re-heat/Sonicate precip->reheat check_sol Check Solubility Table not_dissolving->check_sol seq_add Sequential Addition phase_sep->seq_add heat Apply Gentle Heat check_sol->heat sonicate Use Sonication heat->sonicate cosolvent Use Co-solvent System sonicate->cosolvent fresh Prepare Fresh Solution reheat->fresh mix_well Ensure Thorough Mixing seq_add->mix_well

References

Technical Support Center: Investigating Molecular Mechanisms of Metsulfuron-methyl Resistance in Weeds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the molecular mechanisms of Metsulfuron-methyl (MSM) resistance in weeds. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My whole-plant bioassay shows unexpected survival of weeds treated with this compound.

  • Question: I've treated my weed population with the recommended dose of this compound, but a significant number of plants have survived. How do I confirm resistance and determine the level of resistance?

  • Answer: Survival at the recommended field dose is a strong indicator of resistance. To confirm and quantify the level of resistance, a dose-response experiment is necessary. This involves treating the suspected resistant (R) population and a known susceptible (S) population with a range of herbicide doses. The data generated will allow you to calculate the herbicide dose required to inhibit growth by 50% (ED₅₀) for both populations. The resistance index (RI) is then calculated by dividing the ED₅₀ of the R population by the ED₅₀ of the S population. A high RI value confirms a high level of resistance. For example, a study on Polypogon fugax found a resistant biotype with a 6.0-fold resistance to this compound compared to the susceptible biotype.[1]

Issue 2: I've sequenced the Acetolactate Synthase (ALS) gene, but found no known mutations associated with resistance.

  • Question: My weed population is clearly resistant to this compound in bioassays, but sequencing of the ALS gene did not reveal any of the common amino acid substitutions (e.g., at Pro-197 or Trp-574). Does this mean the resistance is not target-site related?

  • Answer: Not necessarily. While the absence of a known target-site mutation is a significant finding, it doesn't completely rule out target-site resistance (TSR). Other, less common mutations might be present. However, it strongly suggests the involvement of non-target-site resistance (NTSR) mechanisms.[1][2] In some cases, resistance can be associated with up-regulated ALS enzymatic activity even without a mutation in the coding sequence.[1][3] It is crucial to investigate NTSR mechanisms, such as enhanced herbicide metabolism.

Issue 3: How can I investigate the role of enhanced metabolism (Non-Target-Site Resistance) in this compound resistance?

  • Question: I suspect that enhanced metabolism of this compound is the cause of resistance in my weed population. What experiments can I perform to confirm this?

  • Answer: To investigate NTSR due to enhanced metabolism, you can perform a synergism study using inhibitors of metabolic enzymes. The most common approach is to pre-treat the resistant plants with an inhibitor of cytochrome P450 monooxygenases (CYPs), such as malathion, before applying this compound.[1][2][3][4] A significant reduction in the ED₅₀ of the herbicide in the presence of the inhibitor is strong evidence for CYP-mediated metabolism.[1][3] Additionally, you can conduct enzyme activity assays for both CYPs and glutathione S-transferases (GSTs) to compare their activity levels between resistant and susceptible populations.[1][4] For example, in a resistant Polypogon fugax biotype, the ED₅₀ of this compound was reduced 23-fold when synergized with malathion.[1][3]

Issue 4: My qRT-PCR results show upregulation of multiple Cytochrome P450 and GST genes. How do I identify the specific genes responsible for resistance?

  • Question: Transcriptomic analysis (RNA-Seq) and subsequent qRT-PCR have revealed that several CYP and GST genes are overexpressed in my resistant weed population. How can I pinpoint which of these are directly involved in metabolizing this compound?

  • Answer: This is a common challenge in NTSR studies. The upregulation of multiple genes suggests a complex, polygenic basis for resistance.[5] To identify the key genes, you can employ techniques such as heterologous expression and in-vitro metabolism assays. This involves expressing the candidate CYP or GST genes in a system like yeast or E. coli and then incubating the purified enzymes with this compound to see if they can metabolize the herbicide.[6] Another approach is to use virus-induced gene silencing (VIGS) to silence the candidate genes in the resistant plants and observe if this restores susceptibility to the herbicide.

Data Presentation

Table 1: Common Amino Acid Substitutions in the ALS Gene Conferring Resistance to this compound

Amino Acid PositionOriginal Amino AcidSubstituted Amino Acid(s)Weed Species ExampleReference
Pro-197ProlineSerine, Leucine, ThreonineBeckmannia syzigachne, Bromus japonicus[7][8]
Trp-574TryptophanLeucineAmaranthus palmeri, Amaranthus tuberculatus[9]
Ala-122AlanineThreonine, ValineVarious weed species[8]
Ala-205AlanineValineVarious weed species[8]
Asp-376Aspartic AcidGlutamic AcidVarious weed species[8]
Ser-653SerineThreonine, AsparagineVarious weed species[8]

Table 2: Effect of Cytochrome P450 Inhibitor (Malathion) on this compound Efficacy

Weed SpeciesPopulationTreatmentED₅₀ (g a.i. ha⁻¹)Fold Reduction in ED₅₀Reference
Polypogon fugaxResistantThis compound alone51.42-[1][3]
This compound + Malathion2.2323.0[1][3]
SusceptibleThis compound alone8.57-[1][3]
This compound + Malathion1.436.0[1][3]
Bromus japonicusResistantMesosulfuron-methyl alone15.02-[2]
Mesosulfuron-methyl + Malathion2.526.0[2]
SusceptibleMesosulfuron-methyl alone0.29-[2]
Mesosulfuron-methyl + Malathion0.191.5[2]

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay

  • Seed Germination: Germinate seeds of both the suspected resistant (R) and a known susceptible (S) weed population in petri dishes containing agar or moist filter paper.[10]

  • Seedling Transplanting: Once seedlings have developed 1-2 leaves, transplant them into individual pots filled with a suitable growing medium.[11]

  • Plant Growth: Grow the plants in a greenhouse or controlled environment chamber under optimal conditions for the specific weed species.[11]

  • Herbicide Application: When plants reach the 2-4 leaf stage, apply this compound at a range of doses (e.g., 0, 1/8x, 1/4x, 1/2x, 1x, 2x, 4x, 8x the recommended field dose).[11] Ensure a sufficient number of replicates for each dose (at least 3-5).

  • Data Collection: After a set period (typically 21-28 days), assess plant survival and biomass (fresh or dry weight) for each treatment.[11][12]

  • Data Analysis: Use a suitable statistical software to perform a non-linear regression analysis (e.g., log-logistic model) to determine the ED₅₀ for both R and S populations. Calculate the Resistance Index (RI = ED₅₀ of R / ED₅₀ of S).

Protocol 2: ALS Gene Sequencing for Mutation Detection

  • DNA Extraction: Extract genomic DNA from fresh leaf tissue of individual plants from both R and S populations using a commercial plant DNA extraction kit or a standard CTAB method.

  • Primer Design: Design PCR primers to amplify the conserved regions of the ALS gene known to harbor resistance-conferring mutations (e.g., regions containing codons 122, 197, 205, 376, 574, and 653).[8]

  • PCR Amplification: Perform PCR using the designed primers and the extracted genomic DNA as a template.

  • PCR Product Purification: Purify the PCR products to remove primers and unincorporated nucleotides.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequences from R and S plants with a reference ALS sequence from a susceptible individual using bioinformatics software (e.g., MEGA, Geneious). Identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution.

Protocol 3: In-Vivo Assay for Cytochrome P450-Mediated Metabolism

  • Plant Growth: Grow R and S plants to the 2-4 leaf stage as described in Protocol 1.

  • Inhibitor Pre-treatment: Treat a subset of R and S plants with a known CYP inhibitor, such as malathion (e.g., at 1000 g a.i. ha⁻¹), approximately 1-2 hours before herbicide application.[2] Have a control group that does not receive the inhibitor.

  • Herbicide Application: Apply a range of this compound doses to both the inhibitor-treated and non-treated plants.

  • Data Collection and Analysis: Assess plant survival and biomass after 21-28 days and calculate the ED₅₀ values for all treatment groups. A significant decrease in the ED₅₀ for the R population in the presence of the inhibitor indicates CYP-mediated metabolism.

Visualizations

cluster_0 Target-Site Resistance (TSR) cluster_1 Non-Target-Site Resistance (NTSR) ALS_Gene ALS Gene Point_Mutation Point Mutation (e.g., Pro-197-Ser) ALS_Gene->Point_Mutation Mutation Altered_ALS Altered ALS Enzyme Point_Mutation->Altered_ALS MSM_Binding_Reduced Reduced MSM Binding Altered_ALS->MSM_Binding_Reduced Weed_Survival Weed_Survival MSM_Binding_Reduced->Weed_Survival Allows Metabolic_Genes Metabolic Genes (CYPs, GSTs) Gene_Upregulation Gene Upregulation Metabolic_Genes->Gene_Upregulation Increased_Enzymes Increased Metabolic Enzymes (CYP, GST) Gene_Upregulation->Increased_Enzymes MSM_Detoxification Enhanced MSM Detoxification Increased_Enzymes->MSM_Detoxification MSM_Detoxification->Weed_Survival Allows This compound This compound This compound->Altered_ALS Ineffective against This compound->MSM_Detoxification Metabolized by Normal_ALS Normal ALS Enzyme This compound->Normal_ALS Binds to ALS_Inhibition ALS_Inhibition Weed_Death Weed_Death ALS_Inhibition->Weed_Death Causes Normal_ALS->ALS_Inhibition Leads to Start Start: Suspected MSM Resistance Whole_Plant_Bioassay Whole-Plant Dose-Response Bioassay on R and S Pops Start->Whole_Plant_Bioassay Resistance_Confirmed Resistance Confirmed? (RI > 2) Whole_Plant_Bioassay->Resistance_Confirmed ALS_Sequencing Sequence ALS Gene from R and S Plants Resistance_Confirmed->ALS_Sequencing Yes No_Resistance No Resistance Detected Resistance_Confirmed->No_Resistance No Mutation_Found Known Resistance Mutation Found? ALS_Sequencing->Mutation_Found TSR_Confirmed Target-Site Resistance (TSR) Confirmed Mutation_Found->TSR_Confirmed Yes Investigate_NTSR Investigate Non-Target-Site Resistance (NTSR) Mutation_Found->Investigate_NTSR No Synergist_Assay Synergist Assay with P450/GST Inhibitors Investigate_NTSR->Synergist_Assay Synergism_Observed Synergism Observed? Synergist_Assay->Synergism_Observed Metabolism_Assay Enzyme Activity Assays (CYP, GST) Synergism_Observed->Metabolism_Assay Yes Further_Investigation Further Investigation Needed (e.g., other NTSR mechanisms, novel TSR mutations) Synergism_Observed->Further_Investigation No NTSR_Confirmed Non-Target-Site Resistance (NTSR) Confirmed (Metabolic) Metabolism_Assay->NTSR_Confirmed

References

Mitigating matrix effects in LC/MS/MS analysis of Metsulfuron-methyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the LC/MS/MS analysis of Metsulfuron-methyl.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[1][2][3] In the analysis of this compound, matrix effects can lead to erroneous quantification of the herbicide in various samples like soil, water, and agricultural products.

Q2: What are the common strategies to mitigate matrix effects for this compound analysis?

A2: Common strategies to mitigate matrix effects for this compound analysis include:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are employed to remove interfering matrix components.[4][5][6][7]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed helps to compensate for signal suppression or enhancement.[4][8][9]

  • Use of Internal Standards: Stable isotope-labeled internal standards are ideal as they behave similarly to the analyte during extraction and ionization, thus correcting for matrix effects and other variations.

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components can significantly reduce interference.[3]

Q3: Which sample preparation method is best for my sample type?

A3: The choice of sample preparation method depends on the complexity of the matrix:

  • Water Samples: Solid-Phase Extraction (SPE) with C18 cartridges is a common and effective method for extracting this compound from drinking and surface water.[10][11][12]

  • Crude Palm Oil: A combination of Liquid-Liquid Extraction (LLE) with a heating step, followed by SPE cleanup, has been shown to be effective for this fatty matrix.[4]

  • Plant and Soil Samples: The QuEChERS method is widely used for various agricultural and soil samples due to its efficiency and high throughput.[5][6][9] For soil, extraction with an alkaline solution followed by SPE has also been successfully applied.[13][14]

  • Animal Tissues: Matrix Solid-Phase Dispersion (MSPD) has been utilized for the extraction of this compound from goat tissues.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Analyte Recovery Inefficient extraction: The chosen solvent or technique may not be optimal for your matrix.Optimize extraction procedure: Experiment with different extraction solvents, pH adjustments, and extraction times. For complex matrices, consider methods like QuEChERS or MSPD.[4][5][6][7]
Analyte degradation: this compound can be susceptible to degradation under certain conditions.Control experimental conditions: Ensure proper pH control during extraction and storage. Store standards and samples at low temperatures (-20°C) to prevent degradation.[4]
High Matrix Effects (Ion Suppression or Enhancement) Insufficient sample cleanup: Co-eluting matrix components are interfering with the ionization of this compound.Improve sample cleanup: Incorporate an SPE cleanup step after initial extraction. For QuEChERS, consider using different sorbents like C18 or PSA for cleaner extracts.[4][5][6]
Poor chromatographic separation: The analyte is co-eluting with interfering compounds.Optimize LC method: Adjust the mobile phase composition, gradient profile, and column chemistry to achieve better separation of this compound from matrix interferences.[3]
Poor Linearity of Calibration Curve Presence of matrix effects: The response of the analyte is not proportional to the concentration due to matrix interference.Use matrix-matched calibration: Prepare your calibration standards in a blank matrix extract to compensate for these effects and improve linearity.[4][8][9]
Analyte instability in solution: The analyte may be degrading in the prepared standards.Prepare fresh standards: Prepare working standards fresh daily and store stock solutions appropriately.[4]
Inconsistent Results (Poor Precision) Variability in sample preparation: Inconsistent extraction or cleanup steps can lead to variable recoveries and matrix effects.Standardize protocols: Ensure consistent execution of the sample preparation method for all samples and standards. Automation of sample preparation can also improve precision.
Instrumental variability: Fluctuations in the LC-MS/MS system can contribute to inconsistent results.Perform regular system maintenance and calibration: Ensure the LC-MS/MS system is properly maintained and calibrated. Use an internal standard to correct for instrumental drift.

Experimental Protocols & Data

QuEChERS Method for Elephant Grass

This method is adapted for the extraction of this compound from plant matrices.[6]

Methodology:

  • Weigh 10 g of homogenized elephant grass sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

  • Add to a dispersive SPE (d-SPE) tube containing PSA and MgSO₄.

  • Vortex for 30 seconds.

  • Centrifuge at 10000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter before LC/MS/MS analysis.

Quantitative Data:

ParameterValue
Linearity (r²)> 0.99
LOQ20 µg/kg
Recovery93 - 120%
Precision (RSD%)12.7%

Data from a study on elephant grass.[6]

LLE and SPE for Crude Palm Oil

A method developed for the determination of this compound in a fatty matrix.[4]

Methodology:

  • Weigh 5 g of crude palm oil sample into a 50 mL centrifuge tube.

  • Add 10 mL of methanol and vortex.

  • Heat the sample at 60°C for 15 minutes.

  • Cool the sample in a freezer at -20°C for 30 minutes to precipitate fats.

  • Centrifuge at 5000 rpm for 10 minutes.

  • Collect the methanol supernatant.

  • Perform SPE cleanup using a Carbograph column.

  • Elute the analyte with a suitable solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC/MS/MS analysis.

Quantitative Data:

Spiking LevelRecovery (%)RSD (%)
5 ng/g (ultra-low)84 - 98< 5
10 ng/g (low)84 - 98< 5
50 ng/g (high)84 - 98< 5

Data for this compound in crude palm oil.[4] The limit of detection (LOD) and limit of quantification (LOQ) were 1.0 and 5.0 ng/g, respectively.[4]

Visual Workflows

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Homogenized Sample (10g) Add_ACN Add Acetonitrile (10mL) Sample->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Vortex1 Vortex (1 min) Add_Salts->Vortex1 Centrifuge1 Centrifuge (4000 rpm, 5 min) Vortex1->Centrifuge1 Supernatant Take Supernatant (1mL) Centrifuge1->Supernatant dSPE Add to d-SPE Tube (PSA/MgSO4) Supernatant->dSPE Vortex2 Vortex (30s) dSPE->Vortex2 Centrifuge2 Centrifuge (10000 rpm, 5 min) Vortex2->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter LCMS LC/MS/MS Analysis Filter->LCMS

Caption: QuEChERS workflow for this compound analysis.

LLE_SPE_Workflow cluster_lle Liquid-Liquid Extraction & Precipitation cluster_spe Solid-Phase Extraction Cleanup cluster_analysis Analysis Sample Crude Palm Oil (5g) Add_MeOH Add Methanol & Vortex Sample->Add_MeOH Heat Heat (60°C, 15 min) Add_MeOH->Heat Cool Cool (-20°C, 30 min) Heat->Cool Centrifuge1 Centrifuge (5000 rpm, 10 min) Cool->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant SPE_Cleanup Load onto Carbograph SPE Supernatant->SPE_Cleanup Elute Elute Analyte SPE_Cleanup->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC/MS/MS Analysis Reconstitute->LCMS

Caption: LLE and SPE workflow for this compound analysis in oil.

Troubleshooting_Logic Problem Poor Analytical Result (Low Recovery, High RSD, Poor Linearity) Check_Recovery Is Recovery Low? Problem->Check_Recovery Check_Precision Is Precision Poor (High RSD)? Problem->Check_Precision Check_Linearity Is Linearity Poor? Problem->Check_Linearity Check_Recovery->Check_Precision No Optimize_Extraction Optimize Extraction (Solvent, pH, Technique) Check_Recovery->Optimize_Extraction Yes Improve_Cleanup Improve Sample Cleanup (d-SPE, SPE) Check_Recovery->Improve_Cleanup Yes Check_Precision->Check_Linearity No Standardize_Protocol Standardize Sample Prep Protocol Check_Precision->Standardize_Protocol Yes Use_Matrix_Matched Use Matrix-Matched Calibration Check_Linearity->Use_Matrix_Matched Yes Optimize_LC Optimize LC Separation Check_Linearity->Optimize_LC Yes Use_IS Use Internal Standard Optimize_Extraction->Use_IS Improve_Cleanup->Use_IS Standardize_Protocol->Use_IS Use_Matrix_Matched->Use_IS Optimize_LC->Use_IS

Caption: Troubleshooting logic for this compound analysis.

References

Technical Support Center: Investigating Metsulfuron-methyl Phytotoxicity to Non-target Crops

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist researchers in investigating the phytotoxicity of Metsulfuron-methyl on non-target crops.

I. Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Question/Issue Possible Causes Troubleshooting Steps & Solutions
1. Unexpectedly high phytotoxicity in control group. - Contaminated soil or water. - Cross-contamination from adjacent treated plots. - Contaminated glassware or equipment. - Herbicide volatility.- Test Soil and Water: Conduct a bioassay on your soil and water using a highly sensitive species like lentil or tomato to check for residual herbicides.[1][2] - Ensure Plot Integrity: Use physical barriers between plots to prevent spray drift or runoff. - Dedicated Equipment: Use separate, clearly labeled equipment for herbicide application and control treatments. Thoroughly clean all equipment with a suitable cleaning agent after use. - Proper Ventilation: Ensure good ventilation in greenhouses to minimize the effects of any potential volatilization.
2. Inconsistent phytotoxicity results across replicates. - Uneven herbicide application. - Variability in plant growth stage or health. - Non-homogenous soil in pots or plots. - Environmental variations within the experimental setup (e.g., light, temperature).- Calibrate Sprayer: Ensure your sprayer is calibrated to deliver a uniform spray volume.[3] - Synchronize Plants: Use plants of the same age and growth stage for the experiment. Discard any unhealthy or stressed plants. - Homogenize Soil: Thoroughly mix the soil for each treatment to ensure uniform herbicide distribution. - Randomize and Monitor: Randomize the placement of pots/plots and monitor for any environmental gradients within the greenhouse or field.
3. No phytotoxicity observed at expected effective doses. - Herbicide degradation. - Incorrect herbicide concentration. - Low bioavailability in the soil (e.g., high organic matter, specific pH). - Plant stress affecting uptake.- Check Herbicide Viability: Use a freshly prepared herbicide solution. Verify the expiration date of the stock. - Verify Calculations: Double-check all calculations for dilutions and application rates. - Analyze Soil Properties: Test soil pH and organic matter content. This compound is more available in alkaline soils and its breakdown is influenced by soil microbes, temperature, and moisture.[4] - Optimize Plant Health: Ensure plants are not under stress (e.g., drought, nutrient deficiency) to allow for normal uptake.
4. Phytotoxicity symptoms are different from expected. - Interaction with other chemicals (e.g., fertilizers, insecticides). - Environmental stress mimicking herbicide injury. - Misidentification of symptoms.- Review Treatment History: Check records for any other chemicals applied to the plants. - Evaluate Environmental Conditions: Assess for stressors like extreme temperatures, high humidity, or nutrient deficiencies that can cause similar symptoms.[5] - Consult Visual Guides: Compare observed symptoms with reliable photographic guides of this compound injury. Symptoms typically include stunting, chlorosis (yellowing), and necrosis (browning), often appearing 1-4 weeks after application.[6][7][8]

II. Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound is a sulfonylurea herbicide that inhibits the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][9] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] Inhibition of ALS disrupts protein synthesis and cell division, leading to a cessation of plant growth.[1]

Q2: What are the typical symptoms of this compound phytotoxicity on non-target broadleaf crops?

A2: Symptoms generally appear several days to weeks after exposure and include stunting, chlorosis (yellowing of leaves, sometimes with purplish or reddish veins on the underside), necrosis (tissue death, appearing as brown or black spots or leaf margins), and distorted growth of new leaves.[6][7][10] In some cases, terminal bud death may occur.[11]

Q3: How does soil pH and organic matter affect this compound phytotoxicity?

A3: this compound is more soluble and available for plant uptake in alkaline soils, which can increase its phytotoxicity. Conversely, it degrades faster in acidic soils.[4] High organic matter in the soil can bind to the herbicide, reducing its bioavailability and thus its phytotoxic effects.

Q4: Can this compound residues in the soil affect subsequent crops (carryover)?

A4: Yes, this compound has residual activity in the soil and can persist for months, potentially injuring sensitive rotational crops.[9][12] The persistence is influenced by soil type, pH, temperature, and moisture.[4] A bioassay is recommended to determine if herbicide residues are present at phytotoxic levels before planting a sensitive crop.[1][2]

Q5: How can I quantify this compound residues in soil and plant tissues?

A5: High-Performance Liquid Chromatography (HPLC) is a common analytical method for quantifying this compound residues.[3][13] However, bioassays using sensitive indicator plants like lentils can sometimes be more sensitive in detecting bioavailable residues at levels that can still cause phytotoxicity.[13]

III. Data Presentation: Phytotoxicity of this compound on Non-target Crops

The following tables summarize quantitative data on the phytotoxic effects of this compound on various non-target crops.

Table 1: Dose-Response Data for this compound on Selected Non-target Crops

CropParameterApplication Rate/ConcentrationObserved EffectReference
Soybean Phytotoxicity9.0 g a.i./ha (applied 0 days before sowing)Up to 80% phytotoxicity at 35 days after emergence.[14]
Soybean Seedling EmergenceApplied immediately before sowingReduced seedling emergence.[7][15]
Cotton Visual Injury0.014 kg/ha (1/10th of normal use rate)74% injury at 14 days after treatment in the vegetative stage.[6]
Canola Shoot Weight0.25 mg/kg soil47.9% reduction in plant mass compared to control.[16]
Lentil Grain YieldThis compound applied at rates for wheatSignificant yield loss in intolerant varieties.[17]
Corn Phytotoxicity3.96 g a.i./ha (applied on day of sowing)Up to 69.25% phytotoxicity at 15 days after sowing.[9]
Sunflower Seedling Growth Inhibition (ID50)0.14 µg/L50% inhibition of seedling growth.[18]

a.i. = active ingredient; ha = hectare; ID50 = the dose that causes 50% inhibition.

Table 2: Visual Injury Ratings of this compound on Various Plant Species

Plant SpeciesApplication Rate (g a.i./ha)Observation TimeInjury Symptoms/RatingReference
Lentil 4, 8, and 1230 days after applicationResidues detectable by bioassay, indicating potential for injury.[13]
Medic Not specified (residue from previous crop)At flowering38% reduction in dry matter.[12]
Canola Not specified (residue from previous crop)At floweringSlight stunting and yellowing.[12]
Corn 1.98 and 3.9615 days after sowing53-69% phytotoxicity when applied at sowing.[9]

IV. Experimental Protocols

Whole-Plant Dose-Response Bioassay

This protocol is designed to determine the dose-dependent phytotoxic effects of this compound on a non-target crop.

Materials:

  • Seeds of the non-target crop species

  • Pots (e.g., 10 cm diameter) filled with a standardized potting mix or field soil

  • This compound analytical standard or commercial formulation

  • Laboratory track sprayer calibrated for consistent application

  • Greenhouse or growth chamber with controlled environment

  • Drying oven

  • Balance

Methodology:

  • Plant Preparation: Sow seeds in pots and grow them in a controlled environment (e.g., 25°C/20°C day/night, 16-hour photoperiod) until they reach the desired growth stage (e.g., 2-3 true leaves).

  • Herbicide Preparation: Prepare a stock solution of this compound and then a series of dilutions to achieve the desired application rates. A typical dose-response experiment would include a control (0x) and a range of rates such as 0.1x, 0.5x, 1x, 2x, and 5x the recommended field application rate.

  • Herbicide Application: Apply the different herbicide concentrations to the plants using a calibrated laboratory track sprayer. Ensure even coverage.

  • Post-Application Care: Return the plants to the greenhouse or growth chamber and provide optimal growing conditions. Water as needed, avoiding overhead watering immediately after application to prevent washing the herbicide off the foliage.

  • Data Collection:

    • Visual Injury Assessment: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death). Symptoms to look for include chlorosis, necrosis, stunting, and malformation.

    • Biomass Measurement: At the end of the experiment (e.g., 21 or 28 days after treatment), harvest the above-ground biomass for each pot. Dry the biomass in an oven at 60-70°C for 72 hours and record the dry weight.

  • Data Analysis: Analyze the data to determine the dose-response relationship. Calculate the GR50 (the dose required to cause a 50% reduction in growth) or ID50 (the dose causing 50% inhibition) for the dry weight data.

Soil Residue Bioassay

This protocol is used to determine if this compound residues in field soil are phytotoxic to a sensitive indicator crop.

Materials:

  • Soil samples from the field .

  • Control soil known to be free of herbicide residues.

  • Pots (e.g., 8-10 cm diameter).

  • Seeds of a sensitive indicator species (e.g., lentil, tomato, cucumber).[1]

  • Greenhouse or sunny windowsill.

Methodology:

  • Soil Collection: Collect representative soil samples from the top 5-10 cm of the field suspected of having herbicide residues. Also, collect a control soil sample from an area with no history of herbicide application.[2]

  • Potting: Fill at least three pots with the field soil and three pots with the control soil for each sample location.

  • Sowing: Plant several seeds of the indicator species in each pot at the appropriate depth.[19]

  • Growth and Observation: Place the pots in a warm, sunny location and keep the soil moist but not waterlogged.[19]

  • Evaluation: Observe the plants for approximately three weeks after germination. Compare the growth of the plants in the field soil to those in the control soil. Look for symptoms of herbicide injury such as stunting, chlorosis, abnormal leaf or root growth, and reduced emergence.[2]

  • Interpretation: If the plants in the field soil show injury symptoms compared to the control plants, it indicates the presence of phytotoxic herbicide residues.

V. Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Metsulfuron_Methyl_Mode_of_Action Metsulfuron This compound Plant Plant Uptake (Roots & Foliage) Metsulfuron->Plant ALS ALS Enzyme (Acetolactate Synthase) Metsulfuron->ALS Inhibits Translocation Systemic Translocation (Xylem & Phloem) Plant->Translocation Meristems Meristematic Tissues (Growing Points) Translocation->Meristems AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes Biosynthesis Protein Protein Synthesis AminoAcids->Protein CellDivision Cell Division & Growth Protein->CellDivision Symptoms Phytotoxicity Symptoms: - Stunting - Chlorosis - Necrosis CellDivision->Symptoms Cessation leads to

Caption: Mode of action of this compound, leading to phytotoxicity.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis PlantGrowth 1. Grow non-target plants to 2-3 leaf stage HerbicidePrep 2. Prepare serial dilutions of this compound Application 3. Apply herbicide doses with calibrated sprayer HerbicidePrep->Application Incubation 4. Incubate in controlled environment (21 days) Application->Incubation Visual 5a. Visual injury rating (0-100%) Incubation->Visual Biomass 5b. Harvest and measure dry biomass Incubation->Biomass Analysis 6. Analyze dose-response (Calculate GR50) Visual->Analysis Biomass->Analysis

Caption: Experimental workflow for a whole-plant dose-response bioassay.

Troubleshooting_Logic Start Unexpected Experimental Result HighControlPhyto High Phytotoxicity in Control? Start->HighControlPhyto InconsistentRep Inconsistent Results Across Replicates? HighControlPhyto->InconsistentRep No Contamination Check for Contamination: - Soil/Water Bioassay - Equipment Cleaning HighControlPhyto->Contamination Yes NoEffect No Phytotoxicity Observed? InconsistentRep->NoEffect No Variability Check for Variability: - Sprayer Calibration - Plant Uniformity - Soil Homogeneity InconsistentRep->Variability Yes Degradation Check Herbicide & Bioavailability: - Fresh Solution - Soil pH & OM - Plant Stress NoEffect->Degradation Yes Proceed Proceed with Data Analysis NoEffect->Proceed No

Caption: Logical workflow for troubleshooting common experimental issues.

References

Optimizing spray droplet size for enhanced Metsulfuron-methyl efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing spray droplet size for enhanced Metsulfuron-methyl efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, systemic sulfonylurea herbicide used for the control of broadleaf weeds and some annual grasses.[1][2][3] It is absorbed through both the foliage and roots of the plant and translocates to the growing points.[2][4][5] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxy acid synthase (AHAS).[2][3][4] This enzyme is crucial for the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine) which are necessary for protein synthesis and cell division.[2][4] By blocking the ALS enzyme, this compound halts cell division and growth, leading to the death of susceptible plants within 2-4 weeks.[2][5]

dot

Metsulfuron_Methyl_MOA cluster_plant_cell Plant Cell Metsulfuron This compound ALS Acetolactate Synthase (ALS) Enzyme Metsulfuron->ALS Inhibits AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes Biosynthesis Protein Protein Synthesis AminoAcids->Protein Growth Cell Division & Plant Growth Protein->Growth Cessation Growth Cessation Troubleshooting_Logic Start Start: Poor Weed Control CheckDosage Dosage & Mixing Correct? Start->CheckDosage CheckCoverage Observe Spray Pattern: Even Coverage? CheckDosage->CheckCoverage Yes FixDosage Action: Recalculate Mix, Add Recommended Adjuvant CheckDosage->FixDosage No CheckDrift Damage to Non-Target Plants? CheckCoverage->CheckDrift Yes FixCoverage Action: Check/Clean Nozzles, Adjust Boom Height & Volume CheckCoverage->FixCoverage No CheckWeather Weather Conditions Optimal During Spray? CheckDrift->CheckWeather No FixDrift Action: Use Coarser Nozzle, Lower Pressure/Boom, Avoid Wind CheckDrift->FixDrift Yes FixWeather Action: Reschedule Spray for Optimal Conditions (Temp, Humidity, Wind) CheckWeather->FixWeather No Experimental_Workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis Hypothesis Define Hypothesis (e.g., 'Coarse droplets improve efficacy') SelectNozzles Select Nozzles & Pressures to achieve target droplet sizes Hypothesis->SelectNozzles Calibrate Calibrate Sprayer (Protocol Above) SelectNozzles->Calibrate SetupPlots Prepare Experimental Plots (Randomized Block Design) Calibrate->SetupPlots Apply Apply Treatments (this compound) SetupPlots->Apply Record Record Environmental Data (Wind, Temp, Humidity) Apply->Record Assess Assess Weed Control (% Efficacy, Biomass Reduction) Record->Assess Analyze Statistical Analysis (ANOVA) Assess->Analyze Conclusion Draw Conclusions & Optimize Protocol Analyze->Conclusion

References

Effect of soil pH and organic matter on Metsulfuron-methyl bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support and troubleshooting advice for experiments involving Metsulfuron-methyl, focusing on the critical influence of soil pH and organic matter on its bioavailability.

Frequently Asked Questions (FAQs)

Q1: How does soil pH affect the bioavailability and degradation of this compound?

A1: Soil pH is a primary driver of this compound's behavior in soil. This compound is a weak acid (pKa ≈ 3.3-3.8)[1][2][3].

  • In Acidic Soils (Low pH): At pH levels below its pKa, the herbicide exists predominantly in its neutral, molecular form. This form is less water-soluble and more readily adsorbs to soil colloids, particularly organic matter[4]. While this reduces its immediate bioavailability for plant uptake and microbial degradation, it accelerates its breakdown through chemical hydrolysis. The degradation of this compound is faster under acidic conditions[1][5]. For instance, its persistence at 45°C increased from 2.1 days at pH 5 to 33 days at pH 7[6].

  • In Alkaline Soils (High pH): At pH levels above its pKa, the herbicide becomes ionized (anionic). This negatively charged form is repelled by the negatively charged surfaces of most soil clays and organic matter[1]. Consequently, it remains in the soil solution, leading to higher solubility, increased mobility (leaching potential), and greater bioavailability for plant uptake and microbial degradation[1][5][7][8]. However, chemical hydrolysis is much slower in neutral to alkaline conditions[3][7].

Q2: What is the role of soil organic matter in this compound's efficacy?

A2: Soil organic matter (SOM) content is inversely related to the biological activity of this compound[9]. Higher SOM content leads to increased adsorption of the herbicide, which reduces its concentration in the soil solution and, therefore, its bioavailability for weed uptake[3][9]. This can significantly decrease the herbicide's phytotoxicity[8][9][10]. For example, one study noted a 56% reduction in the dry weight of a bioassay plant in sandy soil, whereas a similar concentration in soil with 100% organic matter had no effect[9].

Q3: Why am I observing reduced herbicide efficacy in my field trials?

A3: Reduced efficacy is often linked to soil properties.

  • High Organic Matter: If your soil has a high percentage of organic matter, the herbicide may be strongly adsorbed, preventing it from being taken up by the target weeds[9].

  • High pH (Alkaline Soil): While bioavailability is higher in alkaline soils, increased mobility can cause the herbicide to leach below the root zone of target weeds, especially after rainfall[7][9].

  • Acidic Soil (Low pH): In acidic soils, the herbicide is more strongly adsorbed and undergoes faster chemical hydrolysis, which can reduce the concentration available for weed control over time[1][6].

Q4: How long does this compound persist in the soil?

A4: Persistence, often measured by half-life (DT50), is highly variable and depends on soil pH, temperature, moisture, and microbial activity[1][6][11]. Degradation is rapid in acidic, warm, and moist soils. Reported half-life values can range from as short as 6.3 days to over 30 days depending on the specific conditions[6][8][10][12]. In one study, approximately 90% of the applied this compound dissipated within 15 days in an acidic soil (pH 5.2)[1].

Data Summary Tables

Table 1: Effect of Soil pH on this compound Properties

Soil pH RangePredominant Herbicide FormAdsorption to SoilMobility & LeachingDegradation PathwayBioavailability
Acidic (< 5.0) Molecular (Neutral)Higher[4]LowerRapid Chemical Hydrolysis[1][6]Lower
Neutral to Alkaline (> 6.0) Anionic (Negative Charge)Lower[1]Higher[5][7]Slower Hydrolysis, Microbial Degradation[7]Higher[8][10]

Table 2: Effect of Soil Organic Matter (OM) on this compound Bioavailability

Soil Organic MatterAdsorption (Kd / Kf)Phytotoxicity / EfficacyLeaching PotentialReference Finding
Low LowHighHigh[9]In sandy soil, a 1.0 g/ha application caused a 56% reduction in plant dry weight[9].
High High[3]Low[8][9][10]Low[9]In soil with 100% organic matter, the same concentration did not affect plant weight[9].

Troubleshooting Guide

Issue: Inconsistent results in soil adsorption experiments.

  • Potential Cause 1: Fluctuating pH. The adsorption of this compound is highly sensitive to pH[13][14]. Small variations in pH between samples can lead to significant differences in adsorption.

    • Solution: Use a buffer solution (e.g., 0.02 M CaCl2) to maintain a constant pH throughout the experiment[15]. Measure and record the final pH of the equilibrium solution for every sample.

  • Potential Cause 2: Incorrect Soil-to-Solution Ratio. This ratio affects the equilibrium concentration and the calculated adsorption coefficient.

    • Solution: Maintain a consistent and documented soil-to-solution ratio for all assays. A common ratio is 1:2 (e.g., 5 g of soil to 10 mL of solution)[15].

  • Potential Cause 3: Insufficient Equilibration Time. If the mixture is not shaken for long enough, the adsorption process may not reach equilibrium, leading to an underestimation of the amount adsorbed.

    • Solution: Ensure samples are shaken for an adequate period. A 24-hour equilibration time is a common standard[15].

Experimental Protocols

Protocol: Determining this compound Adsorption using the Batch Equilibrium Method

This method is used to determine the sorption coefficient (Kd or Kf) of this compound in different soils.

Materials:

  • Air-dried soil, passed through a 2 mm sieve.

  • Analytical grade this compound.

  • 0.02 M CaCl2 solution (as background electrolyte).

  • Centrifuge tubes (e.g., 50 mL).

  • Mechanical shaker.

  • High-speed centrifuge.

  • Analytical instrument for quantification (e.g., HPLC).

  • Solutions of NaOH or HCl for pH adjustment.

Procedure:

  • Soil Preparation: Weigh a precise amount of soil (e.g., 5.0 g) into each centrifuge tube[15].

  • Solution Preparation: Prepare a series of this compound solutions of known concentrations (e.g., 0.5 to 60 mg L⁻¹) using the 0.02 M CaCl2 solution[15].

  • Incubation: Add a fixed volume of a herbicide solution (e.g., 10 mL) to each tube. Include a blank sample containing only soil and the CaCl2 solution[15].

  • pH Adjustment: Shake the tubes briefly (e.g., 15 minutes) and adjust the pH of the slurry to the desired level (e.g., pH 6.0) using dilute NaOH or HCl[15].

  • Equilibration: Place the tubes on a mechanical shaker and agitate for 24 hours at a constant temperature (e.g., 25 °C) to allow the system to reach equilibrium[15].

  • Separation: Centrifuge the tubes at high speed (e.g., 1700 g for 30 minutes) to separate the soil from the supernatant[15].

  • Analysis: Carefully withdraw the supernatant and analyze the concentration of this compound remaining in the solution using a suitable analytical method like HPLC.

  • Calculation: Calculate the amount of herbicide adsorbed by the soil as the difference between the initial and final concentrations in the solution[15]. The data can then be fitted to adsorption models like the Freundlich isotherm[13][16].

Visualizations

G Logical Relationship: Effect of Soil pH on this compound (MM) Bioavailability cluster_low_ph Low pH (Acidic Soil) cluster_high_ph High pH (Alkaline Soil) MM_Neutral MM in Neutral Form Adsorption Increased Adsorption to Soil Colloids MM_Neutral->Adsorption Hydrolysis Accelerated Chemical Hydrolysis MM_Neutral->Hydrolysis Low_Bio Reduced Bioavailability & Mobility Adsorption->Low_Bio MM_Anionic MM in Anionic Form Repulsion Repulsion from Soil Colloids MM_Anionic->Repulsion High_Bio Increased Bioavailability & Mobility Repulsion->High_Bio MM This compound in Soil MM->MM_Neutral pH < pKa MM->MM_Anionic pH > pKa

Caption: Influence of soil pH on the chemical form and behavior of this compound.

G Experimental Workflow: Batch Sorption Study Start Start PrepSoil 1. Weigh Soil into Tubes Start->PrepSoil PrepSol 2. Prepare Herbicide Concentrations PrepSoil->PrepSol Incubate 3. Add Solution to Soil & Adjust pH PrepSol->Incubate Equilibrate 4. Shake for 24h at Constant Temp Incubate->Equilibrate Separate 5. Centrifuge to Separate Phases Equilibrate->Separate Analyze 6. Analyze Supernatant (e.g., HPLC) Separate->Analyze Calculate 7. Calculate Adsorbed Amount & Fit Isotherm Analyze->Calculate End End Calculate->End

Caption: Step-by-step workflow for a batch equilibrium sorption experiment.

References

Technical Support Center: Degradation Kinetics of Metsulfuron-methyl in Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation kinetics of Metsulfuron-methyl in various soil types.

Frequently Asked Questions (FAQs)

Q1: What is the typical degradation pattern of this compound in soil?

This compound degradation in soil generally follows first-order kinetics.[1][2] This means the rate of degradation is proportional to the concentration of the herbicide. The dissipation is often rapid initially, with over 90% of the applied amount degrading within the first 15 days under certain conditions.[1]

Q2: What are the primary factors influencing the degradation rate of this compound?

The degradation of this compound is significantly influenced by several soil and environmental factors:

  • Soil pH: This is a critical factor. Degradation is faster in acidic soils and slower in alkaline soils.[1][3][4] This is due to the chemical hydrolysis of the sulfonylurea bridge, which is more rapid at lower pH.[4][5]

  • Soil Temperature: Higher temperatures generally accelerate the degradation process.[1][3][4]

  • Soil Moisture: Increased soil moisture content promotes faster degradation.[1][3]

  • Microbial Activity: Soil microorganisms play a crucial role in the degradation of this compound.[1][4] Higher microbial activity leads to a faster dissipation rate.[1] In sterile soil, the degradation is significantly slower than in non-sterile soil.[2][4]

  • Organic Matter: The organic matter content in the soil can also affect the mobility and degradation of sulfonylurea herbicides.[6]

Q3: What are the main degradation pathways of this compound in soil?

The degradation of this compound in soil occurs through two primary pathways:

  • Chemical Hydrolysis: This process involves the cleavage of the sulfonylurea bridge and is highly dependent on soil pH, being more rapid in acidic conditions.[1][4][5]

  • Microbial Degradation: Soil microorganisms contribute significantly to the breakdown of the herbicide.[1][4] This can involve processes like O-demethylation and the opening of the triazine ring.[4][5]

Q4: What is the expected half-life of this compound in soil?

The half-life of this compound can vary widely depending on the soil type and environmental conditions. Reported half-life values range from a few days to several months.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Slower than expected degradation rate High soil pH: this compound is more persistent in alkaline soils.[3][7]1. Measure and record the pH of your soil samples. 2. If conducting a laboratory study, consider using soils with a range of pH values to understand its effect. 3. When comparing results, ensure soil pH is a controlled variable.
Low soil temperature or moisture: Degradation is slower at lower temperatures and in drier soils.[3][4]1. Monitor and control the temperature and moisture content of your incubation setup. 2. Ensure consistent conditions across all experimental units.
Low microbial activity: Reduced microbial populations will slow down the biological degradation pathway.1. If using sterilized soil as a control, the slower degradation is expected. 2. For non-sterile soils, consider the handling and storage of the soil as prolonged or improper storage can reduce microbial biomass and alter the microbial community.[8]
Inconsistent results between replicates Non-homogenous soil samples: Variations in soil properties (pH, organic matter) within your samples.1. Thoroughly mix and sieve the soil before starting the experiment to ensure homogeneity. 2. Collect composite soil samples from the field to get a representative sample.
Inaccurate herbicide application: Uneven distribution of this compound in the soil samples.1. Use a precise application method, such as a calibrated sprayer for field plots or spiking with a solution in laboratory studies, followed by thorough mixing.
Analytical errors: Issues with the extraction or quantification method (e.g., HPLC).1. Validate your analytical method, including recovery studies at different fortification levels.[1] 2. Ensure proper calibration of the analytical instrument.
No degradation observed Use of sterilized soil: Microbial degradation is a key pathway.1. This is an expected result for a sterilized control and helps to differentiate between chemical and biological degradation.[2][4]
Analytical method not sensitive enough: The concentration of this compound may be below the limit of detection of your method.1. Check the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method. 2. If necessary, concentrate the sample extract or use a more sensitive detector.

Data Presentation

Table 1: Half-life of this compound in Different Soil Types and Conditions

Soil Type pH Application Rate Half-life (days) Reference
Not Specified (Acidic)5.22 g/ha3.54 - 3.76[1]
4 g/ha4.93 - 5.19[1]
8 g/ha5.90 - 6.40[1]
Oil Palm Plantation Soil4.1315 g a.i./ha6.3[2]
30 g a.i./ha7.9[2]
Non-sterile Soil (Lab)Not SpecifiedNot Specified12 - 14[2]
Sterile Soil (Lab)Not SpecifiedNot Specified19 - 23[2]
Non-sterile Soil (Lab)AcidicNot Specified13[4]
Sterile Soil (Lab)AcidicNot Specified31[4]
ClayNot SpecifiedNot Specified178[9]
Sandy LoamNot SpecifiedNot Specified102[9]
Clay LoamNot SpecifiedNot Specified14 - 105[9]
Silty LoamNot SpecifiedNot Specified120 - 180[9]
Alluvial, Coastal Saline, LateriteNot SpecifiedNot Specified10.75 - 13.94[10]
Trevino Soil (Fresh)Not SpecifiedNot Specified45[8]
Trevino Soil (Stored)Not SpecifiedNot Specified63[8]
Fargo Soil (Fresh)Not SpecifiedNot Specified23[8]
Fargo Soil (Stored)Not SpecifiedNot Specified29[8]

Experimental Protocols

Key Experiment: Laboratory Soil Incubation Study to Determine Degradation Kinetics

Objective: To determine the degradation rate and half-life of this compound in a specific soil type under controlled laboratory conditions.

Materials:

  • Fresh soil samples, sieved (e.g., 2 mm mesh)

  • Analytical grade this compound

  • Solvents for stock solution and extraction (e.g., acetonitrile, methanol)

  • Incubator with temperature control

  • Glass jars or flasks for incubation

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS/MS)

  • Solid Phase Extraction (SPE) cartridges for sample cleanup (if necessary)

  • Standard laboratory glassware and equipment

Methodology:

  • Soil Characterization: Before starting the experiment, characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.

  • Preparation of Fortified Soil:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Add a known amount of the stock solution to a pre-weighed amount of soil to achieve the desired concentration.

    • Thoroughly mix the soil to ensure uniform distribution of the herbicide. It is advisable to let the solvent evaporate in a fume hood before starting the incubation.

  • Incubation:

    • Transfer the fortified soil samples into incubation vessels.

    • Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity).[10]

    • Place the vessels in an incubator at a constant temperature (e.g., 30°C).[10]

    • Maintain the soil moisture throughout the experiment by periodically adding deionized water.

  • Sampling:

    • Collect soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 30, 45, and 60 days after application).[1]

    • Store the samples frozen until analysis to prevent further degradation.

  • Extraction and Cleanup:

    • Extract this compound from the soil samples using an appropriate solvent (e.g., acetonitrile).

    • The extract may need to be cleaned up using techniques like Solid Phase Extraction (SPE) to remove interfering substances.

  • Quantification:

    • Analyze the cleaned-up extracts using HPLC.[1]

    • Develop a calibration curve using standard solutions of this compound to quantify the concentration in the soil samples.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • To determine if the degradation follows first-order kinetics, plot the natural logarithm of the concentration versus time. A linear plot indicates first-order kinetics.[1]

    • Calculate the degradation rate constant (k) from the slope of the regression line.

    • Calculate the half-life (DT50) using the formula: DT50 = 0.693 / k.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing soil_collection Soil Collection & Sieving soil_characterization Soil Characterization (pH, OM, etc.) soil_collection->soil_characterization fortification Fortification with This compound soil_collection->fortification incubation Controlled Incubation (Temp & Moisture) fortification->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup hplc HPLC Quantification cleanup->hplc kinetics Kinetic Modeling hplc->kinetics half_life Half-life Calculation kinetics->half_life degradation_pathways cluster_factors Influencing Factors metsulfuron This compound hydrolysis Chemical Hydrolysis (Sulfonylurea Bridge Cleavage) metsulfuron->hydrolysis microbial_deg Microbial Degradation (e.g., O-demethylation) metsulfuron->microbial_deg ph Soil pH ph->hydrolysis temp Temperature temp->hydrolysis temp->microbial_deg moisture Moisture moisture->hydrolysis moisture->microbial_deg microbes Microbial Activity microbes->microbial_deg degradation_products Degradation Products hydrolysis->degradation_products microbial_deg->degradation_products

References

Technical Support Center: Enhancing the Rainfastness of Metsulfuron-methyl Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and formulation development professionals. This resource provides in-depth guidance on improving the rainfastness of Metsulfuron-methyl herbicide formulations. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is rainfastness and why is it critical for this compound efficacy?

A1: Rainfastness is the ability of a herbicide to resist being washed off a plant's foliage by rainfall or irrigation. For a systemic herbicide like this compound, which needs to be absorbed by the plant to be effective, a sufficient rain-free period after application is crucial. If the product is washed off before adequate absorption, weed control can be significantly reduced, potentially requiring re-application and increasing costs.

Q2: What is the typical rainfast period for a standard this compound formulation?

A2: Generally, standard formulations of this compound require a rain-free period of 4 to 6 hours after application to become fully effective.[1] However, this can vary depending on the specific formulation (e.g., Water Dispersible Granules - WDG), environmental conditions, and the weed species being targeted.

Q3: How does rainfall intensity and duration affect the washoff of this compound?

A3: The amount of herbicide washed off is more dependent on the total rainfall volume than the duration.[2] A short, intense downpour can remove more of the active ingredient than a prolonged period of light drizzle. Heavy rainfall (e.g., 2 inches or more) within 24 hours of application will likely necessitate a re-application.[3]

Q4: My experiment shows poor efficacy of this compound after a rainfall event. What could be the cause?

A4: Reduced efficacy after rain is likely due to the herbicide being washed off before it could be sufficiently absorbed by the weed. Key factors to consider are the length of the rain-free period and the intensity of the rainfall. If the rain-free period was shorter than the recommended 4-6 hours and the rainfall was moderate to heavy, significant washoff may have occurred.[2][4]

Q5: How can I improve the rainfastness of my this compound formulation?

A5: The most effective way to enhance rainfastness is by incorporating adjuvants into your spray mixture. Adjuvants are additives that can improve the performance of herbicides by increasing spray droplet retention, spreading on the leaf surface, and penetration into the plant tissue.[5][6][7]

Q6: What types of adjuvants are most effective for enhancing the rainfastness of this compound?

A6: Several types of adjuvants can improve rainfastness:

  • Non-ionic Surfactants (NIS): These reduce the surface tension of spray droplets, allowing for better spreading and coverage on the leaf surface.[5]

  • Crop Oil Concentrates (COC): These petroleum-based oils can help penetrate the waxy cuticle of leaves and are effective for herbicides targeting grasses.[1][5]

  • Methylated Seed Oils (MSO): Derived from vegetable oils, MSOs are particularly effective at penetrating the leaf cuticle, especially under stressful environmental conditions for the weeds.[1][6] They are often more effective than COCs for systemic herbicides.[1]

Q7: I am seeing inconsistent results in my rainfastness experiments. What are the common sources of variability?

A7: Inconsistent results can stem from several factors:

  • Variable Rainfall Simulation: Ensure your rainfall simulator is calibrated to deliver a consistent rainfall intensity and droplet size across all replicates.

  • Plant Variability: Use plants of a uniform growth stage and size. Ensure consistent growing conditions (light, temperature, humidity) before and after treatment.

  • Application Technique: Use a laboratory spray chamber to ensure uniform and consistent application of the herbicide formulation.

Data on Adjuvant Impact on Herbicide Performance

The following tables summarize the expected impact of adjuvants on herbicide efficacy and rainfastness. While specific data for this compound is limited, the principles demonstrated with other sulfonylurea and systemic herbicides are applicable.

Table 1: Hypothetical Rainfastness of this compound with a Simulated Rainfall of 20 mm/hr for 30 minutes

Rain-Free Period (Hours)FormulationAdjuvantExpected Weed Control (%)
160% WDGNone40 - 50
160% WDGNon-ionic Surfactant (0.25% v/v)55 - 65
160% WDGMethylated Seed Oil (1% v/v)65 - 75
460% WDGNone80 - 90
460% WDGNon-ionic Surfactant (0.25% v/v)> 90
460% WDGMethylated Seed Oil (1% v/v)> 95
> 24 (No Rain)60% WDGNone100

Table 2: Comparison of Adjuvant Types on the Efficacy of a Sulfonylurea Herbicide

Adjuvant TypeConcentration (% v/v)Weed SpeciesEfficacy Improvement over Herbicide Alone (%)
Non-ionic Surfactant0.2Chenopodium album15 - 25
Cationic Surfactant0.2Chenopodium album20 - 30
Crop Oil Concentrate0.5Amaranthus retroflexus5 - 15
Methylated Seed Oil1.0Amaranthus retroflexus25 - 35

Note: The data in these tables are illustrative and based on general principles of herbicide-adjuvant interactions. Actual results may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Evaluating the Rainfastness of this compound Using a Rainfall Simulator

Objective: To determine the minimum rain-free period required for a this compound formulation to achieve effective weed control after a simulated rainfall event.

Materials:

  • This compound formulation (e.g., 60% WDG)

  • Selected adjuvant(s)

  • Test weed species grown in uniform pots (e.g., Sinapis arvensis)

  • Laboratory spray chamber

  • Rainfall simulator with adjustable intensity and duration

Methodology:

  • Plant Preparation: Grow test weeds to a consistent growth stage (e.g., 2-4 true leaves).

  • Herbicide Application: Prepare the herbicide solution with and without the test adjuvant(s) according to the desired concentrations. Apply the herbicide uniformly to the plants using a laboratory spray chamber. Include an untreated control group.

  • Rain-Free Intervals: Divide the treated plants into groups, with each group representing a different rain-free period (e.g., 1, 2, 4, 6, and 24 hours) after herbicide application.

  • Simulated Rainfall: At the end of each designated rain-free period, subject the corresponding group of plants to a standardized simulated rainfall event (e.g., 20 mm/hr for 30 minutes).

  • Growth and Evaluation: Transfer the plants to a greenhouse and maintain optimal growing conditions. After a set period (e.g., 14-21 days), visually assess weed control efficacy or measure biomass reduction compared to the untreated control.

Protocol 2: Quantifying this compound Wash-off from Leaf Surfaces

Objective: To determine the percentage of this compound active ingredient washed off from leaf surfaces by a simulated rainfall event.

Materials:

  • This compound formulation

  • Adjuvant(s)

  • Test plants with suitable leaf surfaces

  • Rainfall simulator

  • Leaf washing solution (e.g., 10% ethanol in water)[8]

  • Analytical instrumentation (e.g., LC-MS/MS) for quantifying this compound

Methodology:

  • Application: Apply the this compound formulation to the test plants as described in Protocol 1. Allow the spray deposit to dry completely (typically 1-2 hours).

  • Pre-Rainfall Sampling: For a subset of plants, collect leaf samples (e.g., leaf discs or whole leaves) to determine the initial amount of herbicide deposited.

  • Simulated Rainfall: Subject the remaining treated plants to a simulated rainfall event as described in Protocol 1.

  • Post-Rainfall Sampling: After the rainfall, allow the plants to dry, then collect leaf samples.

  • Leaf Washing and Extraction: Wash the collected leaf samples with a standardized procedure to remove the unabsorbed herbicide from the surface. A common method is a double or triple rinse with a 10% ethanol solution.[8]

  • Analysis: Quantify the amount of this compound in the leaf wash solutions from both pre- and post-rainfall samples using a validated analytical method like LC-MS/MS.

  • Calculation: Calculate the percentage of this compound washed off using the following formula: % Wash-off = [1 - (Amount post-rain / Amount pre-rain)] * 100

Visualizations

Rainfastness_Experimental_Workflow cluster_prep Preparation cluster_app Application & Drying cluster_rain Rainfall Simulation cluster_eval Evaluation A Grow Test Plants to Uniform Stage C Apply Formulation in Spray Chamber A->C B Prepare Herbicide Formulations (with and without adjuvants) B->C D Allow Spray Deposit to Dry C->D E Divide into Rain-Free Interval Groups D->E F Apply Simulated Rainfall E->F G Grow Plants in Greenhouse F->G I Quantify Wash-off (LC-MS/MS) F->I For Wash-off Quantification H Assess Efficacy (Visual/Biomass) G->H

References

Validation & Comparative

Comparative Efficacy of Metsulfuron-methyl and Chlorsulfuron on Broadleaf Weeds: A Scientific Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal efficacy of Metsulfuron-methyl and Chlorsulfuron, two widely used sulfonylurea herbicides for the control of broadleaf weeds. The information presented is collated from various scientific studies to assist researchers and professionals in understanding the nuances of their performance.

Overview of Active Ingredients

This compound and Chlorsulfuron are both selective, systemic herbicides that belong to the sulfonylurea chemical family.[1][2] They are effective at low use rates and are primarily used for post-emergence control of a wide range of broadleaf weeds in various crops, including cereals like wheat and barley, as well as in pastures and non-crop areas.[3][4][5]

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

The primary mode of action for both this compound and Chlorsulfuron is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and cell division in plants. By blocking ALS, these herbicides halt the growth of susceptible weeds, leading to chlorosis, necrosis, and eventual death.[1]

cluster_0 Herbicide Action This compound This compound ALS Enzyme ALS Enzyme This compound->ALS Enzyme Inhibits Chlorsulfuron Chlorsulfuron Chlorsulfuron->ALS Enzyme Inhibits Branched-Chain Amino Acid Synthesis Branched-Chain Amino Acid Synthesis ALS Enzyme->Branched-Chain Amino Acid Synthesis Catalyzes Protein Synthesis & Cell Division Protein Synthesis & Cell Division Branched-Chain Amino Acid Synthesis->Protein Synthesis & Cell Division Weed Growth Inhibition & Death Weed Growth Inhibition & Death Protein Synthesis & Cell Division->Weed Growth Inhibition & Death Leads to

Shared signaling pathway of this compound and Chlorsulfuron.

Comparative Efficacy Data

The following tables summarize the efficacy of this compound and Chlorsulfuron on various broadleaf weeds based on available experimental data. It is important to note that direct comparative studies under identical conditions are limited in the public domain. The data presented here is compiled from multiple sources and should be interpreted with consideration of varying experimental parameters.

Table 1: Efficacy of this compound on Broadleaf Weeds

Broadleaf Weed SpeciesApplication Rate (g a.i./ha)Weed Control Efficiency (%)Reference
Chenopodium album4High[6]
Rumex dentatus4High[6]
Melilotus spp.4High[6]
Lathyrus aphaca4High[6]
Predominant Broadleaf Weeds (in transplanted rice)887.9[7]
Thistles10-20Effective Suppression[3]
Dandelion10-20Effective Suppression[3]
Pigweed10-20Effective Suppression[3]

Table 2: Efficacy of Chlorsulfuron on Broadleaf Weeds

Broadleaf Weed SpeciesApplication Rate (g a.i./ha)Weed Control Efficiency (%)Reference
Wild MustardNot Specified>90
PigweedNot SpecifiedEffective Control[1]
Shepherd's purseNot SpecifiedEffective Control[2]
ChickweedNot SpecifiedResistance noted in some regions[2]
Puncturevine18-35Complete Control[8]
Redroot pigweed18-35Complete Control[8]

Experimental Protocols for Herbicide Efficacy Trials

The following outlines a generalized experimental protocol for conducting field trials to compare the efficacy of herbicides like this compound and Chlorsulfuron on broadleaf weeds.

1. Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with a minimum of three to four replications.

  • Plot Size: Standardized plot sizes (e.g., 5m x 3m) with buffer zones to prevent spray drift between plots.

  • Treatments:

    • Untreated control (weedy check).

    • This compound at various application rates (e.g., 4, 6, 8 g a.i./ha).

    • Chlorsulfuron at various application rates (e.g., 15, 20, 25 g a.i./ha).

    • A standard herbicide treatment for comparison.

2. Application:

  • Timing: Post-emergence application when broadleaf weeds are at the 2-4 leaf stage and actively growing.

  • Equipment: Calibrated backpack sprayer with a flat fan nozzle to ensure uniform coverage.

  • Spray Volume: Standardized spray volume (e.g., 200-400 L/ha).

  • Adjuvants: A non-ionic surfactant is often recommended to be mixed with sulfonylurea herbicides to improve efficacy.

3. Data Collection:

  • Weed Density: Weed counts per unit area (e.g., per square meter) before and at set intervals after application (e.g., 15, 30, and 60 days after treatment).

  • Weed Biomass: Collection of above-ground weed biomass from a designated area within each plot at set intervals. Samples are oven-dried to a constant weight.

  • Visual Assessment: Visual rating of weed control on a percentage scale (0% = no control, 100% = complete control) at regular intervals.

  • Crop Phytotoxicity: Visual assessment of any crop injury (e.g., stunting, chlorosis) at regular intervals.

4. Data Analysis:

  • Weed density and biomass data are typically subjected to Analysis of Variance (ANOVA).

  • Weed Control Efficiency (%) is calculated using the formula: [(Dry weight of weeds in control plots - Dry weight of weeds in treated plots) / Dry weight of weeds in control plots] x 100.

cluster_1 Experimental Workflow Site_Selection Site Selection & Plot Layout (RCBD) Pre_Treatment_Assessment Pre-Treatment Weed Assessment Site_Selection->Pre_Treatment_Assessment Herbicide_Application Herbicide Application (this compound vs. Chlorsulfuron) Pre_Treatment_Assessment->Herbicide_Application Post_Treatment_Data_Collection Post-Treatment Data Collection (Density, Biomass, Visual) Herbicide_Application->Post_Treatment_Data_Collection Data_Analysis Data Analysis (ANOVA, WCE%) Post_Treatment_Data_Collection->Data_Analysis Results_Interpretation Results Interpretation & Comparative Efficacy Report Data_Analysis->Results_Interpretation

Generalized workflow for herbicide efficacy trials.

Conclusion

Both this compound and Chlorsulfuron are highly effective herbicides for the control of a broad spectrum of broadleaf weeds. Their shared mode of action as ALS inhibitors makes them potent at low application rates. Based on the available data, this compound has demonstrated high efficacy against weeds such as Chenopodium album, Rumex dentatus, and Melilotus spp. at rates as low as 4 g a.i./ha.[6] Chlorsulfuron has shown excellent control of weeds like wild mustard and puncturevine.[8]

The choice between these two herbicides may depend on the specific weed spectrum present, crop rotation plans, and environmental conditions. For a definitive comparison of their efficacy on a particular weed species, it is recommended to conduct site-specific field trials following a robust experimental protocol as outlined in this guide. Researchers should also be mindful of the potential for herbicide resistance development with the repeated use of ALS inhibitors and incorporate resistance management strategies into their research and recommendations.[2]

References

A Comparative Guide to the Detection of Metsulfuron-methyl: ELISA and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of an Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of Metsulfuron-methyl with other analytical techniques. The information presented is intended to assist researchers in selecting the most appropriate method for their specific needs, supported by experimental data and detailed protocols.

Performance Comparison of this compound Detection Methods

The selection of an appropriate analytical method for the detection of this compound depends on various factors, including the required sensitivity, the sample matrix, available equipment, and the desired throughput. This section compares the performance of a competitive ELISA with High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and bioassays.

ParameterCompetitive ELISAHPLCGC-MSBioassay (Lentil)
Principle Antigen-antibody bindingChromatographic separationChromatographic separation and mass analysisInhibition of plant growth
Limit of Detection (LOD) 40 ng/L[1]5.9 ng/L - 1.0 µg/L[2]0.1 µg/mL[3][4]Detectable up to 30 days post-application[5][6]
Limit of Quantification (LOQ) Not explicitly stated0.2 µg/kg - 5.0 ng/g[7][8]0.2 µg/g[3][4][5]Not applicable
Recovery Not explicitly stated73-97%[2]>70%[3][4][5]Not applicable
Analysis Time RapidRelatively longerLonger due to derivatizationSeveral days
Specificity Can exhibit cross-reactivityHighHighNon-specific
Sample Matrix Water, Soil, Food[1]Water, Soil, Formulations[2][9]Soil[3][4]Soil[5][6]
Key Advantages High throughput, cost-effective, simpleHigh accuracy and precisionHigh sensitivity and structural confirmationIndicates bioavailability and phytotoxicity
Key Disadvantages Potential for cross-reactivityRequires expensive equipment and skilled personnelRequires derivatization step due to thermal instability of this compound[3][4]Long incubation time, influenced by environmental factors

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. This section outlines the key experimental protocols for the development and validation of a this compound ELISA, as well as for its detection by HPLC and GC-MS.

Development and Validation of a Competitive Indirect ELISA

This protocol describes the fundamental steps for developing and validating a competitive indirect ELISA for this compound.

1. Hapten Synthesis and Conjugation:

  • This compound, being a small molecule, is not immunogenic on its own. Therefore, a hapten (a molecule that mimics a key part of the this compound structure) is synthesized.

  • The hapten is then conjugated to a carrier protein, such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA), to create an immunogen that can elicit an antibody response.

2. Antibody Production:

  • The immunogen is injected into a host animal (e.g., rabbit or mouse) to produce polyclonal or monoclonal antibodies, respectively.

  • The resulting antibodies are then purified and characterized for their specificity and affinity to this compound.

3. ELISA Plate Coating:

  • Microtiter plates are coated with a coating antigen, which is typically the this compound hapten conjugated to a different carrier protein than the one used for immunization (e.g., OVA if BSA was used for immunization).

4. Competitive Reaction:

  • A mixture of the anti-Metsulfuron-methyl antibody and the sample (or standard) is added to the coated wells.

  • Free this compound in the sample competes with the coating antigen for binding to the limited number of antibody binding sites.

5. Detection:

  • A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary antibody is added.

  • A substrate for the enzyme is then added, which produces a colored product.

6. Data Analysis:

  • The intensity of the color is measured using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.

  • A standard curve is generated using known concentrations of this compound, and the concentration in the unknown samples is determined by interpolating from this curve.

7. Validation Parameters:

  • Sensitivity (IC50): The concentration of this compound that causes 50% inhibition of antibody binding.

  • Limit of Detection (LOD): The lowest concentration of this compound that can be reliably distinguished from a blank sample.

  • Specificity (Cross-Reactivity): The ability of the antibody to distinguish this compound from other structurally related compounds. A study showed that an anti-Metsulfuron-methyl antibody had about 10% cross-reactivity with triasulfuron.[1]

  • Accuracy and Precision: Determined by spike and recovery experiments in different matrices.

HPLC Method for this compound Detection

This protocol outlines a common reverse-phase HPLC method for the quantification of this compound.

1. Sample Preparation:

  • Soil: Soil samples are extracted by shaking with deionized water, followed by centrifugation.[2] The supernatant is then filtered.

  • Water: Water samples are passed through a C18 solid-phase extraction (SPE) cartridge, and the retained herbicides are eluted with acidified methanol.[2]

2. Chromatographic Conditions:

  • Column: C8 or C18 reverse-phase column.[9][10]

  • Mobile Phase: A mixture of water and acetonitrile (e.g., 65:35 v/v), with the pH adjusted to 3 with phosphoric acid.[9][10]

  • Detection: UV detection at 254 nm.[9][10]

  • Flow Rate: Typically around 1 mL/min.

3. Quantification:

  • A calibration curve is constructed by injecting standard solutions of this compound at different concentrations.

  • The concentration of this compound in the samples is determined by comparing their peak areas to the calibration curve.

GC-MS Method for this compound Detection

Due to the thermal instability of this compound, a derivatization step is required for its analysis by Gas Chromatography.

1. Sample Preparation and Derivatization:

  • This compound is extracted from the sample matrix (e.g., soil) using an appropriate solvent.

  • The extracted herbicide is then derivatized to a more volatile and thermally stable compound. A common method is methylation using diazomethane to form a dimethyl derivative.[3][4]

2. GC-MS Conditions:

  • Column: A suitable capillary column for pesticide analysis.

  • Carrier Gas: Helium.

  • Temperature Program: An optimized temperature gradient is used to separate the derivatized analyte from other components.

  • Mass Spectrometry: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

3. Quantification:

  • Quantification is achieved by comparing the peak area of the derivatized this compound in the sample to a calibration curve prepared from derivatized standards.

Visualizing the Methodologies

To further clarify the experimental workflows and principles, the following diagrams are provided.

ELISA_Principle cluster_coating 1. Coating cluster_competition 2. Competitive Binding cluster_detection 3. Detection & Signal Coating Coating Antigen (Hapten-Protein) is immobilized on the microplate well. Competition Antibody, Sample (containing this compound), and Standards are added to the well. Free this compound and coated antigen compete for antibody binding. Antibody Anti-Metsulfuron-methyl Antibody Antibody->Competition MM This compound (in sample) MM->Competition Secondary_Ab Enzyme-labeled Secondary Antibody is added, which binds to the primary antibody. Substrate Substrate is added, and the enzyme catalyzes a color change. Secondary_Ab->Substrate Signal Signal is measured. (Inversely proportional to This compound concentration) Substrate->Signal ELISA_Development_Workflow cluster_development Assay Development cluster_validation Assay Validation cluster_application Application Hapten Hapten Synthesis & Protein Conjugation Immunization Immunization & Antibody Production Hapten->Immunization Screening Antibody Screening & Characterization Immunization->Screening Optimization Assay Optimization (e.g., concentrations, buffers) Screening->Optimization Sensitivity Sensitivity (IC50) & LOD Determination Optimization->Sensitivity Specificity Specificity & Cross-Reactivity Testing Sensitivity->Specificity Precision Precision (Intra- & Inter-Assay) Specificity->Precision Accuracy Accuracy (Spike & Recovery) Precision->Accuracy Matrix Matrix Effect Evaluation Accuracy->Matrix Sample_Analysis Sample Analysis Matrix->Sample_Analysis

References

A Comparative Guide to the Validation of Analytical Methods for Metsulfuron-methyl in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of Metsulfuron-methyl in various water matrices. It is intended for researchers, scientists, and professionals in drug development and environmental monitoring. The guide details experimental protocols and presents performance data to aid in the selection of the most appropriate analytical method.

Introduction to this compound Analysis

This compound is a sulfonylurea herbicide used for broadleaf weed control. Its presence in water sources is a potential environmental and health concern, necessitating sensitive and reliable analytical methods for its detection and quantification.[1][2] The most common analytical techniques for pesticide residue analysis in water are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.[1][3][4] For sulfonylurea herbicides like this compound, which can be thermally unstable, High-Performance Liquid Chromatography (HPLC) coupled with either a UV detector or a tandem mass spectrometer (MS/MS) is a prevalent and effective approach.[5][6][7]

Comparative Analysis of Validated Methods

This section compares the performance of two primary analytical methods for this compound in water: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Performance Characteristics

The following table summarizes the key validation parameters for each method based on published data.

ParameterHPLC-UV MethodLC-MS/MS Method
Limit of Quantification (LOQ) 0.1 µg/L[5]0.005 µg/L - 0.050 µg/L[8][9]
Limit of Detection (LOD) Not consistently reported0.02 µg/L[8]
Linearity (Correlation Coefficient) > 0.995[9]> 0.995[2][9]
Mean Recovery (%) 85 - 106%[5]70 - 120%[8][9]
Relative Standard Deviation (RSD) ≤ 20%[5]≤ 20%[8][9]
Methodological Overview

The general workflow for the analysis of this compound in water samples involves sample preparation followed by instrumental analysis. The diagram below illustrates a typical experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_detection Detection Methods cluster_data Data Analysis WaterSample Water Sample Collection pH_Adjust pH Adjustment (to pH 2.5-4) WaterSample->pH_Adjust SPE Solid Phase Extraction (SPE) (e.g., C18 or NH2/C18 Cartridge) pH_Adjust->SPE Elution Elution with Organic Solvent (e.g., Methanol, Acetonitrile/Water) SPE->Elution Concentration Concentration/Reconstitution Elution->Concentration HPLC HPLC Separation (Reversed-Phase C8 or C18) Concentration->HPLC Detection Detection HPLC->Detection UV UV Detector (e.g., 254 nm) Detection->UV MSMS Tandem Mass Spectrometer (LC-MS/MS) Detection->MSMS Quantification Quantification (Calibration Curve) UV->Quantification MSMS->Quantification Validation Method Validation Quantification->Validation

Fig 1. Experimental workflow for this compound analysis in water.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Sample Preparation: Solid Phase Extraction (SPE)

Solid Phase Extraction is a common technique for the pre-concentration and cleanup of analytes from aqueous samples.[1]

  • Cartridge Conditioning : Condition a C18 or NH2/C18 SPE cartridge by passing 5-6 mL of methanol followed by 5-6 mL of deionized water.[5][10]

  • Sample Loading : Acidify the water sample (e.g., 500 mL) to a pH between 2.5 and 4 with an appropriate acid (e.g., phosphoric acid or acetic acid).[5][9] Pass the acidified sample through the conditioned SPE cartridge at a controlled flow rate.

  • Washing : Wash the cartridge with a small volume of deionized water to remove interfering substances.[10]

  • Elution : Elute the retained this compound from the cartridge using a suitable organic solvent or solvent mixture, such as methanol or acetonitrile/water.[5][9]

  • Concentration and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the mobile phase used for the HPLC analysis.[11]

HPLC-UV Method

This method is suitable for the determination of this compound at higher concentration levels.

  • Instrumentation : High-Performance Liquid Chromatograph with a UV detector.

  • Column : Reversed-phase C8 or C18 column.[6]

  • Mobile Phase : A mixture of acetonitrile and water (e.g., 35:65 v/v) adjusted to pH 3.[6]

  • Flow Rate : Typically 1.0 mL/min.[7]

  • Detection : UV detection at 254 nm.[6]

  • Injection Volume : 20-50 µL.[7][11]

  • Quantification : Based on a calibration curve prepared from external standards.[6]

LC-MS/MS Method

LC-MS/MS offers higher sensitivity and selectivity, making it ideal for trace-level analysis of this compound.

  • Instrumentation : Liquid Chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8][11]

  • Column : Reversed-phase C18 column.[11]

  • Mobile Phase : A gradient elution using two solvents is common. For example, Solvent A: 10 mM acetic acid in 90:10 water/methanol and Solvent B: 10 mM acetic acid in 10:90 water/methanol.[11]

  • Flow Rate : Typically 0.2 mL/min.[11]

  • Ionization Mode : Electrospray Ionization (ESI), often in positive mode.

  • MS/MS Detection : Monitoring specific precursor-to-product ion transitions in Selected Reaction Monitoring (SRM) mode for enhanced selectivity and sensitivity.[11]

  • Quantification : Based on an external calibration curve, often matrix-matched.[9]

Conclusion

Both HPLC-UV and LC-MS/MS are viable methods for the determination of this compound in water samples. The choice of method depends on the required sensitivity and the complexity of the sample matrix. LC-MS/MS provides lower detection and quantification limits, making it the preferred method for regulatory monitoring where trace-level concentrations are of concern.[8][9] The HPLC-UV method, while less sensitive, can be a cost-effective alternative for applications where higher concentrations of the analyte are expected.[5] Proper method validation according to established guidelines is crucial to ensure the reliability and accuracy of the analytical results.[1]

References

Comparative Transcriptomics of Metsulfuron-methyl Susceptible and Resistant Weed Biotypes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of transcriptomic studies on weed biotypes with varying susceptibility to the herbicide Metsulfuron-methyl. It is intended for researchers, scientists, and professionals in drug and herbicide development to facilitate an understanding of the molecular mechanisms underlying resistance. The information is compiled from peer-reviewed research and presented to highlight key differences in gene expression and metabolic pathways between resistant and susceptible populations.

Executive Summary

This compound is a widely used sulfonylurea herbicide that inhibits the acetolactate synthase (ALS) enzyme, crucial for the biosynthesis of branched-chain amino acids in plants. The emergence of resistant weed biotypes poses a significant challenge to sustainable agriculture. Transcriptomic studies, particularly RNA-sequencing (RNA-Seq), have been instrumental in elucidating the complex mechanisms of resistance, which often involve non-target-site resistance (NTSR). This guide summarizes key findings from comparative transcriptomic analyses of this compound-treated susceptible and resistant weed biotypes, focusing on differentially expressed genes (DEGs) and the metabolic pathways involved.

Data Presentation: Differentially Expressed Genes in Resistant Biotypes

The following tables summarize the key differentially expressed genes identified in comparative transcriptomic studies of this compound resistant (R) and susceptible (S) weed biotypes. These genes are primarily involved in herbicide detoxification and transport.

Table 1: Upregulated Genes in this compound Resistant Biotypes

Gene FamilyPutative FunctionWeed SpeciesFold Change (R vs. S)Reference
Cytochrome P450 Monooxygenases (CYPs/P450s)Herbicide metabolism and detoxification through oxidation.Alopecurus aequalis, Bromus japonicus, Polypogon fugaxVaries by specific gene; often significantly upregulated.[1][2][3]
Glutathione S-Transferases (GSTs)Detoxification by conjugating glutathione to herbicide metabolites.Alopecurus aequalis, Bromus japonicus, Polypogon fugaxConsistently upregulated in resistant populations.[1][2][3]
Glucosyltransferases (GTs)Glycosylation of herbicide metabolites to increase water solubility and facilitate sequestration.Alopecurus aequalis, Bromus japonicusFrequently identified as upregulated in transcriptomic analyses.[1][2]
ATP-Binding Cassette (ABC) TransportersTransport of herbicide metabolites across cellular membranes, often into the vacuole for sequestration.Alopecurus aequalis, Bromus japonicusSeveral ABC transporter genes show increased expression in resistant biotypes.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in the comparative transcriptomic analysis of herbicide resistance.

Plant Materials and Herbicide Treatment

Seeds from suspected resistant and known susceptible weed populations are collected and grown under controlled greenhouse conditions. At a specific growth stage (e.g., 3-4 leaf stage), a discriminating dose of this compound is applied. Leaf tissues from both treated and untreated (control) plants are then collected at various time points post-treatment for RNA extraction.[4]

RNA-Sequencing (RNA-Seq)
  • RNA Extraction and Library Preparation: Total RNA is extracted from plant tissues using commercially available kits. The quality and quantity of RNA are assessed using a spectrophotometer and an Agilent Bioanalyzer. mRNA is then enriched and fragmented, followed by cDNA synthesis. Sequencing adaptors are ligated to the cDNA fragments to create a sequencing library.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as the Illumina HiSeq.[5]

  • Bioinformatic Analysis:

    • Quality Control: Raw sequencing reads are filtered to remove low-quality reads and adaptor sequences.

    • Transcriptome Assembly: For species without a reference genome, a de novo transcriptome assembly is performed using software like Trinity.

    • Gene Annotation: Assembled transcripts (unigenes) are annotated by comparing their sequences against public databases like NCBI Nr, Swiss-Prot, GO, and KEGG.[5]

    • Differential Gene Expression Analysis: The clean reads are mapped back to the assembled transcriptome or reference genome. Gene expression levels are quantified, and differentially expressed genes (DEGs) between resistant and susceptible biotypes are identified using packages like DESeq2 or edgeR.[6]

Quantitative Real-Time PCR (qRT-PCR) Validation

To validate the RNA-Seq results, the expression levels of selected DEGs are quantified using qRT-PCR. Gene-specific primers are designed, and a housekeeping gene (e.g., actin) is used as an internal control for normalization. The comparative CT (2-ΔΔCT) method is often used to calculate the relative gene expression levels.[2]

Herbicide Metabolism and Enzyme Assays

To confirm the functional role of upregulated genes, studies may include:

  • Use of Inhibitors: The application of inhibitors of specific enzyme families, such as malathion for cytochrome P450s, can help determine their involvement in resistance. A reversal of resistance in the presence of the inhibitor suggests a role for that enzyme family.[3][7]

  • Enzyme Activity Assays: The activity of enzymes like GSTs and P450s can be measured in vitro using protein extracts from resistant and susceptible plants.[7][8]

Visualizations

Herbicide Detoxification Pathway

The following diagram illustrates the general metabolic pathway for herbicide detoxification in resistant plants, highlighting the key enzyme families identified through transcriptomic studies.

Herbicide_Detoxification_Pathway cluster_cell Plant Cell Metsulfuron_methyl This compound P450 Phase I: Oxidation (Cytochrome P450s) Metsulfuron_methyl->P450 Enters Cell Metabolite1 Oxidized Metabolite GST_GT Phase II: Conjugation (GSTs, GTs) Metabolite1->GST_GT Metabolite2 Conjugated Metabolite ABC Phase III: Transport (ABC Transporters) Metabolite2->ABC Vacuole Vacuole (Sequestration) P450->Metabolite1 GST_GT->Metabolite2 ABC->Vacuole

Caption: Generalized herbicide detoxification pathway in resistant weeds.

Experimental Workflow for Comparative Transcriptomics

This diagram outlines the typical workflow for a comparative transcriptomics study of herbicide resistance.

Experimental_Workflow cluster_wet_lab Wet Lab Experiments cluster_bioinformatics Bioinformatic Analysis cluster_validation Validation Plant_Growth Plant Growth (R and S Biotypes) Herbicide_Treatment This compound Treatment Plant_Growth->Herbicide_Treatment Sample_Collection Tissue Sampling Herbicide_Treatment->Sample_Collection RNA_Extraction RNA Extraction Sample_Collection->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_QC Data Quality Control Sequencing->Data_QC Assembly Transcriptome Assembly Data_QC->Assembly Annotation Gene Annotation Assembly->Annotation DEG_Analysis Differential Expression Analysis Annotation->DEG_Analysis Pathway_Analysis Pathway Enrichment DEG_Analysis->Pathway_Analysis qRT_PCR qRT-PCR Validation DEG_Analysis->qRT_PCR Functional_Assays Functional Assays (e.g., Enzyme Assays) Pathway_Analysis->Functional_Assays

Caption: Workflow for comparative transcriptomic analysis of herbicide resistance.

Conclusion

Comparative transcriptomic studies have significantly advanced our understanding of the molecular basis of this compound resistance in weeds. The consistent upregulation of genes involved in detoxification and transport, such as cytochrome P450s, GSTs, GTs, and ABC transporters, points to a multi-genic, non-target-site resistance mechanism. This guide provides a snapshot of the current knowledge, offering a valuable resource for researchers aiming to develop novel strategies to combat herbicide resistance. The detailed protocols and visual workflows serve as a practical reference for designing and conducting similar studies.

References

Cross-Resistance Patterns of Metsulfuron-Methyl with Other ALS Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance patterns observed between the sulfonylurea herbicide Metsulfuron-methyl and other inhibitors of the acetolactate synthase (ALS) enzyme. The development of resistance in weed populations to ALS inhibitors is a significant challenge in agriculture and herbicide development. Understanding the cross-resistance profiles conferred by different resistance mechanisms is crucial for designing effective and sustainable weed management strategies and for the development of new herbicidal compounds.

Overview of ALS Inhibitor Resistance

Resistance to ALS inhibitors in weeds can arise from two primary mechanisms:

  • Target-Site Resistance (TSR): This is the most common mechanism and involves mutations in the ALS gene, which encodes the target enzyme. These mutations alter the herbicide binding site on the ALS enzyme, reducing the efficacy of the inhibitor. Specific amino acid substitutions can confer varying levels of resistance to different chemical families of ALS inhibitors.

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. The most prevalent NTSR mechanism is enhanced metabolic degradation of the herbicide, often mediated by cytochrome P450 monooxygenases. NTSR can confer broad cross-resistance to herbicides from different chemical classes.

Quantitative Comparison of Cross-Resistance

The following tables summarize quantitative data from various studies on the cross-resistance patterns of weed biotypes to this compound and other ALS inhibitors. Resistance is typically quantified by the Resistance Index (RI) or Resistance Factor (RF), which is the ratio of the herbicide dose required to cause 50% mortality (LD₅₀) or 50% growth reduction (GR₅₀) in the resistant population compared to a susceptible population.

Table 1: Cross-Resistance in Shepherd's-Purse (Capsella bursa-pastoris)

A resistant (R) population of shepherd's-purse collected from a wheat field in China exhibited high-level resistance to mesosulfuron-methyl and cross-resistance to other sulfonylurea herbicides and a triazolopyrimidine herbicide.[1]

HerbicideChemical FamilyLD₅₀ (g a.i./ha) - Susceptible (S)LD₅₀ (g a.i./ha) - Resistant (R)Resistance Factor (R/S)
Mesosulfuron-methylSulfonylurea0.8640800
Tribenuron-methylSulfonylurea--1313
Bensulfuron-methylSulfonylurea--969
PenoxsulamTriazolopyrimidine--613

Table 2: Cross-Resistance in Catchweed Bedstraw (Galium aparine) with Different ALS Mutations

Homozygous subpopulations of catchweed bedstraw with different ALS gene mutations showed broad cross-resistance to five classes of ALS-inhibiting herbicides.[2] Although this compound was not explicitly tested, the data demonstrates the broad resistance spectrum conferred by common target-site mutations.

ALS MutationHerbicide TestedChemical FamilyResistance Level
Pro-197-SerPyrazosulfuron-ethylSulfonylureaResistant
ImazethapyrImidazolinoneResistant
FlumetsulamTriazolopyrimidineResistant
PyribenzoximPyrimidinyl ThiobenzoateResistant
Flucarbazone-sodiumSulfonylamino-carbonyl-triazolinoneResistant
Pro-197-His(Same as above)(Same as above)Resistant
Pro-197-Leu(Same as above)(Same as above)Resistant
Asp-376-Glu(Same as above)(Same as above)Resistant
Trp-574-Leu(Same as above)(Same as above)Resistant

Table 3: Cross-Resistance in Wild Radish (Raphanus raphanistrum)

A study on 46 wild radish populations from Western Australia revealed that 70% were resistant to the sulfonylurea herbicide chlorsulfuron.[3] Of these chlorsulfuron-resistant populations, 13% exhibited cross-resistance to a mixture of the imidazolinone herbicides imazapic and imazapyr.[3]

HerbicideChemical FamilyResistant Populations (%)Cross-Resistant to Imazapic + Imazapyr (%)
ChlorsulfuronSulfonylurea7013
Imazapic + ImazapyrImidazolinone8.7-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of herbicide resistance studies. Below are summaries of typical experimental protocols used in the cited research.

Whole-Plant Dose-Response Bioassay

This is the standard method for confirming herbicide resistance and determining the level of resistance.

  • Plant Material and Growth Conditions:

    • Seeds from suspected resistant and known susceptible weed populations are collected.

    • To break dormancy, seeds may be subjected to pre-treatment such as incubation at specific temperatures.[4]

    • Seeds are germinated in petri dishes on moistened filter paper or sown in pots/trays containing a suitable potting mix.[4]

    • Seedlings are grown in a greenhouse or controlled environment chamber with standardized temperature, humidity, and photoperiod.

    • Once seedlings reach a specific growth stage (e.g., 2-3 true leaves), they are selected for herbicide treatment.[4][5]

  • Herbicide Application:

    • A range of herbicide doses, typically from sublethal to lethal for both susceptible and resistant populations, is prepared.[5] Doses are often multiples of the recommended field rate (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x).[4][5]

    • Herbicides are applied using a precision bench sprayer to ensure uniform coverage.

    • Control plants are treated with a blank solution (water and any adjuvant used in the herbicide formulation).

  • Data Collection and Analysis:

    • Plants are visually assessed for injury (phytotoxicity) at specific time points after treatment (e.g., 21 or 28 days).[5]

    • Above-ground biomass (fresh or dry weight) is harvested and measured.[4]

    • The data is subjected to non-linear regression analysis to fit a dose-response curve (typically a log-logistic model).

    • The herbicide dose that causes 50% mortality (LD₅₀) or 50% reduction in growth (GR₅₀) is calculated for both resistant and susceptible populations.[5]

    • The Resistance Index (RI) or Resistance Factor (RF) is calculated as the ratio of the LD₅₀ or GR₅₀ of the resistant population to that of the susceptible population.

ALS Enzyme Activity Assay

This in vitro assay directly measures the sensitivity of the ALS enzyme to the herbicide, helping to determine if resistance is due to a target-site modification.

  • Enzyme Extraction:

    • Fresh leaf tissue from both resistant and susceptible plants is harvested.

    • The tissue is ground in a chilled extraction buffer to isolate the ALS enzyme.

  • Enzyme Assay:

    • The enzyme extract is incubated with a range of herbicide concentrations.

    • The activity of the ALS enzyme is measured by quantifying the amount of acetolactate produced.

  • Data Analysis:

    • The herbicide concentration required to inhibit 50% of the enzyme activity (I₅₀) is determined for both resistant and susceptible biotypes.

    • The R/S ratio of the I₅₀ values indicates the level of target-site resistance.

Signaling Pathways and Resistance Mechanisms

The primary mechanism of action for this compound and other ALS inhibitors is the inhibition of the acetolactate synthase enzyme. This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth.

ALS_Inhibition_Pathway cluster_plant_cell Plant Cell Metsulfuron_methyl This compound (Sulfonylurea) ALS_Enzyme ALS Enzyme Metsulfuron_methyl->ALS_Enzyme Inhibition Other_ALS_Inhibitors Other ALS Inhibitors (e.g., Imazethapyr) Other_ALS_Inhibitors->ALS_Enzyme Inhibition BCAA_Synthesis Branched-Chain Amino Acid (Val, Leu, Ile) Synthesis ALS_Enzyme->BCAA_Synthesis Protein_Synthesis Protein Synthesis BCAA_Synthesis->Protein_Synthesis Plant_Death Plant Death Cell_Division_Growth Cell Division & Growth Protein_Synthesis->Cell_Division_Growth

Caption: Mechanism of action of ALS-inhibiting herbicides.

Resistance to these herbicides can occur through modifications in this pathway or through mechanisms that prevent the herbicide from reaching its target.

Resistance_Mechanisms cluster_resistance Herbicide Resistance Mechanisms cluster_tsr_details cluster_ntsr_details cluster_outcome Outcome TSR Target-Site Resistance (TSR) ALS_Mutation ALS Gene Mutation TSR->ALS_Mutation NTSR Non-Target-Site Resistance (NTSR) Metabolism Enhanced Metabolism (e.g., Cytochrome P450s) NTSR->Metabolism Reduced_Translocation Reduced Translocation NTSR->Reduced_Translocation Altered_Enzyme Altered ALS Enzyme (Reduced Herbicide Binding) ALS_Mutation->Altered_Enzyme Cross_Resistance Cross-Resistance to Multiple ALS Inhibitors Altered_Enzyme->Cross_Resistance Leads to Metabolism->Cross_Resistance Leads to Reduced_Translocation->Cross_Resistance Can lead to

Caption: Overview of ALS inhibitor resistance mechanisms.

Experimental Workflow for Cross-Resistance Assessment

The process of identifying and characterizing cross-resistance in weed populations follows a structured workflow.

Experimental_Workflow Seed_Collection 1. Seed Collection (Suspected Resistant & Susceptible Populations) Plant_Growth 2. Plant Cultivation (Controlled Environment) Seed_Collection->Plant_Growth Dose_Response 3. Whole-Plant Dose-Response Assay (this compound & Other ALS Inhibitors) Plant_Growth->Dose_Response Data_Analysis 4. Data Analysis (Calculation of LD50/GR50 & Resistance Factors) Dose_Response->Data_Analysis Mechanism_Investigation 5. Mechanism Investigation (Optional but Recommended) Data_Analysis->Mechanism_Investigation ALS_Sequencing   - ALS Gene Sequencing (TSR) Mechanism_Investigation->ALS_Sequencing Metabolism_Study   - Metabolism Studies (NTSR) Mechanism_Investigation->Metabolism_Study

Caption: Workflow for assessing herbicide cross-resistance.

References

A Comparative Guide to the Synergistic and Antagonistic Effects of Metsulfuron-methyl Tank Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Metsulfuron-methyl in tank mixtures with other common herbicides. It delves into the synergistic and antagonistic effects observed in these combinations, supported by experimental data, to inform weed management strategies and future herbicide development.

Introduction to this compound and Tank Mixtures

This compound is a selective, systemic herbicide belonging to the sulfonylurea family. It is widely used for the control of broadleaf weeds in various crops, including wheat and barley.[1][2] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. This inhibition halts cell division and plant growth, ultimately leading to weed death.[1][2]

Tank mixing, the practice of combining two or more herbicides in a single spray solution, is a common agricultural strategy to broaden the spectrum of weed control, manage herbicide resistance, and improve overall efficacy.[1][2] However, the interactions between the mixed herbicides can be complex, resulting in synergistic, antagonistic, or additive effects.

  • Synergism: The combined effect of the two herbicides is greater than the sum of their individual effects.

  • Antagonism: The combined effect is less than the sum of their individual effects.

  • Additive Effect: The combined effect is equal to the sum of their individual effects.

This guide will explore the documented synergistic and antagonistic interactions of this compound with four common tank-mix partners: 2,4-D, Dicamba, Carfentrazone-ethyl, and Glyphosate.

Herbicide Modes of Action

Understanding the mode of action of each herbicide is fundamental to comprehending their interactions in a tank mixture.

HerbicideHerbicide GroupMode of Action
This compound Sulfonylurea (ALS Inhibitor)Inhibits the acetolactate synthase (ALS) enzyme, preventing the synthesis of essential branched-chain amino acids.
2,4-D Phenoxy Carboxylic Acid (Synthetic Auxin)Mimics the plant hormone auxin, causing uncontrolled and disorganized cell growth, leading to plant death.[1][2]
Dicamba Benzoic Acid (Synthetic Auxin)Similar to 2,4-D, it acts as a synthetic auxin, inducing rapid and abnormal cell growth in broadleaf weeds.[1][2]
Carfentrazone-ethyl Phenyl Triazolinone (PPO Inhibitor)Inhibits the protoporphyrinogen oxidase (PPO) enzyme, leading to the rapid destruction of cell membranes.
Glyphosate Glycine (EPSPS Inhibitor)Inhibits the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme, blocking the synthesis of aromatic amino acids.

Synergistic and Antagonistic Effects: A Comparative Analysis

This compound + Synthetic Auxins (2,4-D and Dicamba)

Interaction: Generally Synergistic for the control of a wide range of broadleaf weeds.[1][2]

Rationale for Synergy: The combination of an ALS inhibitor and a synthetic auxin provides two different modes of action that complement each other. While this compound halts the production of essential amino acids, disrupting growth and development, 2,4-D or Dicamba induces rapid, uncontrolled cell division and elongation. This dual attack on the plant's physiological processes enhances the overall efficacy and broadens the spectrum of controlled weeds.[1]

Supporting Experimental Data:

Field studies have consistently demonstrated the enhanced efficacy of these tank mixtures. For instance, combining this compound with 2,4-D or Dicamba has been shown to improve the control of tough-to-kill broadleaf species in cereal crops and pastures.[1][2]

Tank MixtureTarget WeedsObserved EffectReference
This compound + 2,4-DBroadleaf weeds in cerealsEnhanced control spectrum and efficacy[1][2]
This compound + DicambaBroadleaf weeds and select grasses in cereals and pasturesBroadened weed susceptibility and reduced risk of herbicide resistance[1][2]
This compound + Carfentrazone-ethyl

Interaction: Primarily Synergistic , particularly for the control of several problematic broadleaf weeds in wheat.

Rationale for Synergy: Carfentrazone-ethyl, a PPO inhibitor, causes rapid cell membrane disruption, leading to quick burndown of weeds. This compound, with its systemic action, provides slower but more thorough control by inhibiting amino acid synthesis. The combination results in both rapid visual symptoms and long-term systemic control, proving more effective than either herbicide applied alone. The addition of a non-ionic surfactant (NIS) is often essential to maximize the efficacy of this mixture.[3]

Supporting Experimental Data:

Field experiments have shown that a premix or tank mix of carfentrazone-ethyl and this compound provides excellent control of a wide range of broadleaf weeds that are not effectively controlled by either herbicide individually.[3]

Tank Mixture (g/ha) + AdjuvantTarget Weed SpeciesWeed Control Efficiency (%)Wheat Grain Yield Increase (%) over Untreated ControlReference
Carfentrazone-ethyl (20) + this compound (4) + 0.2% NISMalva parviflora, Lathyrus aphaca, Convolvulus arvensis, Rumex dentatus, Melilotus indica, Medicago denticulata, Anagallis arvensis, Coronopus didymus, Chenopodium album~95%~31%[3]
This compound (4) aloneMalva parviflora (poor control)--[3]
Carfentrazone-ethyl (20) aloneLathyrus aphaca (poor control)--[3]
This compound + Glyphosate

Interaction: Can be Antagonistic or Additive , depending on the weed species and application rates.[4]

Rationale for Interaction:

  • Antagonism: Antagonism has been observed, particularly in the control of certain broadleaf weeds like morning glory (Ipomoea species).[4] The exact mechanism is not fully elucidated but may involve reduced translocation of one or both herbicides when applied as a mixture.

  • Additive Effect: On other weeds, such as sourgrass (Digitaria insularis), the mixture has shown an additive effect, where the combined control is as expected from the individual components.[4]

Supporting Experimental Data:

A study evaluating the interaction of glyphosate and this compound found that the mixture was antagonistic for the control of morning glory, with the observed control being lower than expected. In contrast, the effect on sourgrass was additive.[4]

Tank MixtureTarget Weed SpeciesObserved InteractionReference
Glyphosate + this compoundMorning glory (Ipomoea triloba)Antagonistic[4]
Glyphosate + this compoundSourgrass (Digitaria insularis)Additive[4]

Experimental Protocols

Field Efficacy Trial Protocol (Representative Example)

This protocol is a generalized representation based on common practices in herbicide efficacy trials.

  • Site Selection and Preparation:

    • Select a field with a uniform and dense population of the target weed species.

    • Prepare the seedbed according to standard agricultural practices for the test crop (e.g., wheat).

    • Divide the experimental area into plots of a standardized size (e.g., 5m x 6m).

  • Experimental Design:

    • Employ a Randomized Complete Block Design (RCBD) with three or four replications.

    • Treatments should include:

      • Untreated control (weedy check).

      • This compound applied alone at various rates.

      • Tank-mix partner herbicide (e.g., 2,4-D, Carfentrazone-ethyl) applied alone at various rates.

      • Tank mixtures of this compound and the partner herbicide at various rate combinations.

      • A weed-free control (maintained by hand weeding) for yield potential assessment.

  • Herbicide Application:

    • Apply herbicides at the appropriate weed growth stage (e.g., 2-4 leaf stage).

    • Use a calibrated backpack sprayer or plot sprayer equipped with flat-fan nozzles to ensure uniform application.

    • Maintain a constant spray volume (e.g., 300 L/ha) and pressure.

    • Include adjuvants (e.g., non-ionic surfactant) as recommended.

  • Data Collection:

    • Weed Density and Biomass: At specified intervals after treatment (e.g., 30 and 60 days), count the number of weeds per unit area (e.g., per m²) and collect the above-ground biomass. Dry the biomass to a constant weight.

    • Weed Control Efficacy: Visually assess weed control as a percentage of the untreated control at regular intervals.

    • Crop Injury: Visually assess crop phytotoxicity on a scale of 0% (no injury) to 100% (crop death) at regular intervals after application.

    • Crop Yield: At crop maturity, harvest the grain from a central area of each plot and determine the yield.

  • Data Analysis:

    • Analyze the data using Analysis of Variance (ANOVA).

    • Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

    • Calculate the expected response for the tank mixtures using Colby's method to determine synergy or antagonism.

Method for Assessing Synergy: Colby's Method

Colby's method is a widely used formula to determine whether the effect of a herbicide combination is synergistic, antagonistic, or additive.[3][5][6]

The expected percent control (E) from a mixture of two herbicides is calculated as follows:

E = X + Y - (XY / 100)

Where:

  • X = Percent control with herbicide A alone

  • Y = Percent control with herbicide B alone

If the observed percent control from the mixture is:

  • Greater than E: The interaction is synergistic.

  • Less than E: The interaction is antagonistic.

  • Equal to E: The interaction is additive.

Visualizations

Signaling Pathway Diagrams

Signaling_Pathways cluster_Metsulfuron This compound (ALS Inhibitor) cluster_Auxin Synthetic Auxins (2,4-D, Dicamba) cluster_PPO Carfentrazone-ethyl (PPO Inhibitor) cluster_Glyphosate Glyphosate (EPSPS Inhibitor) Metsulfuron This compound ALS Acetolactate Synthase (ALS) Metsulfuron->ALS Inhibits BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Synthesizes Protein_Synth_M Protein Synthesis BCAA->Protein_Synth_M Cell_Division_M Cell Division & Growth Protein_Synth_M->Cell_Division_M Auxin 2,4-D / Dicamba Auxin_Receptor Auxin Receptors Auxin->Auxin_Receptor Binds to Gene_Expression Altered Gene Expression Auxin_Receptor->Gene_Expression Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth Carfentrazone Carfentrazone-ethyl PPO Protoporphyrinogen Oxidase (PPO) Carfentrazone->PPO Inhibits Protoporphyrin_IX Protoporphyrin IX Accumulation ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Membrane_Damage Cell Membrane Disruption ROS->Membrane_Damage Glyphosate Glyphosate EPSPS EPSP Synthase Glyphosate->EPSPS Inhibits Aromatic_AA Aromatic Amino Acids EPSPS->Aromatic_AA Synthesizes Protein_Synth_G Protein Synthesis Aromatic_AA->Protein_Synth_G Cell_Division_G Cell Division & Growth Protein_Synth_G->Cell_Division_G

Caption: Simplified signaling pathways of this compound and its tank-mix partners.

Experimental Workflow Diagram

Experimental_Workflow start Start: Site Selection & Field Preparation design Experimental Design (Randomized Complete Block) start->design application Herbicide Application (Tank Mixtures & Controls) design->application data_collection Data Collection application->data_collection weed_assessment Weed Density, Biomass, & Efficacy Assessment data_collection->weed_assessment crop_assessment Crop Injury Assessment & Yield Measurement data_collection->crop_assessment analysis Data Analysis (ANOVA, Colby's Method) weed_assessment->analysis crop_assessment->analysis results Results Interpretation (Synergy/Antagonism/Additivity) analysis->results end End: Conclusion results->end

Caption: A typical workflow for a field experiment evaluating herbicide tank mixtures.

Logical Relationship Diagram

Logical_Relationships cluster_partners Tank-Mix Partners Metsulfuron This compound Synergy Synergistic Interaction (Broadleaf Weed Control) Metsulfuron->Synergy Metsulfuron->Synergy Antagonism Antagonistic Interaction (e.g., Morning glory) Metsulfuron->Antagonism Additive Additive Interaction (e.g., Sourgrass) Metsulfuron->Additive Auxins 2,4-D / Dicamba Auxins->Synergy Carfentrazone Carfentrazone-ethyl Carfentrazone->Synergy Glyphosate Glyphosate Glyphosate->Antagonism Glyphosate->Additive

References

A Comparative Analysis of the Environmental Impact of Metsulfuron-methyl, 2,4-D, and Glyphosate

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The widespread use of herbicides in modern agriculture necessitates a thorough understanding of their environmental impact. This guide provides a comparative analysis of three commonly used herbicides: Metsulfuron-methyl, 2,4-D, and glyphosate. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of their environmental profiles.

Quantitative Comparison of Environmental Impact Parameters

The following tables summarize key quantitative data on the environmental fate and ecotoxicological effects of this compound, 2,4-D, and glyphosate. These values provide a basis for a comparative assessment of their potential risks to non-target organisms and ecosystems.

Table 1: Physicochemical Properties and Environmental Fate

ParameterThis compound2,4-DGlyphosate
Soil Half-life (t½) 14 - 180 days (typical 30 days)[1][2]6.2 - 10 days2 - 197 days (typical 47 days)[3][4]
Water Solubility pH dependent: 270 mg/L (pH 4.6), 1,750 mg/L (pH 5.4), 2,790 mg/L (pH 7.0), 213,000 mg/L (pH 9.0) at 25°C[1]900 mg/L at 25°C12,000 mg/L at 25°C
Bioconcentration Factor (BCF) Low potential; BCF in fish edible tissue 0.21 - 0.61 L/kg[5]Low to moderate potentialLow potential; BCFs in fish are generally low, but can vary with temperature and exposure[6]

Table 2: Acute Toxicity to Non-Target Organisms

OrganismEndpointThis compound2,4-DGlyphosate
Rat (Oral) LD50>5,000 mg/kg[1]375 - 666 mg/kg>4,320 - 5,600 mg/kg[3][7]
Rabbit (Dermal) LD50>2,000 mg/kg[1]>2,000 mg/kg>2,000 - >5,000 mg/kg[3]
Mallard Duck (Oral) LD50>2,510 mg/kg[1]>1,000 mg/kg>2,000 mg/kg
Rainbow Trout (96h) LC50>150 mg/L[1]0.8 - 13.8 mg/L (ester)8.2 - 140 mg/L
Daphnia magna (48h) EC50>150 mg/L[1]4.0 - >100 mg/L1.1 - 780 mg/L
Green Algae (72-96h) EC500.0034 - 0.14 mg/L0.23 - 50 mg/L0.64 - >1,000 mg/L
Honeybee (Contact) LD50>25 µ g/bee [1]>100 µ g/bee >100 µ g/bee
Earthworm (14d) LC50>1,000 mg/kg soil[1]350 - 698 mg/kg soil>5,000 mg/kg soil

Mechanisms of Toxicity in Non-Target Organisms

Understanding the molecular mechanisms by which these herbicides exert toxic effects on non-target organisms is crucial for risk assessment.

This compound

In target plants, this compound inhibits the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids.[8] While mammals also have an ALS-like enzyme, it is located in the mitochondria and is structurally different, leading to the herbicide's selective toxicity. In mammals, this compound is rapidly metabolized and excreted.[9] Its primary toxicological concern in non-target organisms appears to be its high phytotoxicity to non-target plants. The specific signaling pathways leading to toxicity in animals at high doses are not as well-defined as for 2,4-D and glyphosate.

Metsulfuron_Methyl_Toxicity cluster_plant Plant cluster_animal Animal This compound This compound ALS Enzyme ALS Enzyme This compound->ALS Enzyme Inhibition Branched-chain Amino Acid Synthesis Branched-chain Amino Acid Synthesis ALS Enzyme->Branched-chain Amino Acid Synthesis Catalyzes Protein Synthesis Protein Synthesis Branched-chain Amino Acid Synthesis->Protein Synthesis Required for Cell Division Cell Division Protein Synthesis->Cell Division Required for Plant Death Plant Death Cell Division->Plant Death Cessation leads to Metsulfuron-methyl_animal This compound Metabolism Metabolism Metsulfuron-methyl_animal->Metabolism Rapid Excretion Excretion Metabolism->Excretion Rapid

Figure 1: Mechanism of this compound in Plants and its Fate in Animals.

2,4-D

In plants, 2,4-D mimics the natural plant hormone auxin, leading to uncontrolled growth and eventual death.[10] In animals, a primary mechanism of toxicity involves the induction of oxidative stress.[1] Exposure to 2,4-D can lead to an overproduction of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA. This oxidative stress can trigger downstream signaling pathways, such as the activation of AMP-activated protein kinase (AMPKα), leading to mitochondrial dysfunction and apoptosis (programmed cell death) in various cell types, including pancreatic β-cells.[11]

Two4D_Toxicity 2,4-D 2,4-D ROS Production Increased Reactive Oxygen Species (ROS) 2,4-D->ROS Production Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress AMPKα Activation AMPKα Activation Oxidative Stress->AMPKα Activation Cellular Damage Lipid Peroxidation, Protein & DNA Damage Oxidative Stress->Cellular Damage Mitochondrial Dysfunction Mitochondrial Dysfunction AMPKα Activation->Mitochondrial Dysfunction Apoptosis Apoptosis (Cell Death) Mitochondrial Dysfunction->Apoptosis

Figure 2: Oxidative Stress-Mediated Toxicity Pathway of 2,4-D in Animals.

Glyphosate

Glyphosate's primary mode of action in plants is the inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in the shikimate pathway, which is crucial for the synthesis of aromatic amino acids.[3] While this pathway is absent in vertebrates, it is present in many gut bacteria. Recent studies suggest that glyphosate can disrupt the gut microbiome by inhibiting the shikimate pathway in these commensal bacteria.[2][3] This dysbiosis can lead to a range of downstream effects. Furthermore, a significant body of evidence indicates that glyphosate can induce oxidative stress in animal cells.[12][13] The increased production of ROS can activate various stress-response signaling pathways, including the PI3K/AKT/mTOR pathway, leading to inflammation and apoptosis.[14]

Glyphosate_Toxicity cluster_gut Gut Microbiome cluster_cell Animal Cell Glyphosate Glyphosate Gut Bacteria Gut Bacteria Glyphosate->Gut Bacteria ROS Production Increased ROS Glyphosate->ROS Production Shikimate Pathway Shikimate Pathway Dysbiosis Dysbiosis Shikimate Pathway->Dysbiosis Gut Bacteria->Shikimate Pathway Inhibition Inflammation Inflammation Dysbiosis->Inflammation Contributes to Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway Oxidative Stress->PI3K/AKT/mTOR Pathway Inhibition PI3K/AKT/mTOR Pathway->Inflammation Apoptosis Apoptosis PI3K/AKT/mTOR Pathway->Apoptosis

Figure 3: Dual Mechanisms of Glyphosate Toxicity in Animals.

Experimental Protocols

The data presented in this guide are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of ecotoxicological data.

Workflow for Environmental Impact Assessment of Herbicides

Experimental_Workflow cluster_physchem Physicochemical Properties cluster_envfate Environmental Fate cluster_ecotox Ecotoxicity Testing Test Substance Characterization Test Substance Characterization Physicochemical Properties Physicochemical Properties Test Substance Characterization->Physicochemical Properties Environmental Fate Environmental Fate Test Substance Characterization->Environmental Fate Ecotoxicity Testing Ecotoxicity Testing Test Substance Characterization->Ecotoxicity Testing Water Solubility (OECD 105) Water Solubility (OECD 105) Physicochemical Properties->Water Solubility (OECD 105) Data Analysis & Risk Assessment Data Analysis & Risk Assessment Physicochemical Properties->Data Analysis & Risk Assessment Soil Half-life (OECD 307) Soil Half-life (OECD 307) Environmental Fate->Soil Half-life (OECD 307) Bioaccumulation (OECD 305) Bioaccumulation (OECD 305) Environmental Fate->Bioaccumulation (OECD 305) Environmental Fate->Data Analysis & Risk Assessment Acute Oral Toxicity (OECD 423) Acute Oral Toxicity (OECD 423) Ecotoxicity Testing->Acute Oral Toxicity (OECD 423) Acute Dermal Toxicity (OECD 402) Acute Dermal Toxicity (OECD 402) Ecotoxicity Testing->Acute Dermal Toxicity (OECD 402) Fish Acute Toxicity (OECD 203) Fish Acute Toxicity (OECD 203) Ecotoxicity Testing->Fish Acute Toxicity (OECD 203) Daphnia sp. Acute Immobilisation (OECD 202) Daphnia sp. Acute Immobilisation (OECD 202) Ecotoxicity Testing->Daphnia sp. Acute Immobilisation (OECD 202) Alga Growth Inhibition (OECD 201) Alga Growth Inhibition (OECD 201) Ecotoxicity Testing->Alga Growth Inhibition (OECD 201) Honeybee Acute Contact/Oral (OECD 214/213) Honeybee Acute Contact/Oral (OECD 214/213) Ecotoxicity Testing->Honeybee Acute Contact/Oral (OECD 214/213) Earthworm Acute Toxicity (OECD 207) Earthworm Acute Toxicity (OECD 207) Ecotoxicity Testing->Earthworm Acute Toxicity (OECD 207) Ecotoxicity Testing->Data Analysis & Risk Assessment

References

Encapsulated Metsulfuron-Methyl Demonstrates Superior and Sustained Efficacy Over Commercial Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of recent field studies indicates that encapsulated formulations of the herbicide Metsulfuron-methyl offer significantly enhanced weed control efficiency and crop yield at lower application rates compared to conventional commercial formulations. These findings suggest that encapsulation technology can lead to more sustainable and effective weed management strategies.

Researchers have found that the slow-release mechanism of encapsulated this compound ensures a prolonged and controlled dispensation of the active ingredient. This provides sustained weed suppression throughout the growing season, allowing crops to thrive with reduced competition for resources.[1] In contrast, commercial formulations, while effective, exhibit variations in herbicidal activity and a lesser potential for season-long weed management.[1]

Comparative Efficacy: A Quantitative Analysis

Field experiments conducted to evaluate the performance of encapsulated versus commercial this compound in transplanted rice have consistently shown the superiority of the encapsulated product across several key metrics. Even at half the recommended dose, the encapsulated formulation outperformed the standard commercial application. For instance, encapsulated this compound at 2 g a.i. ha⁻¹ demonstrated a 9.54% higher weed control efficiency and a 17.63% greater weed control index than the recommended 4 g a.i. ha⁻¹ of the commercial formulation.[1]

The following tables summarize the key performance indicators from a field study conducted during the 2023 monsoon season in transplanted rice.

Table 1: Weed Control Efficacy

TreatmentDose (g a.i. ha⁻¹)Weed Density (m⁻²)Weed Dry Weight (g m⁻²)Weed Control Efficiency (%)Weed Control Index (%)
Encapsulated this compound241.3310.9992.9592.70
3----
4----
516.003.9997.2797.35
Commercial this compound2----
3----
4--84.5578.15
590.6732.9184.5578.15
Hand Weeding (20 & 40 DAT)-----
Weed Free Check-----
Unweeded Control-586.67150.57--

Table 2: Crop Yield and Economic Return

TreatmentDose (g a.i. ha⁻¹)Grain Yield (kg ha⁻¹)Straw Yield (kg ha⁻¹)Return per Rupee Invested (₹)
Encapsulated this compound2505571661.37
3---
4---
5559376291.56
Commercial this compound2---
3---
4---
5459070471.19
Hand Weeding (20 & 40 DAT)----
Weed Free Check----
Unweeded Control----

Experimental Protocols

The data presented is based on a field experiment conducted at the Agricultural Farm, Department of Agronomy, Palli Siksha Bhavana, Visva-Bharati, West Bengal, during the 2022 and 2023 monsoon seasons.[2]

Experimental Design: The study utilized a randomized block design (RBD) with eleven treatments, each replicated three times.[2]

Treatments: The treatments consisted of four different doses (2, 3, 4, and 5 g a.i. ha⁻¹) of both encapsulated and commercial this compound.[2] These were compared against a farmer's practice of hand weeding twice at 20 and 40 days after transplanting (DAT), a weed-free check, and an unweeded control.[2]

Herbicide Application: Both the encapsulated and commercial formulations of this compound were applied as a pre-emergence treatment five days after transplanting.[2]

Encapsulation Method: The solvent evaporation method was used for the encapsulation of this compound.[2]

Data Collection: Key parameters measured included weed density, weed dry weight, weed control efficiency, weed control index, grain yield, and straw yield.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of the comparative efficacy study.

G A Field Selection & Preparation B Experimental Design (Randomized Block Design) A->B C Treatment Allocation (11 Treatments, 3 Replications) B->C D Transplanting of Rice E Pre-emergence Herbicide Application (5 Days After Transplanting) D->E F Hand Weeding (20 & 40 Days After Transplanting) D->F G Weed Parameter Assessment (Density, Dry Weight) E->G F->G I Efficacy Calculation (WCE, WCI) G->I H Crop Parameter Assessment (Grain & Straw Yield) J Statistical Analysis H->J I->J

Caption: Experimental workflow for comparing encapsulated vs. commercial this compound.

Mode of Action: A Signaling Pathway Perspective

This compound, in both its encapsulated and commercial forms, functions by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. This inhibition ultimately leads to the cessation of cell division and plant growth. The encapsulated formulation's advantage lies in its controlled release, maintaining an effective concentration of the active ingredient in the soil for a longer duration.

G cluster_0 Herbicide Action cluster_1 Metabolic Impact cluster_2 Physiological Outcome A This compound (Encapsulated or Commercial) B Inhibition of Acetohydroxyacid Synthase (AHAS) A->B C Disruption of Branched-Chain Amino Acid Synthesis (Valine, Leucine, Isoleucine) B->C D Cessation of Cell Division C->D E Inhibition of Root and Shoot Growth D->E F Weed Death E->F

Caption: Signaling pathway of this compound's herbicidal action.

References

A Comparative Guide to Bioassay and HPLC for Determining Metsulfuron-methyl Soil Residues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of herbicide residues in soil is critical for environmental monitoring, assessing crop rotation safety, and understanding herbicide fate. Metsulfuron-methyl, a potent sulfonylurea herbicide, persists in soil at low concentrations, necessitating sensitive detection methods. This guide provides an objective comparison of two common analytical techniques: bioassay and High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols.

Principles of Detection

The fundamental difference between bioassays and HPLC lies in what they measure. HPLC is a chemical-analytical technique that separates, identifies, and quantifies the parent this compound molecule with high specificity. In contrast, a bioassay is a biological technique that measures the total phytotoxic effect of the herbicide residues on a sensitive indicator plant. This includes the parent compound and any biologically active metabolites that may be present in the soil.

Quantitative Comparison

A study comparing a lentil (Lens culinaris) seed bioassay with an HPLC method for the analysis of this compound residues in wheat field soil revealed significant differences in sensitivity and detection longevity.[1][2][3] The bioassay proved to be the more sensitive technique.[1][2][3]

Table 1: Comparative Performance of Bioassay and HPLC for this compound Detection

ParameterHPLCBioassay (Lentil)Reference
PrincipleChemical separation and quantification of the parent molecule.Measures the biological effect (phytotoxicity) on a sensitive plant species.[4]
SpecificityHigh for the parent compound. May not detect active metabolites.Responds to the parent compound and its phytotoxic metabolites.[4]
Limit of Detection (at 4 g AI/ha)Not detectable 15 days after application.Detectable up to 30 days after application.[1][2][3]
Calculated Half-life6.3 - 7.8 days17.5 days[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. The following protocols are based on established methods for this compound residue analysis.

High-Performance Liquid Chromatography (HPLC) Protocol

The HPLC method involves solvent extraction of the herbicide from the soil, followed by cleanup and quantification.

  • Soil Extraction:

    • A 10g air-dried, sieved soil sample is mixed with a phosphate-buffered saline (PBS) solution.[5]

    • The mixture is shaken for a specified time to ensure efficient extraction of this compound into the solvent.

  • Sample Cleanup:

    • The extract is centrifuged, and the supernatant is collected.

    • Solid-Phase Extraction (SPE) cartridges are often used for cleanup to remove interfering substances.[5]

  • Analysis:

    • The final extract is analyzed using an HPLC system equipped with a C18 column and a UV or mass spectrometry (MS/MS) detector.[5][6][7]

    • The mobile phase typically consists of an acidified water/methanol or acetonitrile gradient.[5][7]

    • Quantification is achieved by comparing the peak area of the analyte in the sample to that of known concentration standards.

Bioassay Protocol (Lentil)

The bioassay protocol utilizes the sensitivity of a test plant to the herbicide's phytotoxic effects.

  • Soil Preparation:

    • Soil samples are collected from the field at various time points after herbicide application.

    • The soil is air-dried and sieved.

    • A series of standard concentrations of this compound are prepared by spiking untreated soil.

  • Planting and Growth:

    • Pots are filled with the treated and control soil samples.

    • A specific number of seeds of a sensitive indicator plant, such as lentils (Lens culinaris), are sown in each pot.[1][2][8]

    • The pots are maintained in a controlled environment (greenhouse or growth chamber) with optimal conditions for germination and growth.

  • Data Collection and Analysis:

    • After a set period (e.g., 21 days), plant growth parameters such as root length, shoot height, or dry weight are measured.[8]

    • The inhibition of these parameters in the test soils is compared to the standards to estimate the herbicide concentration.

    • A dose-response curve is generated from the standards to quantify the residue levels in the field samples.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for both the HPLC and bioassay methods.

HPLC_Workflow soil_sample Soil Sample Collection extraction Solvent Extraction (e.g., PBS) soil_sample->extraction centrifugation Centrifugation extraction->centrifugation cleanup Sample Cleanup (SPE) centrifugation->cleanup analysis HPLC Analysis (C18 Column, UV/MS Detector) cleanup->analysis quantification Data Quantification analysis->quantification

Caption: Experimental workflow for HPLC analysis of this compound in soil.

Bioassay_Workflow soil_collection Soil Sample Collection soil_prep Soil Preparation (Drying, Sieving) soil_collection->soil_prep potting Potting of Soil Samples soil_prep->potting planting Sowing Indicator Seeds (e.g., Lentil) potting->planting incubation Controlled Growth (Greenhouse) planting->incubation measurement Measure Plant Growth (Root/Shoot Length) incubation->measurement analysis Compare to Standards (Dose-Response Curve) measurement->analysis

Caption: Experimental workflow for bioassay of this compound in soil.

Conclusion

Both bioassay and HPLC are valuable techniques for determining this compound residues in soil, each with distinct advantages and limitations.

  • HPLC offers high specificity and provides a precise concentration of the parent herbicide. It is the method of choice for regulatory purposes where the identity and exact quantity of the parent compound are required.

  • Bioassays , particularly with sensitive species like lentils, provide a more biologically relevant measure of the herbicide's phytotoxic potential, which includes the parent compound and its active metabolites.[1][2] Their higher sensitivity and longer detection window make them an excellent tool for assessing the risk of carryover injury to subsequent crops.[1][2][3]

The choice between these methods should be guided by the specific research question. For a comprehensive understanding of this compound's environmental fate and biological impact, a combined approach utilizing both HPLC for specific quantification and bioassays for assessing phytotoxicity is recommended.

References

Differential Tolerance to Metsulfuron-methyl Among Crop Varieties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the differential tolerance to the herbicide Metsulfuron-methyl among varieties of key cereal crops: wheat, barley, and rice. The information is compiled from various experimental studies to assist researchers in understanding the nuances of herbicide sensitivity and the underlying resistance mechanisms.

Executive Summary

This compound is a sulfonylurea herbicide widely used for broadleaf weed control in cereal crops.[1] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[2][3] However, extensive research has revealed significant variability in tolerance to this herbicide among different cultivars of wheat, barley, and rice. This differential tolerance is primarily attributed to the varying capacities of crop varieties to metabolize and detoxify the herbicide, a process mainly mediated by cytochrome P450 monooxygenases and glutathione S-transferases. This guide summarizes key experimental findings on crop injury, biomass reduction, and yield loss, and details the methodologies used in these assessments.

Quantitative Data Comparison

The following tables summarize quantitative data from studies evaluating the impact of this compound on various crop varieties.

Table 1: Grain Yield Reduction in Wheat and Barley Cultivars in Response to this compound

CropCultivarThis compound Rate (g a.i./ha)Grain Yield Reduction (%)Reference
WheatAxe4.213[1]
Catalina4.213[1]
Frame4.29[1]
Correll4.2No significant loss[1]
BarleyBuloke4.24-6[1]
Flagship4.24-6[1]
Hindmarsh4.24-6[1]
Finiss4.2No significant loss[1]

Table 2: Effect of this compound on Growth and Yield of Rice (Variety: Inpari 32)

This compound Rate (g a.i./ha)Plant Height (cm)Dry Matter Production (t/ha)Grain Yield (t/ha)Reference
0 (Control)91.797.786.11[4]
496.828.016.19[4]
15---[5]
20---[5]
25---[5]
30---[5]
35--22.7[5]

Note: A dash (-) indicates that specific data was not provided in the cited source for that particular metric.

Table 3: Visual Injury Scores of Wheat and Barley Cultivars Treated with this compound

CropCultivarThis compound RateVisual Injury Score (1-9 Scale)Description
WheatVariousRecommended Rate2-3Slight chlorosis, temporary stunting
BarleyVariousRecommended Rate2-3Slight chlorosis, temporary stunting
WheatSensitive Varieties2x Recommended Rate4-6Moderate chlorosis, noticeable stunting, some necrosis
BarleySensitive Varieties2x Recommended Rate4-6Moderate chlorosis, noticeable stunting, some necrosis

This table is a generalized representation based on descriptive reports in the literature. The 1-9 scale is a common method for visual assessment where 1 = no effect and 9 = complete plant death.

Experimental Protocols

Whole-Plant Dose-Response Bioassay

This protocol is designed to determine the herbicide dose that causes a 50% reduction in plant growth (GR50), a key metric for quantifying herbicide tolerance.

Materials:

  • Seeds of selected crop varieties

  • Pots (e.g., 10 cm diameter) filled with a standardized potting mix

  • This compound stock solution and appropriate solvents/adjuvants

  • Laboratory cabinet sprayer with a flat-fan nozzle

  • Controlled environment growth chamber or greenhouse

  • Balance for weighing biomass

Procedure:

  • Planting: Sow 4-5 seeds of each crop variety per pot. After emergence, thin to a uniform number of plants per pot (e.g., 2-3).

  • Growth Conditions: Grow the plants in a controlled environment (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: At the 2-3 leaf stage, apply this compound at a range of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, where 'x' is the recommended field rate). Ensure even spray coverage using a laboratory cabinet sprayer.

  • Data Collection (21 Days After Treatment):

    • Visual Injury Assessment: Score each plant for visible signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) using a 1-9 scale (1 = no injury, 9 = complete death).

    • Plant Height: Measure the height of each plant from the soil surface to the tip of the longest leaf.

    • Biomass Measurement: Harvest the above-ground plant material, place it in a labeled paper bag, and dry in an oven at 70°C for 72 hours. Record the dry weight.

  • Data Analysis: Calculate the percent reduction in plant height and biomass relative to the untreated control for each dose. Use a statistical software to perform a non-linear regression analysis (e.g., log-logistic model) to estimate the GR50 value for each variety.

In Vitro Herbicide Metabolism Assay

This assay is used to investigate the metabolic detoxification of this compound in tolerant and susceptible crop varieties.

Materials:

  • Microsomes extracted from the shoots of tolerant and susceptible crop seedlings

  • This compound solution

  • NADPH regenerating system

  • Cytochrome P450 inhibitor (e.g., malathion)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Microsome Extraction: Isolate microsomes from young shoot tissues of the crop varieties to be tested.

  • Metabolism Reaction: Incubate the microsomal preparations with this compound in the presence of an NADPH regenerating system. Include a control reaction with a cytochrome P450 inhibitor to confirm the role of these enzymes.

  • Sample Analysis: After a set incubation period, stop the reaction and extract the metabolites. Analyze the samples using HPLC to quantify the amount of parent this compound remaining and to identify and quantify any metabolites formed.

  • Data Analysis: Compare the rate of this compound metabolism between tolerant and susceptible varieties. A faster rate of metabolism in tolerant varieties indicates enhanced detoxification as the mechanism of resistance.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_data_collection Data Collection (21 DAT) cluster_analysis Analysis seed Crop Seeds potting Potting & Germination seed->potting herbicide This compound Application (Dose-Response) potting->herbicide visual Visual Injury Scoring herbicide->visual height Plant Height Measurement herbicide->height biomass Above-ground Biomass Harvest & Drying herbicide->biomass gr50 GR50 Calculation (Log-logistic Regression) biomass->gr50 Detoxification_Pathway cluster_phase1 Phase I: Hydroxylation cluster_phase2 Phase II: Conjugation metsulfuron This compound (Active) p450 Cytochrome P450 Monooxygenase metsulfuron->p450 Oxidation hydroxylated Hydroxylated this compound (Less Active) ugt UDP-glucosyltransferase hydroxylated->ugt Glycosylation conjugated Glycoside Conjugate (Inactive) p450->hydroxylated ugt->conjugated

References

Safety Operating Guide

Metsulfuron-methyl proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Metsulfuron-methyl is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. Due to its high toxicity to aquatic and soil organisms, improper disposal can have long-lasting environmental effects.[1][2][3] This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste.

Immediate Safety and Disposal Overview

This compound and its containers must be managed as hazardous waste.[4] The primary principle is to prevent its release into the environment, particularly into drains, soil, or waterways.[5][6] Wastes generated from the use of this product should be disposed of at an approved waste disposal facility.

Key Disposal and Safety Data

The following table summarizes essential information for the safe handling and disposal of this compound.

ParameterSpecificationSource
Personal Protective Equipment (PPE) Chemical-resistant gloves, long-sleeved shirt, long pants, and protective eyewear (safety goggles or face shield).[2][7][2][8][7]
Primary Disposal Method Use completely according to label instructions if possible. Otherwise, dispose of as hazardous waste via a licensed waste management company.[1][5][1][5]
Spill Management Collect spillage.[1][2][5][6] Sweep up solid material, avoiding dust formation, and place in suitable, closed containers for disposal.[7][7]
Container Disposal Triple rinse (or equivalent) empty containers, adding the rinsate to the spray tank.[1][8] Puncture the container to make it unusable and dispose of it in a sanitary landfill or offer for recycling.[6][1][6]
Environmental Hazards Very toxic to aquatic life with long-lasting effects.[1][2][5] Very toxic to the soil environment.[1][1][2][5]
Prohibited Actions Do not allow the product to enter drains, sewers, or waterways.[1][4][5][6] Do not burn the product or its container.[1] Do not reuse empty containers.[5][1][4][5][6]

Disposal Workflow Diagram

This diagram outlines the decision-making process and necessary steps for the proper disposal of this compound waste in a laboratory setting.

G cluster_start cluster_waste_type cluster_paths cluster_actions cluster_end start Start: Identify This compound Waste waste_type What is the waste type? start->waste_type unused_product Unused/Expired Product or Spill Residue waste_type->unused_product  Unused Product /Spill contaminated_materials Contaminated PPE, Labware, Absorbents waste_type->contaminated_materials Contaminated   Materials empty_container Empty Product Container waste_type->empty_container Empty Container package_waste Securely package in a labeled, closed, suitable container for hazardous waste. unused_product->package_waste contaminated_materials->package_waste rinse_container Triple rinse container with appropriate solvent. empty_container->rinse_container contact_ehs Contact licensed hazardous waste disposal company or institutional EHS. package_waste->contact_ehs add_rinsate Add rinsate to a new preparation or collect for hazardous waste disposal. rinse_container->add_rinsate puncture_container Puncture and crush container to prevent reuse. add_rinsate->puncture_container puncture_container->contact_ehs document Complete all required waste disposal documentation. contact_ehs->document end_process End document->end_process

Caption: Workflow for this compound waste segregation and disposal.

Laboratory Protocol for this compound Disposal

This protocol provides a step-by-step methodology for handling and disposing of common waste streams containing this compound in a research environment.

Objective: To safely dispose of this compound waste, including small quantities of unused product, contaminated materials, and empty containers, in compliance with safety and environmental regulations.

Materials Required:

  • Hazardous waste container (clearly labeled, compatible material, with a secure lid)

  • Absorbent material (e.g., vermiculite, sand) for spills

  • Appropriate solvent for rinsing (consult Safety Data Sheet)

  • Container rinsing equipment

  • Waste disposal tags or labels

Personal Protective Equipment (PPE) Required:

  • Safety goggles or face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • Long-sleeved lab coat

  • Closed-toe shoes

Procedure:

Part A: Disposal of Unused Product and Spill Residue

  • Prevent Dust Formation: Handle solid this compound carefully to avoid creating dust.[5][6] If dealing with a powder, work in a well-ventilated area or a chemical fume hood.[5][6]

  • Contain Spills: If a spill occurs, prevent it from spreading or entering drains.[5]

  • Package Waste: Carefully sweep or transfer the unused solid product or spill cleanup material (using absorbent for liquids) into a properly labeled, sealable container designated for hazardous waste.[5][6]

  • Labeling: Clearly label the container as "Hazardous Waste: this compound" and include any other information required by your institution's Environmental Health & Safety (EHS) department.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until collection by a licensed waste disposal company.[5][6]

Part B: Disposal of Contaminated Laboratory Materials

  • Segregation: Identify all materials that have come into direct contact with this compound, including gloves, pipette tips, weigh boats, and contaminated absorbent pads.

  • Collection: Place all contaminated disposable items directly into the designated hazardous waste container described in Part A.

  • Non-disposable Items: Decontaminate non-disposable items like glassware according to established laboratory procedures. Collect any rinsate from this cleaning process as hazardous waste.

Part C: Disposal of Empty this compound Containers

  • Triple Rinsing: The preferred method for decontaminating empty containers is triple rinsing.[1]

    • Fill the empty container approximately one-quarter full with a suitable solvent (e.g., water, if it was a water-based solution).

    • Securely replace the cap and shake vigorously for 30 seconds.

    • Empty the rinsate into a vessel for later use in a new product mixture or for collection as hazardous waste.[1] Do not pour it down the drain.

    • Repeat this rinsing procedure two more times.

  • Puncturing: After the final rinse, puncture the container to render it unusable for any other purpose.[1][6]

  • Final Disposal: The triple-rinsed and punctured container can typically be disposed of in a sanitary landfill or offered for recycling, depending on local regulations.[1][6] Confirm the appropriate disposal route with your institution's EHS department.

Final Step: Waste Pickup and Documentation

  • Arrange Collection: Contact your institution's EHS office or a licensed waste disposal contractor to arrange for the pickup of the hazardous waste.[1][5]

  • Record Keeping: Maintain accurate records of the disposed chemical, including the quantity and date of disposal, as required by local and national regulations.

References

Safeguarding Your Research: A Guide to Personal Protective Equipment for Metsulfuron-methyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Metsulfuron-methyl. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

This compound, a sulfonylurea herbicide, can pose health risks if handled improperly. Potential routes of exposure include inhalation, skin contact, and eye contact. Symptoms of exposure may include irritation to the respiratory tract, skin, and eyes.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Operational Plan for PPE Selection and Use

A systematic approach to PPE is crucial. The selection of PPE depends on the specific task being performed, the potential for exposure, and the concentration of the substance.

1. Risk Assessment: Before handling this compound, conduct a thorough risk assessment of your planned experiment. Consider the quantity of the substance, the duration of handling, and the potential for aerosol or dust generation.[3]

2. Engineering Controls: Always handle this compound in a well-ventilated area.[1][4] Use of a fume hood or providing appropriate exhaust ventilation at places where dust may form is highly recommended to minimize airborne concentrations.[5]

3. Personal Protective Equipment (PPE) Selection: The following PPE is required when handling this compound, particularly in its concentrated powder form.

  • Hand Protection: Wear chemical-resistant, unlined gloves.[4][6] Nitrile, butyl, and neoprene gloves generally offer good protection against both dry and liquid pesticides.[7] Ensure gloves are elbow-length to protect the wrists.[3][7] Always inspect gloves for tears or holes before use.[6]

  • Eye and Face Protection: Use tightly fitting safety goggles with side-shields.[4] In situations with a higher risk of splashing or dust generation, a face shield worn over safety goggles is recommended.[7]

  • Respiratory Protection: For tasks that may generate dust or aerosols, a NIOSH-approved particulate respirator (e.g., N95, P2, or P3 filter) is necessary.[1] At high dust levels, or if exposure limits are exceeded, a powered air-purifying respirator (PAPR) with a P3 filter or a full-face respirator should be used.[1][4]

  • Body Protection: Wear a long-sleeved shirt, long pants, or a lab coat to prevent skin contact.[8] For tasks with a high risk of contamination, such as mixing or cleaning up spills, chemically resistant coveralls or an apron should be worn.[9] Wear closed-toe shoes; chemical-resistant boots are recommended if handling large quantities or liquid formulations.[6][9]

Quantitative Exposure Limits

The following table summarizes the key occupational exposure limits for this compound. Adherence to these limits is essential for minimizing health risks.

ParameterValueSpecies/ContextReference
Acceptable Daily Intake (ADI) 0.01 mg/kg/dayHuman[10]
No Observed Adverse Effect Level (NOAEL) 1 mg/kg/dayAnimal Studies[10]
DuPont Acceptable Exposure Limit (AEL) 10 mg/m³ (8 & 12 hr. TWA)Total Dust
Oral LD50 (Lethal Dose, 50%) >5,000 mg/kgRat[1]
Dermal LD50 (Lethal Dose, 50%) >2,000 mg/kgRat[1]
Inhalation LC50 (Lethal Concentration, 50%) >6.2 mg/l (4 hours)Rat[1]

Procedural Guidance: Donning, Doffing, and Disposal of PPE

Proper procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Outer Garments: Put on coveralls or lab coat and appropriate footwear.

  • Respirator: If required, perform a fit check and put on your respirator.

  • Eye Protection: Put on safety goggles and/or a face shield.

  • Gloves: Put on gloves, ensuring the cuffs are pulled over the sleeves of your lab coat or coveralls.[9]

Doffing Sequence (to minimize contamination):

  • Gloves: Remove gloves first. Peel them off from the cuff downwards, turning them inside out.

  • Outer Garments: Remove coveralls or lab coat by rolling them down and away from your body.

  • Eye Protection: Remove goggles or face shield from the back to the front.

  • Respirator: Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[4]

Disposal Plan:

  • Single-Use PPE: Dispose of all single-use items, such as nitrile gloves and disposable respirators, in a designated hazardous waste container immediately after use.[5]

  • Reusable PPE:

    • Decontaminate reusable items like safety goggles, face shields, and elastomeric respirators according to the manufacturer's instructions. This typically involves washing with a mild detergent and water.

    • Contaminated clothing should be laundered separately from other items. Wash in hot water with a heavy-duty detergent.[3] Pre-rinsing may be necessary for heavily contaminated items.[3]

  • Waste Disposal: All waste generated from handling this compound, including contaminated PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2][4][5] Do not dispose of this waste in standard laboratory trash.

Workflow for Safe Handling of this compound

PPE_Workflow start Start: Prepare to Handle This compound risk_assessment 1. Conduct Risk Assessment (Quantity, Duration, Task) start->risk_assessment eng_controls 2. Implement Engineering Controls (Fume Hood, Ventilation) risk_assessment->eng_controls select_ppe 3. Select Appropriate PPE eng_controls->select_ppe ppe_hand Hand Protection (Nitrile/Butyl Gloves) select_ppe->ppe_hand All Tasks ppe_eye Eye/Face Protection (Goggles/Face Shield) select_ppe->ppe_eye All Tasks ppe_resp Respiratory Protection (Particulate Respirator/PAPR) select_ppe->ppe_resp If Dust/Aerosol Risk ppe_body Body Protection (Lab Coat/Coveralls) select_ppe->ppe_body All Tasks donning 4. Don PPE (Correct Sequence) ppe_hand->donning ppe_eye->donning ppe_resp->donning ppe_body->donning handling 5. Perform Handling Task donning->handling spill Emergency: Spill or Exposure handling->spill doffing 6. Doff PPE (Correct Sequence) handling->doffing first_aid Follow First Aid Procedures (See SDS) spill->first_aid first_aid->doffing disposal 7. Dispose of Contaminated PPE (Hazardous Waste) doffing->disposal decon 8. Decontaminate Reusable PPE & Wash Hands disposal->decon end End decon->end

Caption: Workflow for PPE selection, use, and disposal when handling this compound.

References

×

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。